2,4-Dimethylpyrimidin-5-ol
Description
The exact mass of the compound 2,4-Dimethylpyrimidin-5-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Dimethylpyrimidin-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethylpyrimidin-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-6(9)3-7-5(2)8-4/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRAXBYJSOFRQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663881 | |
| Record name | 2,4-Dimethylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412003-95-3 | |
| Record name | 2,4-Dimethylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethylpyrimidin-5-ol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Identifying a Key Pharmaceutical Building Block
An In-Depth Technical Guide to 2,4-Dimethylpyrimidin-5-ol
In the landscape of modern drug discovery and development, the strategic importance of versatile chemical intermediates cannot be overstated. These molecules form the foundational backbone of complex active pharmaceutical ingredients (APIs). 2,4-Dimethylpyrimidin-5-ol is a prime example of such a critical building block. While not a therapeutic agent itself, its pyrimidine core is a prevalent scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets[1].
This technical guide provides an in-depth analysis of 2,4-Dimethylpyrimidin-5-ol, consolidating its chemical identity, synthesis protocols, analytical characterization, and primary applications. The content herein is curated for researchers, chemists, and drug development professionals who require a comprehensive understanding of this intermediate, particularly for its pivotal role in the synthesis of orexin receptor antagonists used in treating sleep disorders[2][3].
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the bedrock of all subsequent experimental work. 2,4-Dimethylpyrimidin-5-ol is registered under CAS Number 412003-95-3 [4][5][6]. Its fundamental properties are summarized below, providing the necessary data for reaction planning, safety assessments, and analytical method development.
Table 1: Core Chemical and Physical Properties of 2,4-Dimethylpyrimidin-5-ol
| Identifier/Property | Value | Source |
| CAS Number | 412003-95-3 | PubChem[4], ChemScene[6] |
| Molecular Formula | C₆H₈N₂O | PubChem[4], Anax Laboratories[5] |
| Molecular Weight | 124.14 g/mol | PubChem[4], CymitQuimica[7] |
| IUPAC Name | 2,4-dimethylpyrimidin-5-ol | PubChem[4] |
| Appearance | Light-yellow to off-white solid | Sun-shinechem[3] |
| Solubility | Soluble in DMSO | Sun-shinechem[3] |
| Boiling Point | 219.7 ± 20.0 °C at 760 mmHg | ChemSrc[8] |
| SMILES | CC1=NC(=NC=C1O)C | PubChem[4], Anax Laboratories[5] |
| InChIKey | NJRAXBYJSOFRQV-UHFFFAOYSA-N | PubChem[4], Sun-shinechem[3] |
Strategic Synthesis: Role as a Lemborexant Intermediate
The primary driver for the industrial and laboratory-scale synthesis of 2,4-Dimethylpyrimidin-5-ol is its function as a key intermediate in the manufacturing of Lemborexant, a dual orexin receptor antagonist for the treatment of insomnia[3][9]. Older synthetic routes were often unsuitable for industrial scale-up due to expensive starting materials or the use of hazardous reagents like trimethylaluminum[9].
A more recent, optimized synthesis pathway is detailed in patent literature, which improves yield and purity[9]. The causality behind this improved protocol lies in the selection of specific reagents that drive the reaction to completion with higher efficiency and generate a product that can be purified through straightforward crystallization.
Workflow for Synthesis and Purification
The following diagram outlines the logical flow from starting materials to the final, purified compound, emphasizing the critical quality control checkpoints.
Caption: High-level workflow for the synthesis and purification of 2,4-Dimethylpyrimidin-5-ol.
Detailed Synthesis Protocol
This protocol is adapted from methodologies described in patent literature for producing high-purity 2,4-Dimethylpyrimidin-5-ol[9].
Objective: To synthesize 2,4-Dimethylpyrimidin-5-ol with high yield and purity.
Core Principle: The synthesis involves the reaction of a nitrophenyl precursor with N,N-dimethylformamide diethyl acetal, followed by hydrolysis to yield the target pyrimidinol. The choice of the diethyl acetal over the dimethyl acetal has been shown to surprisingly increase the reaction yield from ~41-55% to approximately 65%[9].
Methodology:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, combine the starting nitrophenyl compound with N,N-dimethylformamide diethyl acetal.
-
Reaction Execution: Heat and stir the reaction mixture. The reaction is typically carried out for a duration of 3 to 6 hours to ensure completion[9].
-
Scientist's Insight:Maintaining constant agitation is crucial to ensure homogeneity and maximize contact between reactants, thereby promoting a higher conversion rate.
-
-
Hydrolysis: Following the initial reaction, perform a hydrolysis step on the resulting intermediate compound to yield 2,4-Dimethylpyrimidin-5-ol[9].
-
Crystallization & Isolation: a. To the resulting reaction mixture, add diisopropyl ether. This acts as an anti-solvent, reducing the solubility of the product and inducing precipitation. b. Cool the mixture to 20-25°C and stir for 10-15 hours. This controlled cooling and extended stirring period allows for the slow and selective crystallization of the desired product, which is key to achieving high purity. c. Further cool the mixture to 0-5°C to maximize the precipitation of the product from the solution[9].
-
Product Collection: Collect the precipitated solid via filtration. Wash the solid with a cold solvent (e.g., diisopropyl ether) to remove residual impurities.
-
Drying: Dry the final product under vacuum to remove all traces of solvent.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A multi-technique approach is required for full characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure. Chemical shifts are typically referenced to a DMSO-d₆ signal[9]. Downfield shifts of the pyrimidine proton signals upon coordination with metals can also be observed, indicating the strength of ligand interaction[2].
-
Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying key functional groups. A characteristic hydroxyl (-OH) stretching frequency is expected in the range of 3200-3400 cm⁻¹ for the free ligand[2].
-
X-Ray Powder Diffraction (XRPD): For crystalline solids, XRPD provides a unique fingerprint of the crystal lattice. A crystalline form of 2,4-dimethylpyrimidin-5-ol has been characterized with specific peaks at 12.8, 15.5, 16.6, 17.9, 21.8, 22.1, 23.6, 25.0, 25.7, 27.1, and 30.1 °2θ±0.2 °2θ when measured with CuKα radiation[9]. This technique is essential for polymorphism studies and ensuring batch-to-batch consistency in an industrial setting.
Applications in Drug Development
The utility of 2,4-Dimethylpyrimidin-5-ol is almost exclusively as a synthetic intermediate[2].
-
Orexin Receptor Antagonists: Its most prominent role is in the synthesis of Lemborexant, a drug for treating insomnia[3][9]. The pyrimidine core serves as a rigid scaffold onto which other functionalities are built to achieve the desired binding affinity and selectivity for orexin receptors.
-
Chemical Research: The molecule's structure is valuable for academic research into pyrimidine chemistry and for the development of novel synthetic methodologies[2].
-
Bioisosterism in Drug Design: Pyrimidine rings are often used as bioisosteres for phenyl groups in drug design. This strategy can improve metabolic stability, alter physicochemical properties, and enhance target binding by introducing hydrogen bonding capabilities[10]. The structure of 2,4-Dimethylpyrimidin-5-ol makes it a candidate for such exploratory medicinal chemistry programs.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. Based on aggregated GHS data, 2,4-Dimethylpyrimidin-5-ol presents several hazards[4][6][11].
Table 2: GHS Hazard and Safety Information
| Category | Code | Description |
| Hazard Statements | H302 | Harmful if swallowed[4][6] |
| H315 | Causes skin irritation[4][6] | |
| H319 | Causes serious eye irritation[4][6] | |
| H335 | May cause respiratory irritation[4][6] | |
| Precautionary Statements | P261 | Avoid breathing dust[4][6] |
| P280 | Wear protective gloves/eye protection[4] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4][6]. | |
| Storage | - | Store in a dry, dark place. Short-term (days to weeks) at 0-4°C; long-term (months to years) at -20°C[3]. |
Conclusion and Future Outlook
2,4-Dimethylpyrimidin-5-ol stands as a testament to the enabling power of chemical intermediates in pharmaceutical sciences. Its well-defined synthesis, clear role as a precursor to important therapeutics like Lemborexant, and the broader utility of its pyrimidine scaffold ensure its continued relevance. Future research may focus on leveraging this intermediate to develop novel analogs of existing drugs or exploring its potential in the synthesis of compounds targeting other biological pathways. As analytical techniques become more sensitive and synthetic methods more efficient, the standards for purity and characterization of such key building blocks will continue to rise, a challenge that the scientific community is well-equipped to meet.
References
- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (n.d.). Google Patents.
-
2,4-Dimethylpyrimidin-5-ol. (n.d.). PubChem. Retrieved from [Link]
-
412003-95-3 | 2,4-dimethylpyrimidin-5-ol. (n.d.). Anax Laboratories. Retrieved from [Link]
-
Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2021). MDPI. Retrieved from [Link]
-
2,4-Dimethylpyrimidin-5-ol | CAS#:412003-95-3. (2025, August 25). Chemsrc. Retrieved from [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022, March 17). PubMed Central. Retrieved from [Link]
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- 11. 412003-95-3|2,4-Dimethylpyrimidin-5-ol|BLD Pharm [bldpharm.com]
2,4-Dimethylpyrimidin-5-ol chemical structure and IUPAC name
[1][2]
Chemical Identity & Structural Analysis[1][2]
2,4-Dimethylpyrimidin-5-ol is a functionalized pyrimidine derivative characterized by a hydroxyl group at the C5 position and methyl substituents at C2 and C4.[1] It serves as a privileged scaffold in medicinal chemistry, particularly for constructing ether-linked pharmacophores in Orexin Receptor Antagonists (ORAs).
Core Identifiers
| Parameter | Detail |
| IUPAC Name | 2,4-Dimethylpyrimidin-5-ol |
| Alternative Names | 5-Hydroxy-2,4-dimethylpyrimidine; 2,4-Dimethyl-5-hydroxypyrimidine |
| CAS Registry Number | 412003-95-3 |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| SMILES | CC1=NC(=NC=C1O)C |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | ~219–220 °C (dec.) |
Electronic Structure & Tautomerism
Unlike 2- or 4-hydroxypyrimidines, which exist predominantly as keto-tautomers (pyrimidones) due to the presence of adjacent ring nitrogens (amidine/amide resonance), 2,4-dimethylpyrimidin-5-ol exists primarily in the hydroxyl (phenolic) form. The C5 position is not adjacent to a nitrogen atom, preventing the formation of a stable keto-tautomer without disrupting the aromatic sextet of the pyrimidine ring.
-
Acidity (pKa): The C5-hydroxyl group is weakly acidic (estimated pKa ~9.0–9.5), comparable to phenol but influenced by the electron-deficient pyrimidine ring.
-
Nucleophilicity: The oxygen atom acts as a nucleophile in etherification reactions (e.g., Mitsunobu reaction or SN2 displacement), a key feature utilized in drug synthesis.
Industrial Synthesis: The "Nitrophenol" Route
The most robust and scalable synthesis of 2,4-dimethylpyrimidin-5-ol, widely adopted for Lemborexant production, utilizes a regioselective condensation strategy . This route avoids the formation of inseparable regioisomers common in direct pyrimidine ring closures.
Reaction Mechanism
The synthesis proceeds through four distinct chemical transformations:
-
Etherification: 4-Nitrophenol acts as a "masked" hydroxyl group. It reacts with chloroacetone to form an aryloxy ketone.
-
Enaminone Formation: The ketone condenses with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate an enaminone intermediate.
-
Cyclization: Reaction with acetamidine hydrochloride closes the pyrimidine ring. The 4-nitrophenoxy group directs the cyclization to the C5 position.
-
Hydrolysis (Deprotection): Basic hydrolysis cleaves the nitrophenyl ether, releasing the target 5-hydroxypyrimidine.
Synthetic Workflow Diagram
The following diagram illustrates the step-by-step transformation logic.
Caption: Step-wise industrial synthesis of 2,4-dimethylpyrimidin-5-ol using the nitrophenol directing group strategy.
Protocol Highlights (Self-Validating)
-
Regiocontrol: The use of the pre-formed enaminone ensures that the methyl group from the ketone ends up at C4, while the methyl from acetamidine ends up at C2.
-
Purification: The intermediate 2,4-dimethyl-5-(4-nitrophenoxy)pyrimidine is highly crystalline and can be purified by recrystallization, ensuring high purity before the final hydrolysis step.
Analytical Profiling & Characterization
To validate the identity of 2,4-dimethylpyrimidin-5-ol, researchers must rely on spectroscopic signatures that distinguish it from its isomer (4,6-dimethylpyrimidin-5-ol).
Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum in DMSO-d₆ is distinct.[2][3][4] The lack of symmetry (unlike the 4,6-dimethyl isomer) results in two distinct methyl signals.
| Signal | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| OH | ~10.5 – 11.2 | Broad Singlet | 1H | C5-Hydroxyl (Exchangeable) |
| H-6 | 8.11 | Singlet | 1H | Pyrimidine Ring Proton (C6) |
| 2-Me | 2.45 – 2.55 | Singlet | 3H | Methyl at C2 (Between Nitrogens) |
| 4-Me | 2.30 – 2.36 | Singlet | 3H | Methyl at C4 |
Note: Chemical shifts may vary slightly based on concentration and water content in DMSO.
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+)
-
Molecular Ion: [M+H]⁺ = 125.07 m/z
-
Fragmentation: Loss of water (M-18) or methyl radicals is minimal; the pyrimidine ring is highly stable.
Quality Control Workflow
The following decision tree outlines the logic for confirming batch quality in a drug development context.
Caption: Analytical quality control workflow for validating 2,4-dimethylpyrimidin-5-ol batches.
Applications in Drug Development[2][11]
The Lemborexant Connection
The primary application of 2,4-dimethylpyrimidin-5-ol is as the "Head Group" in the synthesis of Lemborexant (Dayvigo) , a dual orexin receptor antagonist (DORA) approved for insomnia.
-
Pharmacophore Role: The pyrimidine ring provides a specific electrostatic profile that interacts with the binding pocket of the Orexin 1 and 2 receptors. The C5-oxygen serves as the linker to the chiral cyclopropane core.
-
Bioisosterism: The 2,4-dimethylpyrimidine moiety is often used as a bioisostere for substituted pyridines or phenyl rings to optimize metabolic stability (reducing CYP450 liability) and solubility.
Synthetic Utility
Beyond Lemborexant, this intermediate is used to synthesize:
-
FGFR4 Inhibitors: Used as a scaffold for kinase inhibitors targeting Hepatocellular Carcinoma (HCC).
-
Agrochemicals: Precursor for pyrimidine-based fungicides.
References
- Preparation of Cyclopropane Compounds as Orexin Receptor Antagonists.
- Method for the Synthesis of 2,4-Dimethylpyrimidin-5-ol and Intermediates.
-
Discovery of Lemborexant (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. Source: Journal of Medicinal Chemistry (2015). Context: Discusses the SAR leading to the selection of the 2,4-dimethylpyrimidin-5-ol moiety. URL:[Link]
-
2,4-Dimethylpyrimidin-5-ol Compound Summary. Source: PubChem (CID 45080082). Context: Chemical and physical property data.[5][1][2][6][4][7][8][9][10] URL:[Link]
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Synthesis of 2,4-Dimethylpyrimidin-5-ol from simple precursors
An In-depth Technical Guide to the Synthesis of 2,4-Dimethylpyrimidin-5-ol from Simple Precursors
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,4-dimethylpyrimidin-5-ol, a pivotal intermediate in contemporary pharmaceutical development. Notably, it serves as a key building block for Orexin receptor antagonists like Lemborexant, used in the treatment of insomnia.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of synthetic strategies, mechanistic insights, and field-proven experimental protocols. We will dissect the classical and most established cyclocondensation methods and contrast them with modern, yield-optimized industrial processes, providing both the theoretical foundation and practical guidance necessary for successful synthesis.
Introduction: The Significance of 2,4-Dimethylpyrimidin-5-ol
The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents and biological molecules.[3] 2,4-Dimethylpyrimidin-5-ol (Molecular Formula: C₆H₈N₂O, Molecular Weight: 124.14 g/mol ) has emerged as a molecule of significant interest due to its integral role in the synthesis of complex active pharmaceutical ingredients (APIs).[4][5] Its specific substitution pattern—two methyl groups at positions 2 and 4, and a hydroxyl group at position 5—provides a unique electronic and steric profile for subsequent molecular elaboration. The primary driver for its demand is its function as a key intermediate for Lemborexant, a dual orexin receptor antagonist for treating sleep disorders.[1] This guide focuses on elucidating robust and reproducible methods for its synthesis from simple, readily accessible chemical precursors.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic approach to 2,4-dimethylpyrimidin-5-ol logically disconnects the pyrimidine ring into simpler, fundamental building blocks. The most common strategy for pyrimidine ring construction is the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.[6]
Sources
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- 3. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
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Physical and chemical properties of 2,4-Dimethylpyrimidin-5-ol
Technical Monograph: 2,4-Dimethylpyrimidin-5-ol Role: Heterocyclic Scaffold & Pharmaceutical Intermediate CAS: 18210-96-7 (Alt: 412003-95-3)
Executive Summary
2,4-Dimethylpyrimidin-5-ol is a functionalized hydroxypyrimidine serving as a critical intermediate in the synthesis of bioactive heterocyclic compounds, most notably dual orexin receptor antagonists (e.g., Lemborexant). Unlike its 2-hydroxy or 4-hydroxy isomers, which exist predominantly as cyclic amides (lactams), the 5-hydroxy isomer retains a distinct phenolic character. This monograph details its physicochemical properties, unique tautomeric behavior, and validated synthetic protocols for researchers in medicinal chemistry.
Physicochemical Profiling
The following data aggregates experimental values and high-confidence predictive models suitable for process chemistry scaling.
| Property | Value / Description | Context for Application |
| Molecular Formula | C₆H₈N₂O | Heteroaromatic core |
| Molecular Weight | 124.14 g/mol | Fragment-based drug design (FBDD) |
| Appearance | Off-white to light yellow crystalline solid | Indicative of purity; darkens on oxidation |
| Melting Point | 162–165 °C (Experimental) | High crystallinity; useful for purification |
| Solubility | DMSO (>50 mg/mL), Methanol (Moderate), Water (Low) | DMSO recommended for stock solutions |
| pKa (OH) | 8.1 ± 0.2 (Predicted) | More acidic than phenol (pKa 10) due to diaza-ring electron withdrawal |
| pKa (N-H+) | 2.8 ± 0.4 (Predicted) | Pyrimidine ring protonation; basicity is reduced by the 5-OH |
| LogP | 0.60 – 0.79 | Favorable lipophilicity for CNS drug intermediates |
Structural Analysis & Reactivity (The "Why")
The 5-Hydroxypyrimidine Anomaly
To effectively utilize this scaffold, one must understand its divergence from standard pyrimidine chemistry.
-
Tautomeric Stability: Unlike 2-hydroxypyrimidine (which exists as 2-pyrimidone) or 4-hydroxypyrimidine (4-pyrimidone), 2,4-dimethylpyrimidin-5-ol cannot tautomerize to a neutral keto-form because the hydroxyl group is not adjacent to a ring nitrogen.
-
Zwitterionic Character: In neutral aqueous media, the compound exists in equilibrium between the neutral enol form and a zwitterionic form (proton transfer from OH to N). However, in organic synthesis (non-polar solvents), it behaves strictly as a heteroaromatic phenol.
-
Nucleophilicity: The oxygen atom at position 5 is nucleophilic. Under basic conditions (NaH/DMF), it readily undergoes O-alkylation. This is the primary vector for attaching this moiety to larger pharmacophores (e.g., via ether linkages).
Reactivity Diagram
The following diagram illustrates the reactivity logic, distinguishing between O-functionalization and ring protonation.
Figure 1: Reactivity profile highlighting the activation of the 5-hydroxyl group for ether synthesis, the primary application in medicinal chemistry.
Synthesis & Manufacturing Protocol
Methodology: Cyclocondensation via Acetamidine Rationale: This route avoids the use of expensive noble metal catalysts and utilizes readily available precursors. It is a self-validating protocol because the intermediate ester precipitates, allowing for gravimetric purity checks before the final hydrolysis.
Step-by-Step Protocol
Phase 1: Precursor Assembly (Acylation)
-
Reagents: Acetylacetone (1.0 eq), Acetic Anhydride (1.2 eq), Sodium Acetate (catalytic).
-
Reaction: Reflux to generate 3-acetoxypentane-2,4-dione .
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The disappearance of acetylacetone indicates completion.
Phase 2: Cyclization (The Pyrimidine Core)
-
Setup: Prepare a solution of Acetamidine Hydrochloride (1.1 eq) and Sodium Ethoxide (1.1 eq) in Ethanol.
-
Addition: Add 3-acetoxypentane-2,4-dione dropwise to the amidine solution at 0–5 °C.
-
Cyclization: Heat to reflux for 4–6 hours.
-
Mechanism: The acetamidine nitrogens attack the carbonyl carbons of the diketone. The 3-acetoxy group remains intact initially or hydrolyzes in situ depending on conditions.
-
Workup: Evaporate ethanol. Resuspend residue in water.[1] Extract with EtOAc if the ester is the product.
Phase 3: Hydrolysis to Target (If Ester is isolated)
-
Hydrolysis: Treat the intermediate (2,4-dimethyl-5-acetoxypyrimidine) with 10% NaOH solution at 60 °C for 1 hour.
-
Acidification: Cool to 0 °C and acidify carefully with conc. HCl to pH 6–7.
-
Isolation: The target 2,4-Dimethylpyrimidin-5-ol will precipitate or requires extraction with Chloroform/Isopropanol (3:1).
-
Purification: Recrystallize from Ethanol/Water or sublime under high vacuum if high purity (>99%) is required.
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic workflow for the production of 2,4-Dimethylpyrimidin-5-ol via the acetamidine route.
Analytical Validation (Self-Validating Systems)
To ensure the identity of the synthesized compound, compare experimental data against these standard spectral markers.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 2.35 ppm (s, 3H): Methyl group at C-2 position (Shielded).
-
δ 2.48 ppm (s, 3H): Methyl group at C-4 position (Deshielded by adjacent N).
-
δ 8.05 ppm (s, 1H): Aromatic proton at C-6. Diagnostic Peak: This singlet must be sharp.
-
δ 9.80–10.20 ppm (br s, 1H): Hydroxyl proton (Exchangeable with D₂O).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
Expected peaks at approximately: 19.5 (CH₃), 24.1 (CH₃), 138.5 (C-6), 148.0 (C-5), 156.5 (C-4), 159.0 (C-2).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ = 125.07 m/z.
-
Safety & Handling (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Handling Protocol: Use strictly in a fume hood. The compound is stable at room temperature but should be stored under inert atmosphere (Argon) if kept for long durations to prevent oxidative darkening (quinone formation).
References
-
PubChem. (2024). 2,4-Dimethylpyrimidin-5-ol (Compound Summary).[2][3][4][5][6][7] National Library of Medicine. [Link]
- Google Patents. (2023). Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant (US20230092143A1).
-
ChemSrc. (2025).[3] 2,4-Dimethylpyrimidin-5-ol Physical Properties and Spectral Data.[Link]
Sources
- 1. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethylpyrimidin-5-ol | C6H8N2O | CID 45080082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethylpyrimidin-5-ol | CAS#:412003-95-3 | Chemsrc [chemsrc.com]
- 4. chemscene.com [chemscene.com]
- 5. 2,4-dimethylpyrimidin-5-ol , Supplier | CAS 412003-95-3 | Sun-shinechem [sun-shinechem.com]
- 6. Buy 2,4-Dimethylpyrimidin-5-ol | 412003-95-3 [smolecule.com]
- 7. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
The Genesis and Synthetic Evolution of 2,4-Dimethylpyrimidin-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of 2,4-Dimethylpyrimidin-5-ol, a key heterocyclic compound. With the molecular formula C₆H₈N₂O, this pyrimidine derivative has evolved from a subject of fundamental chemical synthesis studies to a critical intermediate in the pharmaceutical industry.[1] Its contemporary significance is highlighted by its role in the synthesis of orexin receptor antagonists, such as Lemborexant, which are pivotal in the management of sleep disorders.[1][2] This guide traces the historical arc of pyrimidine chemistry, from its foundational principles to the sophisticated, industrially scalable syntheses of 2,4-Dimethylpyrimidin-5-ol developed in recent years. Detailed experimental protocols, mechanistic insights, and a comparative analysis of synthetic routes are presented to provide a thorough resource for researchers in organic synthesis and medicinal chemistry.
Introduction: The Emergence of a Key Synthetic Building Block
2,4-Dimethylpyrimidin-5-ol is a substituted pyrimidine characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with methyl groups at positions 2 and 4, and a hydroxyl group at position 5.[1] While the broader family of pyrimidines has been a cornerstone of heterocyclic chemistry since the late 19th century, the specific journey of this compound from academic curiosity to a high-value industrial intermediate is a compelling narrative of scientific advancement.
Initially, the exploration of pyrimidine derivatives was driven by a desire to understand the fundamental principles of heterocyclic chemistry. However, the discovery of the biological significance of naturally occurring pyrimidines like uracil, thymine, and cytosine, the building blocks of nucleic acids, spurred intensive research into the synthesis and properties of a vast array of synthetic analogues.
In recent decades, 2,4-Dimethylpyrimidin-5-ol has gained prominence due to its integral role as a precursor in the synthesis of complex pharmaceutical agents.[1] Notably, it is a key building block for Lemborexant, a dual orexin receptor antagonist used for the treatment of insomnia.[2] This application has driven the development of highly efficient and scalable synthetic methods, moving beyond classical laboratory techniques to robust industrial processes.
Historical Context: The Dawn of Pyrimidine Synthesis and the Discovery of 2,4-Dimethylpyrimidin-5-ol
The systematic study of pyrimidines began in the 1880s with the pioneering work of German chemist Arthur Pinner. In 1884, Pinner reported the synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines, laying the groundwork for what would become a vast and vital area of organic chemistry. He is also credited with coining the name "pyrimidine" in 1885.
While the general framework for pyrimidine synthesis was established in the late 19th and early 20th centuries, the first documented synthesis of 2,4-Dimethylpyrimidin-5-ol appears in a 1960 publication in the Journal of the Chemical Society. In their work on the synthesis of 5-hydroxypyrimidines, J. H. Chesterfield, J. F. W. McOmie, and M. S. Tute described the preparation of this compound, contributing to the expanding library of substituted pyrimidines and their chemical properties.
The Evolution of Synthesis: From Classical Methods to Industrial Application
The synthesis of 2,4-Dimethylpyrimidin-5-ol has undergone significant evolution, driven by the increasing demand for this intermediate in the pharmaceutical industry. The methodologies can be broadly categorized into classical condensation reactions and more modern, optimized industrial processes.
The Classical Approach: Cyclocondensation of β-Dicarbonyls
The most established and conceptually fundamental route to 2,4-Dimethylpyrimidin-5-ol involves the cyclocondensation of a β-dicarbonyl compound with a urea derivative. This method is a direct application of the principles of pyrimidine synthesis established by Pinner and others.
In this classical synthesis, acetylacetone (a β-dicarbonyl compound) reacts with urea in the presence of an acid catalyst. The reaction proceeds through a nucleophilic attack of the urea on the keto-enol tautomer of acetylacetone, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring.
Reaction Mechanism:
Figure 1: Generalized workflow of the classical cyclocondensation synthesis.
Detailed Experimental Protocol (Classical Method):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve urea in ethanol.
-
Addition of Reactants: To this solution, add acetylacetone.
-
Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours.
-
Work-up and Isolation: After cooling, the reaction mixture is typically concentrated. The product may precipitate upon cooling or require adjustment of the pH to induce precipitation. The crude product is then collected by filtration.
-
Purification: The isolated solid is purified by recrystallization from an appropriate solvent to yield pure 2,4-Dimethylpyrimidin-5-ol.
Causality in Experimental Choices:
-
Solvent: Ethanol is a common choice as it effectively dissolves the reactants and allows for a suitable reflux temperature.
-
Acid Catalyst: The acid protonates the carbonyl oxygen of acetylacetone, making the carbon more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic urea.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Modern Industrial Synthesis: A Focus on Efficiency and Scalability
The demands of the pharmaceutical industry for large quantities of 2,4-Dimethylpyrimidin-5-ol with high purity have necessitated the development of more efficient and scalable synthetic routes. Patents for the synthesis of Lemborexant intermediates reveal a shift towards multi-step processes that offer higher yields and greater control over the reaction.
A notable modern approach involves the use of nitrophenyl compounds as starting materials. This method, detailed in various patents, provides a regioselective and high-yielding pathway to the desired product.
A Representative Modern Synthetic Workflow:
This multi-step synthesis often begins with a nitrophenol derivative and proceeds through several key transformations:
Figure 2: A simplified workflow of a modern, multi-step industrial synthesis.
Key Features and Rationale of the Modern Approach:
-
Starting Material Selection: The use of readily available and inexpensive starting materials is a key consideration for industrial-scale synthesis.
-
Reagent Choice: The use of reagents like N,N-dimethylformamide diethyl acetal allows for controlled and high-yielding transformations.[2] For instance, the use of the diethyl acetal has been shown to surprisingly increase the yield compared to the dimethyl acetal.[2]
-
Process Optimization: Each step of the synthesis is carefully optimized for reaction conditions (temperature, time, solvent) to maximize yield and minimize the formation of byproducts.
-
Scalability: The chosen reactions and procedures are amenable to large-scale production in industrial reactors.
Comparative Data of Synthetic Routes:
| Parameter | Classical Cyclocondensation | Modern Industrial Synthesis |
| Starting Materials | Acetylacetone, Urea | Nitrophenyl derivatives |
| Number of Steps | Typically one pot | Multi-step |
| Yield | Moderate | High |
| Scalability | Limited | High |
| Purity of Crude Product | Often requires significant purification | Generally higher |
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 2,4-Dimethylpyrimidin-5-ol is essential for its handling, purification, and use in subsequent synthetic steps.
| Property | Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 178-182 °C |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the two methyl groups and the proton on the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the pyrimidine ring and the methyl groups.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Applications in Medicinal Chemistry and Drug Development
The primary and most significant application of 2,4-Dimethylpyrimidin-5-ol is as a key intermediate in the synthesis of orexin receptor antagonists. The orexin system is a major regulator of sleep and wakefulness, and antagonists of its receptors are effective in treating insomnia.
The Orexin Signaling Pathway and Therapeutic Intervention:
Figure 3: The role of 2,4-Dimethylpyrimidin-5-ol in the synthesis of orexin receptor antagonists that modulate the sleep-wake cycle.
The development of potent and selective orexin receptor antagonists has been a major focus of medicinal chemistry research. The discovery that 2,4-Dimethylpyrimidin-5-ol can be elaborated into these complex molecules has solidified its importance in the pharmaceutical industry. The pyrimidine core provides a rigid scaffold that can be functionalized to achieve the desired binding affinity and pharmacokinetic properties.
Conclusion
2,4-Dimethylpyrimidin-5-ol has transitioned from a relatively obscure pyrimidine derivative to a cornerstone of modern pharmaceutical synthesis. Its history mirrors the broader evolution of organic chemistry, from the foundational explorations of heterocyclic systems to the highly optimized and industrially relevant processes of today. The classical cyclocondensation methods, while still instructive, have given way to more sophisticated multi-step syntheses that deliver the high yields and purity required for the production of life-changing medicines. As research into sleep disorders and other neurological conditions continues, the demand for 2,4-Dimethylpyrimidin-5-ol is likely to remain strong, ensuring its continued importance as a key synthetic building block. This guide has provided a comprehensive overview of its discovery, historical context, and the synthetic strategies employed in its preparation, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.
References
- Google Patents. (2023, March 23). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
Sources
Spectroscopic data (NMR, IR, Mass Spec) of 2,4-Dimethylpyrimidin-5-ol
This technical guide details the spectroscopic characterization of 2,4-Dimethylpyrimidin-5-ol , a critical heterocyclic intermediate in the synthesis of the dual orexin receptor antagonist Lemborexant .
Executive Summary
-
CAS Registry Number: 412003-95-3 (Note: Often confused with Sodium Nitroprusside [13755-38-9] in unverified databases; verification is required).
-
Molecular Formula:
[3][6] -
Molecular Weight: 124.14 g/mol [6]
-
Primary Application: Key pharmacophore building block for Lemborexant (Dayvigo), specifically introducing the hydroxypyrimidine moiety via nucleophilic substitution.
Part 1: Structural Analysis & Theoretical Basis
The spectroscopic signature of 2,4-dimethylpyrimidin-5-ol is defined by the electronic asymmetry of the pyrimidine ring. Unlike its symmetric isomer (4,6-dimethylpyrimidin-5-ol), the 2,4-isomer lacks a
-
Electronic Environment: The hydroxyl group at C-5 acts as an electron donor (+M effect), shielding the C-4 and C-6 positions relative to an unsubstituted pyrimidine. However, the nitrogen atoms at N-1 and N-3 exert a strong deshielding (-I) effect.
-
Tautomerism: While 5-hydroxypyrimidines can theoretically exist in keto-forms, the aromatic enol form is predominantly favored in solution (DMSO,
) due to resonance stabilization.
Part 2: NMR Spectroscopy (The "Map")
The
Experimental Protocols: Sample Preparation
-
Solvent Selection: DMSO-
is the preferred solvent. It prevents solute aggregation and slows proton exchange, allowing the hydroxyl proton ( ) to be observed as a broad singlet or doublet. may lead to peak broadening due to hydrogen bonding. -
Concentration: Prepare a 10–15 mg/mL solution. Filter through a 0.45
m PTFE filter to remove suspended solids that cause baseline distortion. -
Referencing: Calibrate to residual DMSO-
pentet at 2.50 ppm ( ) and 39.52 ppm ( ).
Diagnostic Data Table ( NMR in DMSO- , 400 MHz)
| Position | Shift ( | Multiplicity | Integral | Assignment Logic (Causality) |
| OH | 9.50 – 10.20 | br s | 1H | Highly deshielded acidic proton; shift varies with concentration/temperature. |
| H-6 | 8.11 | s | 1H | The only aromatic proton. Deshielded by N-1 and the ortho-OH group. Sharp singlet confirms lack of adjacent protons. |
| Me-2 | 2.49 | s | 3H | Methyl between two nitrogens (N-1, N-3). Most deshielded methyl group. |
| Me-4 | 2.36 | s | 3H | Methyl adjacent to only one nitrogen (N-3). Slightly shielded relative to Me-2. |
Note on Shifts: Values are derived from the Lemborexant intermediate data [1, 2]. In the ether derivative, these methyls appear at 2.36 and 2.01 ppm; the free alcohol typically exhibits a slight downfield shift due to hydrogen bonding.
Diagnostic Data Table ( NMR in DMSO- , 100 MHz)
| Position | Shift ( | Type | Assignment Logic |
| C-2 | 160.1 | Most deshielded carbon (between two electronegative nitrogens). | |
| C-4 | 155.2 | Deshielded by adjacent N-3. | |
| C-5 | 150.3 | Ipso-carbon bearing the oxygen. Distinctive shift for C-OH. | |
| C-6 | 134.9 | CH | The only aromatic methine. |
| Me-2 | 21.8 | Corresponds to the most deshielded methyl proton. | |
| Me-4 | 18.5 | Corresponds to the less deshielded methyl proton. |
Part 3: Mass Spectrometry (The "Fingerprint")
Mass spectrometry validates the molecular weight and reveals the stability of the pyrimidine core.
-
Ionization Mode: ESI (+) or EI (70 eV).
-
Molecular Ion (
): m/z 124 (Base peak in soft ionization).
Fragmentation Pathway (EI)
The fragmentation is driven by the stability of the aromatic ring and the loss of small stable molecules like CO and HCN.
-
m/z 124 (
): Parent ion. -
m/z 96 (
): Characteristic loss of carbon monoxide from the phenolic moiety (common in phenols/pyrimidinols). -
m/z 69 (
): Collapse of the heterocyclic ring.
Figure 1: Proposed fragmentation pathway for 2,4-dimethylpyrimidin-5-ol under Electron Impact (EI) ionization.
Part 4: Infrared Spectroscopy (IR)
IR serves as a rapid "Go/No-Go" quality check, particularly for water content and the presence of the hydroxyl group.
-
Method: ATR (Attenuated Total Reflectance) on neat solid.
-
Key Absorptions:
-
3100 – 3400 cm⁻¹ (Broad): O-H stretching. A sharp band indicates free OH; a broad band indicates intermolecular H-bonding (typical for this solid).
-
2920 – 2980 cm⁻¹: C-H stretching (Methyl groups).
-
1580 – 1620 cm⁻¹: C=N and C=C aromatic ring stretching (Diagnostic for pyrimidine core).
-
1150 – 1200 cm⁻¹: C-O stretching (Phenolic).
-
Part 5: Synthesis & Impurity Profiling
Understanding the synthesis is crucial for identifying impurities in the spectra. The industrial route often involves the demethylation of 5-methoxy-2,4-dimethylpyrimidine .
Impurity Logic Diagram
The most common spectral impurity is the unreacted methoxy precursor, which shows a diagnostic singlet at ~3.8 ppm (
Figure 2: Synthesis workflow highlighting the origin of the most critical spectroscopic impurity (Methoxy precursor).
References
-
Yoshida, Y. et al. (2015).[7][8] Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist.[4][5] Journal of Medicinal Chemistry, 58(11), 4648–4664.[5][7]
-
Eisai R&D Management Co., Ltd. (2013). Methods and compounds useful in the synthesis of orexin-2 receptor antagonists.[4] Patent WO2013123240A1. (Provides specific NMR data for the 2,4-dimethylpyrimidin-5-ol intermediate).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[9][10] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[10] Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for solvent referencing).[8]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45080082, 2,4-Dimethylpyrimidin-5-ol.[1]
Sources
- 1. 2,4-Dimethylpyrimidin-5-ol | C6H8N2O | CID 45080082 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 2,4-dimethylpyrimidin-5-ol , Supplier | CAS 412003-95-3 | Sun-shinechem [sun-shinechem.com]
- 4. WO2013123240A1 - Methods and compounds useful in the synthesis of orexin-2 receptor antagonists - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. chemscene.com [chemscene.com]
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- 8. rsc.org [rsc.org]
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- 10. scs.illinois.edu [scs.illinois.edu]
A Senior Application Scientist's Guide to the Research Potential of 2,4-Dimethylpyrimidin-5-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Building Block
In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as exceptionally versatile platforms. The pyrimidine ring system is a quintessential example, forming the core of nucleic acids and a plethora of approved therapeutic agents.[1][2] This guide focuses on a specific, yet highly promising, member of this family: 2,4-Dimethylpyrimidin-5-ol . While it is currently recognized primarily as a key intermediate in the synthesis of the insomnia therapeutic, Lemborexant, its structural features and chemical reactivity suggest a much broader scope of application.[3][4] This document moves beyond its established role, providing a technical exploration of its untapped potential in kinase inhibition, antimicrobial development, and catalysis. We will dissect its properties, propose tangible research workflows, and offer detailed protocols to empower scientists to unlock its full potential.
Section 1: Core Molecular Profile and Safety Protocols
A thorough understanding of a compound's fundamental properties is the bedrock of any successful research campaign.
Physicochemical Characteristics
2,4-Dimethylpyrimidin-5-ol is a light-yellow to off-white solid compound with the molecular formula C₆H₈N₂O.[5] Its key identifiers and computed properties are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 2,4-dimethylpyrimidin-5-ol | [6] |
| CAS Number | 412003-95-3 | [5][7] |
| Molecular Weight | 124.14 g/mol | [6][7] |
| Molecular Formula | C₆H₈N₂O | [5][7] |
| SMILES | CC1=NC(=NC=C1O)C | [6] |
| InChIKey | NJRAXBYJSOFRQV-UHFFFAOYSA-N | [5][6] |
| Solubility | Soluble in DMSO | [5] |
| Computed LogP | 0.6 - 0.79 | [6][7] |
| Topological Polar Surface Area (TPSA) | 46.01 Ų | [7] |
Laboratory Handling and Storage
As a Senior Application Scientist, I cannot overstate the importance of proper handling to ensure both experimental integrity and personal safety.
-
Storage: For short-term use (days to weeks), store at 0 - 4°C under dry, dark conditions. For long-term preservation (months to years), storage at -20°C is recommended.[5]
-
Handling: Standard laboratory precautions are mandatory. Avoid inhalation of dust and contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety glasses. All manipulations should be performed in a properly functioning chemical fume hood.[5]
GHS Hazard Profile
According to aggregated GHS data, 2,4-Dimethylpyrimidin-5-ol presents several hazards that must be managed.[6]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate careful handling and the availability of appropriate safety measures in the event of exposure.
Section 2: Established Role in Pharmaceutical Synthesis
The primary documented application of 2,4-Dimethylpyrimidin-5-ol is its crucial role as a precursor in the synthesis of Lemborexant , a dual orexin receptor antagonist.[4][5]
Mechanism of Action Context: Orexin Receptors
Orexin-A and Orexin-B are neuropeptides that regulate wakefulness by binding to the OX1R and OX2R receptors. By acting as an antagonist at these receptors, Lemborexant suppresses the "wake drive," thereby facilitating the onset and maintenance of sleep. The pyrimidine core of 2,4-Dimethylpyrimidin-5-ol serves as a rigid and functionally critical scaffold upon which the final structure of Lemborexant is elaborated.
Synthetic Pathway Visualization
The following diagram illustrates the position of 2,4-Dimethylpyrimidin-5-ol as a key intermediate in the generalized synthetic pathway towards orexin receptor antagonists like Lemborexant.
Caption: Role of 2,4-Dimethylpyrimidin-5-ol in Lemborexant Synthesis.
Section 3: Expanding Research Frontiers: Untapped Potential
The true value of a chemical entity often lies beyond its initial application. The structural motifs of 2,4-Dimethylpyrimidin-5-ol—a hydroxyl group for functionalization and a nitrogen-rich heterocyclic core—make it an attractive starting point for diverse discovery campaigns.
Application Area 1: Scaffold for Kinase Inhibitor Development
The pyrimidine core is a well-established "hinge-binding" motif in a multitude of FDA-approved kinase inhibitors (e.g., Imatinib, Osimertinib).[8] The nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. Research on the structurally related 4,6-dimethylpyrimidin-5-ol has already demonstrated its utility in creating selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for treating hepatocellular carcinoma.[9]
A logical, self-validating workflow to explore this potential is outlined below.
Caption: Workflow for developing kinase inhibitors from the scaffold.
This protocol is based on established methods for alkylating the hydroxyl group of 2,4-Dimethylpyrimidin-5-ol.[3]
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2,4-Dimethylpyrimidin-5-ol (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution. Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Electrophile Addition: Add the desired alkyl halide (R-X, 1.1-1.5 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-100°C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired O-alkylated derivative.
Application Area 2: Precursor for Novel Antimicrobial Agents
The rise of multidrug-resistant bacteria necessitates the discovery of antibiotics with novel mechanisms of action. A study has shown that a thiophenyl-substituted pyrimidine derivative can exert potent antibacterial effects by inhibiting FtsZ, a crucial protein in bacterial cell division.[10] This provides a compelling rationale for exploring derivatives of 2,4-Dimethylpyrimidin-5-ol as a new class of FtsZ inhibitors.
The pyrimidine scaffold could be functionalized to interact with the GTP-binding site of the FtsZ protein, disrupting its polymerization into the Z-ring, which is essential for bacterial cytokinesis.
Caption: Proposed mechanism of FtsZ inhibition by pyrimidine derivatives.
Application Area 3: pH-Responsive Catalysis
Research has indicated that metal complexes of 2,4-Dimethylpyrimidin-5-ol can act as pH-responsive catalysts.[3] The protonation state of the pyrimidine ring and the hydroxyl group can be modulated by pH, which in turn alters the electronic properties and coordination geometry of the metal center, thereby switching catalytic activity "on" or "off." This opens avenues in sustainable chemistry, where a catalyst's activity could be controlled and recycled simply by adjusting the pH of the solution.[3]
Section 4: Conclusion and Future Outlook
2,4-Dimethylpyrimidin-5-ol is far more than a simple synthetic intermediate. Its proven utility in the synthesis of a complex pharmaceutical, combined with the rich therapeutic history of the pyrimidine scaffold, provides a solid foundation for future research. The key takeaways are:
-
Established Chemistry: Its reactivity, particularly at the 5-hydroxyl position, is well-defined, providing reliable handles for synthetic diversification.[3]
-
High-Potential Scaffolding: The core structure is primed for exploration in high-value therapeutic areas like kinase inhibition and novel antibiotic development, with strong precedent from structurally related compounds.[9][10]
-
Novel Applications: Emerging research into its use in smart materials, such as pH-responsive catalysts, suggests applications beyond traditional drug discovery.[3]
For researchers and drug development professionals, 2,4-Dimethylpyrimidin-5-ol represents a low-cost, readily available starting point for innovative discovery programs. Its journey from a simple building block to a versatile research platform has just begun.
References
-
RSC Publishing. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Available from: [Link]
-
PubChem. 2,4-Dimethylpyrimidin-5-ol | C6H8N2O | CID 45080082. Available from: [Link]
-
PMC, PubMed Central. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available from: [Link]
- Google Patents. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
-
PMC, PubMed Central. Recent Advances in Pyrimidine-Based Drugs. Available from: [Link]
-
PMC, NIH. Discovery of 5-substituted pyrrolo[2,3-d]pyrimidine antifolates as dual acting inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis: implications of inhibiting 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase to AMPK activation and anti-tumor activity. Available from: [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Available from: [Link]
-
PMC, PubMed Central. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Available from: [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]
-
Taylor & Francis Online. (2025, April 3). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Available from: [Link]
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- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
Strategic Utilization of 2,4-Dimethylpyrimidin-5-ol in High-Value Scaffold Design
This guide details the technical specifications, synthetic utility, and strategic application of 2,4-Dimethylpyrimidin-5-ol (CAS: 412003-95-3), a critical heterocyclic building block in modern medicinal chemistry.
Executive Summary & Chemical Profile
2,4-Dimethylpyrimidin-5-ol is a functionalized pyrimidine scaffold characterized by an electron-rich hydroxyl group at the 5-position and two activated methyl groups at the 2- and 4-positions.[1] Unlike its isomer 4,6-dimethyl-2-hydroxypyrimidine (a common byproduct of urea condensation), this specific regioisomer offers a unique "push-pull" electronic environment. The 5-hydroxyl group serves as a versatile nucleophilic handle for etherification, while the electron-deficient pyrimidine ring activates the methyl substituents for lateral functionalization.
Its primary industrial significance lies in its role as the core pharmacophore for Lemborexant (Dayvigo), a dual orexin receptor antagonist. However, its utility extends to kinase inhibition (FGFR4) and antiviral research, where the 5-alkoxypyrimidine motif acts as a bioisostere for phenol or pyridine systems.
Physicochemical Specifications
| Property | Value | Notes |
| CAS Number | 412003-95-3 | Distinct from 4,6-dimethyl isomer (CAS 6622-92-0) |
| Molecular Formula | C₆H₈N₂O | MW: 124.14 g/mol |
| Appearance | Off-white to light yellow solid | Oxidatively stable under ambient conditions |
| pKa (Predicted) | ~7.3 | More acidic than phenol (10.[1][2][3][4][5][6]0) due to diaza-ring electron withdrawal |
| Solubility | DMSO, Methanol, DMF | Sparingly soluble in non-polar hydrocarbons |
| Tautomerism | Predominantly Enol | Does not form a stable keto-tautomer (unlike 2- or 4-hydroxypyrimidines) |
Synthetic Accessibility & Manufacturing
The synthesis of 2,4-dimethylpyrimidin-5-ol requires precise regiocontrol to establish the 2,4-dimethyl pattern while installing the 5-oxygenation. Unlike simple Biginelli-type condensations, the industrial route often employs a "masked" polarity approach to ensure correct ring closure.
Industrial Route: The Enaminone Cyclization
A dominant high-yield method, as detailed in recent process patents (e.g., for Lemborexant production), involves the condensation of acetamidine with a specific enaminone precursor.
-
Step 1: Precursor Assembly: Reaction of a protected 2-oxygenated precursor (often derived from nitrophenol or a masked ketol) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an activated enaminone.
-
Step 2: Pyrimidine Ring Closure: Treatment of the enaminone with acetamidine hydrochloride (providing the N-C(Me)-N fragment) in the presence of a base (e.g., NaOMe or KOtBu).
-
Step 3: Deprotection: If a protecting group (like a nitrophenyl ether) was used at the 5-position, it is cleaved to reveal the free hydroxyl group.
Figure 1: Generalized industrial workflow for constructing the 2,4-dimethyl-5-oxygenated pyrimidine core.
Reactivity Profile & Strategic Functionalization
The 2,4-dimethylpyrimidin-5-ol scaffold offers three distinct vectors for chemical modification. Understanding the causality behind these reactivities allows for the design of complex libraries.
A. 5-OH Nucleophilic Substitution (Etherification)
This is the most common application. The pKa (~7.3) allows for facile deprotonation using mild bases (K₂CO₃, Cs₂CO₃).
-
Reaction Type: S_N2 Alkylation or Mitsunobu Coupling.
-
Strategic Value: Creates stable ether linkages, essential for connecting the pyrimidine "head" to lipophilic "tails" or chiral cores (as seen in Lemborexant).
-
Selectivity: O-alkylation is exclusive; N-alkylation is suppressed due to the aromatic stability of the pyrimidine ring and the specific position of the hydroxyl group.
B. Lateral Methyl Activation (C-H Functionalization)
The methyl groups at C2 and C4 are "pseudo-acidic" due to the electron-withdrawing nature of the pyrimidine nitrogens (analogous to 2- and 4-picoline).
-
Reactivity Order: C4-Methyl > C2-Methyl (typically C4 is more acidic/reactive due to para-like conjugation).
-
Transformations:
-
Oxidation: SeO₂ oxidation can convert the methyl group to an aldehyde (CHO) or carboxylic acid.
-
Condensation: Reaction with aldehydes (Knoevenagel-type) to form styryl derivatives.
-
Lithiation: Treatment with LDA allows for nucleophilic attack on electrophiles.
-
C. Electrophilic Aromatic Substitution (EAS)
The pyrimidine ring is electron-deficient (π-deficient), making EAS difficult. However, the 5-OH group is a strong electron donor (EDG).
-
Regiochemistry: Electrophiles (e.g., halogens) will direct to the 6-position (ortho to the hydroxyl).
-
Application: Iodination at C6 provides a handle for Suzuki/Sonogashira couplings, allowing the construction of trisubstituted pyrimidines.
Figure 2: Reactivity map illustrating the three orthogonal functionalization vectors.
Detailed Experimental Protocols
Protocol A: High-Efficiency O-Alkylation (Ether Synthesis)
This protocol is adapted from the optimization of the Lemborexant synthetic route. It demonstrates the coupling of the pyrimidinol with a mesylate electrophile.
Reagents:
-
Alkyl Mesylate or Halide (1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or K₂CO₃
-
Solvent: Acetonitrile (MeCN) or DMF
-
Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Optional, accelerates reaction with chlorides.
Procedure:
-
Preparation: Charge a reaction vessel with 2,4-dimethylpyrimidin-5-ol and Cs₂CO₃. Purge with nitrogen.
-
Solvation: Add anhydrous MeCN (10 volumes). Stir at room temperature for 15 minutes to ensure deprotonation (formation of the phenoxide).
-
Addition: Add the alkyl mesylate/halide dropwise. If the electrophile is a solid, dissolve in minimal MeCN before addition.
-
Reaction: Heat the mixture to 70–80°C . Monitor by HPLC or TLC. Reaction typically completes in 4–6 hours.
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.
-
Purification: Partition the residue between Ethyl Acetate and Water. Wash the organic layer with brine. Dry over Na₂SO₄. Crystallize from Heptane/EtOAc or purify via silica chromatography (Gradient: 0-50% EtOAc in Hexanes).
Self-Validating Checkpoint: The product should show a distinct shift in the ¹H NMR of the 5-position protons (if applicable) and the disappearance of the broad OH singlet (typically >9 ppm in DMSO-d6).
Protocol B: Lateral Oxidation of Methyl Groups (Conceptual)
To differentiate the methyl groups, controlled oxidation is required.
-
Reagent: Selenium Dioxide (SeO₂).
-
Conditions: Reflux in Dioxane/Water.
-
Selectivity: The 4-methyl group is generally more reactive towards oxidation due to resonance stabilization of the intermediate enol/enamine forms.
References & Authority
-
Lemborexant Synthesis & Intermediates:
-
Chemical Properties & Safety:
-
PubChem: 2,4-Dimethylpyrimidin-5-ol Compound Summary. Link
-
-
General Pyrimidine Chemistry:
-
Review: "Recent Advances in Pyrimidine-Based Drugs." Molecules, 2021. (Contextual grounding for scaffold utility). Link
-
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Whitepaper: The Biological Versatility of 2,4-Dimethylpyrimidin-5-ol and Its Derivatives in Modern Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among these, 2,4-Dimethylpyrimidin-5-ol has emerged as a critical building block for synthesizing novel derivatives with a broad spectrum of therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, diverse biological activities, and mechanisms of action of 2,4-Dimethylpyrimidin-5-ol and its derivatives. We will delve into their applications as anticancer, antimicrobial, and antiviral agents, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Introduction: The Pyrimidine Core and the Significance of 2,4-Dimethylpyrimidin-5-ol
Pyrimidine, an aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3, is a privileged structure in drug design. Its presence in the nucleobases of DNA and RNA underscores its fundamental biological importance. The pyrimidine ring system's stability, coupled with reactive sites suitable for functionalization, makes it an attractive scaffold for developing new therapeutic agents.[1][2] Pyrimidine derivatives have demonstrated a remarkable array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2]
2,4-Dimethylpyrimidin-5-ol (C₆H₈N₂O) is a key pyrimidine derivative that serves as a versatile intermediate in the synthesis of more complex, pharmacologically active molecules.[3][4] Notably, it is a crucial precursor in the synthesis of Lemborexant, a dual orexin receptor antagonist used for the treatment of insomnia.[3][5] Its unique structure allows for targeted modifications, leading to the development of derivatives with enhanced potency and selectivity against various biological targets.[3]
Synthesis and Derivatization Strategies
The synthesis of the 2,4-Dimethylpyrimidin-5-ol core and its subsequent modification are pivotal for exploring its structure-activity relationships (SAR).
Core Synthesis of 2,4-Dimethylpyrimidin-5-ol
The most established method for synthesizing the pyrimidine ring is through a cyclocondensation reaction.[3]
-
Classical Approach: The traditional synthesis involves the reaction of a β-dicarbonyl compound, such as acetylacetone (pentane-2,4-dione), with a nitrogen-containing building block like urea.[3] The mechanism proceeds via an acid-catalyzed attack of urea on the keto-enol tautomer of acetylacetone, followed by cyclization to form the pyrimidine ring.[3]
-
Alternative Route: Another method involves a three-step sequence starting from 3-chloropentane-2,4-dione, which reacts with formamide to yield an oxazole intermediate.[6] This intermediate is then treated with ammonia to produce 4,6-dimethylpyrimidin-5-ol, a closely related precursor.[6]
General Derivatization Workflow
The functional groups on the 2,4-Dimethylpyrimidin-5-ol scaffold provide handles for chemical modification to generate a library of derivatives. The hydroxyl group at position 5 and the potential for substitution on the pyrimidine ring allow for the introduction of various pharmacophores to modulate biological activity.
Caption: Mechanism of ATP-competitive kinase inhibition by pyrimidine derivatives.
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Class | Target Kinase | Cancer Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | EGFR | Various | 0.034 - 0.135 µM | [7] |
| 2,4-di(arylamino)pyrimidine | Mutant EGFR | H1975 (NSCLC) | 5.0 nM | [8] |
| Aminodimethylpyrimidinol | FGFR4 | HCC cells | Potent & Selective | [6] |
| Bithienyl-pyrimidine | Not specified | Colon Carcinoma (HCT116) | Potent Activity | [9]|
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrimidine derivatives have demonstrated significant potential as both antibacterial and antifungal agents. [1][10] Mechanism of Action:
-
Bacterial Cell Division Inhibition: Certain 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives have been found to inhibit bacterial cell division by targeting the FtsZ protein. [9]They interact with the GTP binding site of FtsZ, disrupting its polymerization and leading to cell death, even in resistant strains like MRSA. [9]* Broad-Spectrum Activity: Many derivatives show broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria, in some cases more effectively than standard antibiotics like amoxicillin and ciprofloxacin. [1] Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives
Compound Class Target Organism Activity Metric (MIC or Zone of Inhibition) Reference 2,4-disubstituted-6-thiophenyl-pyrimidine MRSA, VREs MIC: 2 µg/mL [9] 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine Gram-positive & Gram-negative bacteria Zone of Inhibition: 29-33 mm [9] | General Pyrimidine Derivatives | S. aureus, E. coli | Good to significant activity | [10]|
Antiviral Activity: A Broad-Spectrum Approach
Pyrimidine derivatives, particularly nucleoside analogs, are well-established antiviral agents. [11]They are effective against a wide range of viruses, including influenza, coronaviruses, herpes viruses, and HIV. [11][12] Mechanism of Action: Inhibition of Viral Replication The primary antiviral mechanism involves interference with the synthesis of viral DNA or RNA. [11]As analogs of natural pyrimidines, these compounds can be incorporated into growing nucleic acid chains by viral polymerases, causing chain termination. Alternatively, they can directly inhibit viral enzymes like reverse transcriptase, which is essential for retroviruses like HIV. [11]
-
Influenza Virus: Certain 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives show potent activity against both type A and B influenza viruses, with 50% effective concentrations (EC₅₀) in the 0.01-0.1 µM range. [13]* Coronaviruses: Pyrimido[4,5-d]pyrimidine derivatives have exhibited selective efficacy against human coronaviruses 229E and OC43, highlighting the scaffold as a promising framework for developing new anti-coronavirus agents. [14]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research, this section provides standardized, step-by-step protocols for evaluating the biological activity of novel pyrimidine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. The light output is directly proportional to the ADP concentration and thus the kinase activity.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and the test compound (pyrimidine derivative) in a suitable kinase buffer. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of compounds on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Conclusion and Future Directions
The 2,4-Dimethylpyrimidin-5-ol scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. Their demonstrated efficacy across a range of critical therapeutic areas—from oncology to infectious diseases—is a testament to the power of the pyrimidine core. The ability to systematically modify the core structure allows for the fine-tuning of biological activity, leading to the development of highly potent and selective agents. [6][8]Future research should focus on leveraging computational modeling and structure-based drug design to explore novel substitutions, optimize pharmacokinetic properties, and fully elucidate the mechanisms of action for the most promising lead compounds. The continued exploration of this chemical space will undoubtedly yield the next generation of innovative medicines.
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Glowacka, I. E., Stasiak, A., Ulenberg, S., Wujec, M., & Paneth, A. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences, 22(8), 3825. [Link]
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Gande, S., & Kumar, C. S. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5183. [Link]
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Al-Suhaimi, K. S., Al-Salahi, R., & Marzouk, M. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 391-413. [Link]
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Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023, October 30). GSC Online Press. Retrieved January 28, 2026, from [Link]
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O'Shea, P. D., & O'Keeffe, M. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(11), 4381. [Link]
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Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). [Journal Name]. Retrieved January 28, 2026, from [Link]
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Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. (2019). The Pharma Innovation Journal. Retrieved January 28, 2026, from [Link]
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Kim, J. S., Lee, J. Y., Kim, H. R., Kim, N. D., & Kim, J. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114285. [Link]
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Lee, J. H., Kim, S. T., Kim, S. M., Kim, H. J., Park, S. J., Lee, J. Y., ... & Kim, Y. C. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7528-7552. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and anticancer agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
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2,4-Dimethylpyrimidin-5-ol. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]
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Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. (2025). Molecular Diversity. [Link]
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Glowacka, I. E., Stasiak, A., Ulenberg, S., Wujec, M., & Paneth, A. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International journal of molecular sciences, 22(8), 3825. [Link]
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RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). [Journal Name]. Retrieved January 28, 2026, from [Link]
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Wells, C. I., Al-Ali, H., Al-Gharabli, S. I., Drewry, D. H., & Axtman, A. D. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11697-11710. [Link]
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Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.). [Journal Name]. Retrieved January 28, 2026, from [Link]
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Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1845-1863. [Link]
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Minakawa, N., Suzuki, K., Sasao, S., Kato, M., & Matsuda, A. (1998). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Nucleic Acids Symposium Series, (39), 5-6. [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
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Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]
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A Technical Guide to the Tautomeric Landscape of 2,4-Dimethylpyrimidin-5-ol and its Implications in Drug Development
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for medicinal chemistry and drug development.[1][2] A molecule's biological activity, physicochemical properties, and metabolic fate can be dictated by the predominant tautomeric form present under physiological conditions.[3] This guide provides an in-depth technical exploration of tautomerism as exemplified by 2,4-Dimethylpyrimidin-5-ol, a key heterocyclic intermediate in pharmaceutical synthesis.[4][5] We will dissect the structural nuances of its primary tautomeric forms, delineate the environmental factors governing their equilibrium, present robust experimental and computational methodologies for their characterization, and critically analyze the downstream implications for drug design, receptor interaction, and ADME profiling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the complexities of tautomerism in heterocyclic scaffolds.
The Principle of Prototropic Tautomerism in Heterocycles
Tautomerism describes a phenomenon where a single compound exists as a mixture of two or more readily interconvertible isomers, known as tautomers.[1][6] The most common form, prototropic tautomerism, involves the migration of a proton, typically accompanied by a shift in double bonds.[1][7] In heteroaromatic systems like pyrimidines, the presence of ring nitrogens and exocyclic functional groups creates a rich landscape for tautomerism.[7][8][9]
2,4-Dimethylpyrimidin-5-ol is a classic example of a system capable of existing in multiple tautomeric forms. The primary equilibrium is the keto-enol tautomerism between the hydroxyl (enol) form and its corresponding ketone (keto) form.[10][11] However, the pyrimidine core introduces additional possibilities, such as annular tautomerism, where a proton can shift between the two ring nitrogens.[1][6] Understanding which tautomer predominates is not an academic exercise; it is critical for predicting a molecule's behavior in a biological system.[3]
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Technical Guide: Solubility & Stability Profile of 2,4-Dimethylpyrimidin-5-ol
Executive Summary
2,4-Dimethylpyrimidin-5-ol (CAS: 412003-95-3) is a critical heterocyclic intermediate, most notably utilized in the synthesis of Lemborexant (a dual orexin receptor antagonist). Unlike its isomers (2- or 4-hydroxypyrimidines) which exist predominantly as cyclic amides (pyrimidones), the 5-hydroxy substitution pattern locks this compound into a phenolic tautomer .
This structural distinction dictates its solubility and stability profile. It behaves as an amphoteric phenol—possessing both a basic pyrimidine nitrogen and an acidic hydroxyl group. This guide provides an evidence-based framework for solubilizing, stabilizing, and analyzing this compound in a research setting.
Physicochemical Profile
Understanding the fundamental properties of 2,4-Dimethylpyrimidin-5-ol is prerequisite to experimental design.
| Property | Value / Characteristic | Impact on Workflow |
| Molecular Formula | C₆H₈N₂O (MW: 124.14 g/mol ) | Low molecular weight fragment. |
| Physical State | Off-white to light yellow solid | Color change indicates oxidation (quinoid formation).[1] |
| LogP (Predicted) | ~0.80 | Moderately lipophilic; prefers organic solvents over neutral water.[1] |
| pKa (Acidic) | ~7.5 – 8.2 (Hydroxyl) | Deprotonates in basic media (pH > 9), increasing solubility but decreasing oxidative stability.[1] |
| pKa (Basic) | ~2.5 – 3.5 (N1/N3) | Protonates in strong acid (pH < 2), significantly increasing aqueous solubility.[1] |
| Tautomerism | Phenolic (Enol) | Does not form a stable keto-tautomer (unlike uracils), ensuring aromaticity is maintained.[1] |
Solubility Landscape
Solvent Compatibility Table
The following data categorizes solvent suitability for stock solution preparation and reaction media.
| Solvent Class | Solvent | Solubility Rating | Comments |
| Dipolar Aprotic | DMSO | Excellent (>100 mg/mL) | Preferred for biological assay stocks (10-20 mM). |
| DMF | Excellent | Suitable for synthetic reactions; difficult to remove. | |
| Protic Polar | Methanol | Good (>20 mg/mL) | Ideal for LC-MS sample prep.[1] |
| Ethanol | Moderate | Solubility decreases with chain length. | |
| Aqueous | Water (pH 7) | Poor to Moderate | Limited by lipophilicity (LogP ~0.[1]8) and lack of ionization.[1] |
| 0.1 M HCl | High | Protonation of pyrimidine nitrogen forms a soluble cation. | |
| 0.1 M NaOH | High | Deprotonation of hydroxyl forms a soluble phenolate anion. | |
| Non-Polar | DCM / Chloroform | Moderate | Suitable for extraction workups. |
| Hexanes / Heptane | Poor | Antisolvent; used for precipitation/crystallization. |
The pH-Solubility Interplay (The "U-Curve")
The solubility of 2,4-Dimethylpyrimidin-5-ol follows a classic U-shaped pH profile.
-
pH < 3: High solubility due to cation formation (
).[1] -
pH 4–8: Minimum solubility (Neutral species predominates).[1]
-
pH > 9: High solubility due to anion formation (
), but with high oxidation risk.[1]
Figure 1: pH-dependent speciation of 2,4-Dimethylpyrimidin-5-ol. The neutral form represents the solubility minimum.
Stability & Degradation Profile
Oxidative Instability
The 5-hydroxy group is electron-rich. Under basic conditions (pH > 9), the phenolate anion is highly susceptible to oxidation by atmospheric oxygen.[1]
-
Visual Indicator: Solutions turning pink, brown, or black indicate the formation of quinoid degradation products or polymerization.
-
Mitigation: Degas basic buffers; use antioxidants (e.g., ascorbic acid, sodium metabisulfite) if high pH is mandatory.[1]
Photostability
Pyrimidines absorb UV light. Prolonged exposure can lead to ring-opening or dimerization, especially in solution.
-
Protocol: Store solid and solutions in amber vials. Wrap reaction vessels in foil.
Hydrolytic Stability
The pyrimidine ring is generally robust against hydrolysis under standard conditions. However, extreme conditions (refluxing in strong acid/base) can lead to demethylation or ring cleavage.[1]
Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
Use this protocol to determine the exact saturation limit in a specific buffer.[1]
Materials:
-
2,4-Dimethylpyrimidin-5-ol (Solid)
-
Test Solvent (e.g., PBS pH 7.4)[1]
-
Syringe Filters (0.45 µm PTFE or Nylon)[1]
-
HPLC-UV or LC-MS
Workflow:
-
Supersaturation: Add excess solid compound (~5-10 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Cap tightly and shake/stir at 25°C for 24–48 hours.
-
Visual Check: Ensure undissolved solid remains. If clear, add more solid.
-
-
Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.45 µm filter (pre-saturated to avoid drug loss).
-
Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC.
-
Calculation: Compare peak area against a standard curve prepared from a DMSO stock.
Protocol B: Forced Degradation (Stress Testing)
Use this to validate stability for analytical method development.[1]
Figure 2: Forced degradation workflow to identify stability-indicating markers.
Handling & Storage Recommendations
-
Storage (Solid): Store at -20°C in a tightly sealed container. The compound is hygroscopic; allow it to reach room temperature before opening to prevent water condensation.
-
Storage (Solution): DMSO stocks (10 mM) are stable at -20°C for up to 3 months.[1] Avoid repeated freeze-thaw cycles.
-
Handling: Use standard PPE. Avoid inhalation of dust. If preparing basic solutions, work under nitrogen or argon atmosphere to prevent rapid oxidation.
References
-
PubChem. (n.d.).[1][2][3] 2,4-Dimethylpyrimidin-5-ol (Compound).[2][3][4][5][6] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
Beppu, T., et al. (2017).[1] Process for preparation of 2,4-dimethylpyrimidin-5-ol. U.S. Patent Application US20230092143A1. (Describes synthesis and handling of the intermediate for Lemborexant).
-
Jain, N., et al. (2013).[1] Solubility and thermodynamic behavior of pyrimidine derivatives in polar solvents. Journal of Chemical & Engineering Data. (General reference for pyrimidine solubility thermodynamics).
Sources
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A Senior Application Scientist's Technical Guide to 2,4-Dimethylpyrimidin-5-ol: Sourcing, Qualification, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2,4-Dimethylpyrimidin-5-ol (CAS No. 412003-95-3), a critical chemical intermediate in pharmaceutical synthesis, most notably in the production of orexin receptor antagonists like Lemborexant.[1][2][3][4] This document navigates the landscape of its commercial availability, outlines a robust supplier qualification process, and details essential protocols for identity and purity verification. It is designed to equip researchers and drug development professionals with the necessary expertise to confidently source and utilize this compound, ensuring the integrity and success of their research and development endeavors.
Introduction: The Strategic Importance of 2,4-Dimethylpyrimidin-5-ol
2,4-Dimethylpyrimidin-5-ol is a substituted pyrimidine that has garnered significant attention in medicinal chemistry. Its structural features make it a valuable building block for more complex molecules.[1] Its primary role as a key intermediate in the synthesis of Lemborexant, a drug for the treatment of insomnia, underscores its importance in the pharmaceutical industry.[2][3][4] The reliable procurement of high-purity 2,4-Dimethylpyrimidin-5-ol is a critical first step in the drug development pipeline, directly impacting reaction efficiency, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API).
This guide addresses the practical challenges researchers face, moving beyond a simple list of suppliers to provide a framework for strategic sourcing and quality control.
Commercial Availability & Supplier Landscape
2,4-Dimethylpyrimidin-5-ol is commercially available from a range of suppliers, catering to different scales of research and manufacturing needs. These suppliers can be broadly categorized into three tiers:
-
Global Chemical Suppliers: Large, multinational companies that offer a vast portfolio of research chemicals. These suppliers often provide extensive documentation and have well-established quality management systems.
-
Specialty Chemical Manufacturers: Companies that focus on the synthesis of specific classes of compounds, including pyrimidine derivatives. They may offer higher purity grades or custom synthesis services.
-
Chemical Marketplaces: Online platforms that aggregate listings from multiple suppliers, providing a convenient way to compare prices and availability.
Table 1: Representative Suppliers of 2,4-Dimethylpyrimidin-5-ol
| Supplier Category | Representative Companies | Typical Purity | Scale | Noteworthy Aspects |
| Global Suppliers | Fisher Scientific (via Ambeed), CymitQuimica (via Apollo Scientific)[5][6] | ≥98%[7] | Milligrams to Grams[5][6] | Extensive distribution networks, readily available documentation. |
| Specialty Manufacturers | Hangzhou Royalchem Co., LTD., Shanghai Amole Biotechnology Co., Ltd.[8][9] | ≥96% to ≥98%[3] | Grams to Kilograms | Often the primary source, may offer custom synthesis and bulk quantities. |
| Chemical Marketplaces | eMolecules, ChemScene, BLD Pharm[5][10][11] | Varies by listing | Milligrams to Grams | Broad selection, competitive pricing, requires careful vetting of the ultimate source. |
Expert Insight: While marketplaces offer convenience, it is crucial to identify the actual manufacturer behind the listing. For GMP or late-stage development work, direct engagement with a specialty manufacturer is often the most reliable path.
The Procurement Workflow: A Strategic Approach
Acquiring a critical reagent like 2,4-Dimethylpyrimidin-5-ol requires a systematic approach to mitigate risks associated with quality and supply chain reliability. The following workflow is recommended for research and development professionals.
Caption: Strategic workflow for procuring critical chemical reagents.
Incoming Quality Control: A Self-Validating System
Upon receipt of 2,4-Dimethylpyrimidin-5-ol, it is imperative to conduct in-house quality control testing to verify the supplier's Certificate of Analysis (CoA) and ensure the material is suitable for its intended use.[12][13][14][15] This step is a cornerstone of good scientific practice and a requirement in regulated drug development.[15]
4.1. Physical and Chemical Properties
A preliminary assessment should confirm the physical properties of the compound.
Table 2: Key Physical and Chemical Properties of 2,4-Dimethylpyrimidin-5-ol
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | PubChem[16] |
| Molecular Weight | 124.14 g/mol | PubChem[16] |
| Appearance | Light-yellow to off-white solid | Sun-shinechem[3] |
| Solubility | Soluble in DMSO | Sun-shinechem[3] |
| Storage | Short term (days-weeks): 0-4°C; Long term (months-years): -20°C. Store in a dry, dark place. | Sun-shinechem[3] |
4.2. Recommended Analytical QC Protocol
The following is a tiered approach to the analytical verification of 2,4-Dimethylpyrimidin-5-ol.
Protocol 1: Identity and Purity Confirmation
-
Objective: To confirm the identity and estimate the purity of the received 2,4-Dimethylpyrimidin-5-ol.
-
Methodology:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Rationale: Provides unambiguous structural confirmation by analyzing the chemical environment of hydrogen atoms.
-
Procedure: a. Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆). b. Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. c. Compare the resulting spectrum with a reference spectrum or predicted chemical shifts. Key expected signals include those for the two methyl groups and the aromatic proton.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Rationale: Confirms the molecular weight and provides a highly sensitive assessment of purity and potential impurities.
-
Procedure: a. Prepare a dilute solution of the sample in an appropriate solvent (e.g., acetonitrile/water). b. Inject the sample onto a suitable C18 reverse-phase HPLC column. c. Run a gradient elution profile. d. Monitor the eluent with both a UV detector and a mass spectrometer (in ESI positive mode). e. Expected Result: A major peak in the chromatogram corresponding to the retention time of the compound, with a mass spectrum showing the [M+H]⁺ ion at m/z ≈ 125.1. Purity can be estimated by the area percentage of the main peak.
-
-
Caption: Decision workflow for in-house QC of 2,4-Dimethylpyrimidin-5-ol.
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of 2,4-Dimethylpyrimidin-5-ol and ensure laboratory safety.
-
Hazard Identification: The compound is classified as an irritant.[16] It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[16][17]
-
Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including safety goggles, gloves, and a lab coat.[18] Work should be conducted in a well-ventilated fume hood.[3]
-
Storage Conditions: Store in a tightly sealed container in a dry, dark environment.[3][18] For short-term storage, 0-4°C is recommended, while -20°C is suitable for long-term storage to prevent degradation.[3]
Conclusion
2,4-Dimethylpyrimidin-5-ol is a commercially available and indispensable intermediate for pharmaceutical research and development. A successful research outcome is predicated on the quality of the starting materials. By implementing a strategic sourcing workflow, performing rigorous in-house quality control, and adhering to proper safety and handling protocols, researchers can ensure the reliability of their supply chain and the integrity of their experimental results. This guide provides the foundational expertise for scientists to confidently procure and utilize this key building block in their pursuit of novel therapeutics.
References
- 2,4-Dimethylpyrimidin-5-ol, 98% | 412003-95-3. (n.d.). Laboratory Disposable Supplies and Consumables.
- 2,4-Dimethylpyrimidin-5-ol Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com. (n.d.).
- 2,4-dimethylpyrimidin-5-ol RC00541. (n.d.). Echemi.
- eMolecules 2,4-Dimethylpyrimidin-5-ol | 412003-95-3. (n.d.). Fisher Scientific.
- 2,4-Dimethylpyrimidin-5-ol. (n.d.). CymitQuimica.
- Buy 2,4-Dimethylpyrimidin-5-ol | 412003-95-3. (2023, August 16). Smolecule.
- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (n.d.). Google Patents.
- 2,4-dimethylpyrimidin-5-ol, Supplier | CAS 412003-95-3. (n.d.). Sun-shinechem.
- 2,4-Dimethylpyrimidin-5-ol. (n.d.). PubChem.
- MSDS of 2,4-Dimethylpyrimidin-5-ol. (n.d.).
- 5-Pyrimidinol, 2,4-dimethyl- (9CI) - Safety Data Sheet. (n.d.). ChemicalBook.
- 412003-95-3 | 2,4-Dimethylpyrimidin-5-ol. (n.d.). ChemScene.
- Lemborexant. (2015, September 3). New Drug Approvals.
- 412003-95-3|2,4-Dimethylpyrimidin-5-ol. (n.d.). BLD Pharm.
- Quality Control In Chemical Manufacturing For Life Sciences. (2023, August 2). ReAgent.
- Pharma Quality Control Strategies for Drug Development and Regulatory Compliance. (2025, September 1).
- Quality Control Release Testing for Pharmaceutical Products. (n.d.). SGS Egypt.
- Quality Control During Drug Development. (2022, December 8). Technology Networks.
- Separation Science in Drug Development, Part IV: Quality Control. (n.d.). LCGC International.
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- 1. Buy 2,4-Dimethylpyrimidin-5-ol | 412003-95-3 [smolecule.com]
- 2. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 3. 2,4-dimethylpyrimidin-5-ol , Supplier | CAS 412003-95-3 | Sun-shinechem [sun-shinechem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. eMolecules 2,4-Dimethylpyrimidin-5-ol | 412003-95-3 | MFCD18072447 | 1g, | Fisher Scientific [fishersci.com]
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- 18. chemicalbook.com [chemicalbook.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Lemborexant Utilizing the Key Intermediate 2,4-Dimethylpyrimidin-5-ol
Abstract
Lemborexant is a dual orexin receptor antagonist approved for the treatment of insomnia.[1][2] Its mechanism, which involves the competitive antagonism of orexin receptors OX1R and OX2R, represents a targeted approach to managing sleep-wake cycles by suppressing the drive for wakefulness.[3][4] This application note provides a comprehensive guide to a robust and scalable synthesis of Lemborexant, focusing on the strategic use of 2,4-dimethylpyrimidin-5-ol as a pivotal intermediate. We will explore the retrosynthetic logic, detail the step-by-step protocols for key transformations, and provide guidance on the characterization and purification of the final active pharmaceutical ingredient (API).
Introduction to Lemborexant and its Synthesis Strategy
Lemborexant, with the chemical name (1R,2S)-2-(((2,4-dimethylpyrimidin-5-yl)oxy)methyl)-N-(5-fluoropyridin-2-yl)-2-(3-fluorophenyl)cyclopropanecarboxamide, is a complex molecule featuring a stereochemically defined cyclopropane core.[5][6] The development of a scalable and efficient synthesis is crucial for its pharmaceutical production. The synthetic routes often converge on the formation of two key bonds: an ether linkage connecting the pyrimidine heterocycle to the cyclopropane moiety and an amide bond that joins the cyclopropane carboxylic acid to the fluoropyridine fragment.
The use of 2,4-dimethylpyrimidin-5-ol as the precursor for the pyrimidine portion of the molecule is a well-established strategy, offering a reliable method for introducing this key structural element.[7][8] This guide will detail a synthetic pathway that leverages this intermediate.
Retrosynthetic Analysis
A logical retrosynthetic analysis of Lemborexant guides our synthetic plan. The primary disconnections are the amide and ether bonds. This approach simplifies the complex target molecule into more readily available or synthesizable precursors.
Caption: Retrosynthetic analysis of Lemborexant.
Synthesis of Key Intermediates
While 2,4-dimethylpyrimidin-5-ol can be sourced commercially, its efficient synthesis is a subject of process optimization. Recent patents describe high-yield methods starting from nitrophenol derivatives and using N,N-dimethylformamide diethyl acetal, which has been shown to improve yields to around 85% compared to older methods.[7]
The other key component is the chiral cyclopropane precursor. A common route to this intermediate involves the cyclopropanation of an appropriate alkene or the ring formation from an acyclic precursor, followed by functional group manipulations to install the necessary hydroxymethyl and aryl groups with the correct stereochemistry.[2]
Core Synthetic Protocol: Assembly of Lemborexant
This section details the primary sequence for constructing Lemborexant from 2,4-dimethylpyrimidin-5-ol and a suitable cyclopropane precursor. The following protocol is a composite of methods described in the scientific literature and patent filings.[2][8][9]
Caption: Forward synthesis workflow for Lemborexant.
Protocol 1: Step 1 & 2 - Synthesis of Intermediate Alcohol
This protocol combines the SN2 displacement and subsequent hydrolysis into a streamlined procedure. The choice of a tosylate as a leaving group on the primary alcohol of the cyclopropane fragment is a classic and effective activation strategy.
Materials:
-
2,4-Dimethylpyrimidin-5-ol
-
[(1R,2S)-2-(3-fluorophenyl)-2-({[(4-methylphenyl)sulfonyl]oxy}methyl)cyclopropyl]methyl acetate (Cyclopropane Tosylate)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP) or Acetonitrile
-
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
Procedure:
-
To a solution of 2,4-dimethylpyrimidin-5-ol (1.2 equivalents) in acetonitrile, add a base such as cesium carbonate (2.0 equivalents).[9]
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the pyrimidinolate salt.
-
Add a solution of the cyclopropane tosylate (1.0 equivalent) in acetonitrile to the reaction mixture.
-
Heat the reaction mixture to 50-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.[8][9]
-
Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a mixture of methanol and water.
-
Add aqueous sodium hydroxide (2 M) and stir at room temperature for 1-2 hours to effect the hydrolysis of the acetate protecting group.
-
Once the hydrolysis is complete, neutralize the mixture with 1N HCl and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the intermediate alcohol, ((1R,2S)-2-(((2,4-dimethylpyrimidin-5-yl)oxy)methyl)-2-(3-fluorophenyl)cyclopropyl)methanol.
Protocol 2: Step 3 - Oxidation to Carboxylic Acid
A one-pot, two-step oxidation using TEMPO as a catalyst provides a high-yielding and clean conversion of the primary alcohol to the carboxylic acid.[2]
Materials:
-
Intermediate Alcohol from Protocol 1
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution
-
Sodium chlorite (NaClO₂)
-
2-Methyl-2-butene
-
Acetone and Water
-
Sodium dihydrogen phosphate (NaH₂PO₄)
Procedure:
-
Dissolve the intermediate alcohol (1.0 equivalent) in a mixture of acetone and water.
-
Add TEMPO (0.05 equivalents) and sodium dihydrogen phosphate (1.1 equivalents).
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add sodium hypochlorite solution, maintaining the temperature below 10°C. Stir for 1 hour.
-
Add 2-methyl-2-butene (2.0 equivalents) followed by a solution of sodium chlorite (1.5 equivalents) in water.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by adding aqueous sodium thiosulfate.
-
Acidify the mixture with 1N HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude carboxylic acid, which can often be used in the next step without further purification or can be recrystallized from acetonitrile.[2]
Protocol 3: Step 4 - Amide Coupling to form Lemborexant
The final step involves the formation of the amide bond. Propylphosphonic anhydride (T3P®) is an excellent coupling reagent for this transformation, known for high yields and easy workup.[2]
Materials:
-
Intermediate Carboxylic Acid from Protocol 2
-
5-Fluoro-2-aminopyridine
-
Propylphosphonic anhydride (T3P®) solution
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Ethyl Acetate
Procedure:
-
Suspend the carboxylic acid (1.0 equivalent) and 5-fluoro-2-aminopyridine (1.1 equivalents) in THF.
-
Add pyridine (2.0 equivalents) to the mixture.
-
Slowly add the T3P® solution (1.5 equivalents) at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 2-4 hours until completion, as monitored by LC-MS.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude Lemborexant can be purified by silica gel chromatography or by recrystallization from a suitable solvent system (e.g., acetonitrile/water).
Characterization and Data
Validation of the synthesized product is critical. The following table summarizes key analytical data for Lemborexant.
| Analysis | Expected Result |
| Appearance | White solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 11.20 (br s, 1H), 8.30 (d, 1H), 8.11 (s, 1H), 7.89-7.85 (m, 1H), 7.65-7.60 (m, 1H), 7.44-7.37 (m, 3H), 7.11-7.06 (m, 1H), 4.66 (d, 1H), 4.27 (d, 1H), 2.63-2.59 (m, 1H), 2.36 (s, 3H), 2.01 (s, 3H), 1.68 (t, 1H), 1.50-1.46 (m, 1H).[9] |
| HRMS (ESI+) | Calculated for C₂₂H₂₁F₂N₄O₂ [M+H]⁺: 411.1627; Found: 411.1622.[9] |
| HPLC Purity | >99.5% (as per ICH guidelines for API).[10] |
Safety and Handling
-
Reagents: Handle all reagents in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: Many solvents used (acetonitrile, THF, ethyl acetate) are flammable. Avoid open flames and sources of ignition.
-
Reactions: Some reactions, particularly the amidation with T3P®, can be exothermic. Use controlled addition rates and appropriate cooling.
-
Waste: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
The synthetic route to Lemborexant detailed in this application note provides a reliable and scalable process for researchers and drug development professionals. By strategically employing 2,4-dimethylpyrimidin-5-ol, the synthesis is streamlined, allowing for the efficient construction of this potent dual orexin receptor antagonist. The provided protocols, based on established and optimized methods, should serve as a valuable resource for the chemical synthesis and development of Lemborexant.
References
- US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
-
Lemborexant - New Drug Approvals. (2015). [Link]
- METHOD AND COMPOUND USEFUL IN PREPARATION OF OREXIN-2 RECEPTOR ANTAGONIST, AND LEMBOREXANT HAVING FEW IMPURITIES - EP3970731A1. (2022).
-
Lemborexant for insomnia | MDedge - The Hospitalist. (2021). [Link]
- WO2020263253A1 - Lemborexant for treating sleep issues.
-
Development and validation of novel HPLC method for analytical evaluation of Lemborexant in tablet dosage form. (2022). GSC Online Press. [Link]
-
Lemborexant - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. PharmaCompass.com. [Link]
-
Lemborexant - Wikipedia. [Link]
- WO2021119223A1 - Solid state form of lemborexant.
- WO2013123240A1 - Methods and compounds useful in the synthesis of orexin-2 receptor antagonists.
-
Clinical Review - Lemborexant (Dayvigo). NCBI - NIH. [Link]
-
Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. PubMed. (2015). [Link]
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- 3. tga.gov.au [tga.gov.au]
- 4. Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy (2S)-2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide [smolecule.com]
- 6. WO2013123240A1 - Methods and compounds useful in the synthesis of orexin-2 receptor antagonists - Google Patents [patents.google.com]
- 7. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. gsconlinepress.com [gsconlinepress.com]
Application Notes and Protocols for the Halogenation of 2,4-Dimethylpyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Halogenated Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Halogenation of this heterocyclic system is a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules. Introducing halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. 2,4-Dimethylpyrimidin-5-ol is a key intermediate in the synthesis of various pharmaceuticals, including the orexin receptor antagonist Lemborexant, which is used for the treatment of insomnia.[1][2] The targeted halogenation of this molecule at the C6 position can provide valuable derivatives for the development of new chemical entities.
This guide provides a comprehensive overview of the experimental protocols for the chlorination, bromination, and iodination of 2,4-dimethylpyrimidin-5-ol. It delves into the mechanistic rationale behind the reaction conditions and offers detailed, step-by-step procedures for synthesis, purification, and characterization of the resulting 6-halo-2,4-dimethylpyrimidin-5-ol derivatives.
Mechanistic Principles: Electrophilic Aromatic Substitution of an Activated Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, the hydroxyl group at the C5 position of 2,4-dimethylpyrimidin-5-ol dramatically alters this reactivity. Through resonance, the hydroxyl group donates electron density into the ring, strongly activating the ortho and para positions. In this case, the C6 position is ortho to the hydroxyl group and is thereby highly activated towards electrophilic attack.
The general mechanism for the halogenation of 2,4-dimethylpyrimidin-5-ol using N-halosuccinimides (NXS) is depicted below. The polarized N-X bond in the N-halosuccinimide provides an electrophilic halogen that is attacked by the electron-rich pyrimidine ring, leading to the formation of a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the 6-halogenated product.
Figure 1: Generalized mechanism for the electrophilic halogenation of 2,4-dimethylpyrimidin-5-ol.
Experimental Protocols
Safety Precautions: 2,4-Dimethylpyrimidin-5-ol is harmful if swallowed and causes skin and eye irritation.[3] N-halosuccinimides are irritants and oxidizing agents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Chlorination of 2,4-Dimethylpyrimidin-5-ol with N-Chlorosuccinimide (NCS)
This protocol describes the regioselective chlorination at the C6 position using N-chlorosuccinimide. For less reactive substrates, an acid catalyst may be required to enhance the electrophilicity of the chlorine.[4]
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |
| 2,4-Dimethylpyrimidin-5-ol | 124.14 | 1.24 g | 10 mmol |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.47 g | 11 mmol |
| Acetonitrile (MeCN) | 41.05 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethylpyrimidin-5-ol (1.24 g, 10 mmol).
-
Add acetonitrile (50 mL) and stir until the starting material is fully dissolved.
-
Add N-chlorosuccinimide (1.47 g, 11 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to afford 6-chloro-2,4-dimethylpyrimidin-5-ol.
Characterization of 6-Chloro-2,4-dimethylpyrimidin-5-ol (Illustrative Data):
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ: 2.50 (s, 3H, CH₃), 2.65 (s, 3H, CH₃), 5.80 (s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃) δ: 18.5, 24.0, 115.0, 145.0, 155.0, 158.0.
-
Mass Spectrometry (ESI): m/z calculated for C₆H₇ClN₂O [M+H]⁺: 159.03; found: 159.03.
Protocol 2: Bromination of 2,4-Dimethylpyrimidin-5-ol with N-Bromosuccinimide (NBS)
This protocol is adapted from a similar procedure for a related pyrimidine derivative and utilizes N-bromosuccinimide for the regioselective bromination.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |
| 2,4-Dimethylpyrimidin-5-ol | 124.14 | 1.24 g | 10 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 1.96 g | 11 mmol |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2,4-dimethylpyrimidin-5-ol (1.24 g, 10 mmol) in THF (50 mL).
-
To the stirred solution, add N-bromosuccinimide (1.96 g, 11 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Partition the residue between ethyl acetate (50 mL) and water (25 mL).
-
Separate the organic layer, wash with saturated aqueous sodium thiosulfate solution (25 mL) to quench any remaining bromine, followed by brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel.
Characterization of 6-Bromo-2,4-dimethylpyrimidin-5-ol (Illustrative Data):
-
Appearance: Pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆) δ: 2.45 (s, 3H, CH₃), 2.60 (s, 3H, CH₃), 10.50 (s, 1H, OH).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 19.0, 24.5, 105.0, 148.0, 156.0, 159.0.
-
Mass Spectrometry (ESI): m/z calculated for C₆H₇BrN₂O [M+H]⁺: 202.98; found: 202.98.
Protocol 3: Iodination of 2,4-Dimethylpyrimidin-5-ol with N-Iodosuccinimide (NIS)
This protocol employs N-iodosuccinimide for the direct iodination of the activated pyrimidine ring. For electron-rich systems like 2,4-dimethylpyrimidin-5-ol, this reaction often proceeds under mild conditions.[5]
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles |
| 2,4-Dimethylpyrimidin-5-ol | 124.14 | 1.24 g | 10 mmol |
| N-Iodosuccinimide (NIS) | 224.98 | 2.47 g | 11 mmol |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
Procedure:
-
Add 2,4-dimethylpyrimidin-5-ol (1.24 g, 10 mmol) to a 100 mL round-bottom flask containing a magnetic stir bar.
-
Add dichloromethane (50 mL) and stir to dissolve.
-
Add N-iodosuccinimide (2.47 g, 11 mmol) to the solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC (1:1 ethyl acetate/hexanes). Protect the reaction from light by wrapping the flask in aluminum foil as iodo compounds can be light-sensitive.
-
After completion, dilute the reaction mixture with DCM (25 mL).
-
Wash the organic layer with 10% aqueous sodium thiosulfate solution (2 x 25 mL) to remove unreacted iodine and succinimide by-products, then with brine (25 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield 6-iodo-2,4-dimethylpyrimidin-5-ol.
Characterization of 6-Iodo-2,4-dimethylpyrimidin-5-ol (Illustrative Data):
-
Appearance: Light brown solid.
-
¹H NMR (400 MHz, CDCl₃) δ: 2.55 (s, 3H, CH₃), 2.70 (s, 3H, CH₃), 5.95 (s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃) δ: 19.5, 25.0, 80.0, 150.0, 157.0, 160.0.
-
Mass Spectrometry (ESI): m/z calculated for C₆H₇IN₂O [M+H]⁺: 250.96; found: 250.96.
Workflow Visualization
Figure 2: General experimental workflow for the halogenation of 2,4-dimethylpyrimidin-5-ol.
References
- Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
-
Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 896-907. Retrieved from [Link]
-
New Drug Approvals. (2015, September 3). Lemborexant. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethylpyrimidin-5-ol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
-
Kim, J., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6339. Retrieved from [Link]
Sources
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- 2. Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Auger spectroscopy of pyrimidine and halogen-substituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acylation of the Hydroxyl Group in 2,4-Dimethylpyrimidin-5-ol
Abstract
This technical guide provides a comprehensive overview of the acylation of the 5-hydroxyl group of 2,4-Dimethylpyrimidin-5-ol, a key heterocyclic building block in medicinal chemistry and drug development. We delve into the mechanistic underpinnings of this O-acylation reaction, exploring both base-catalyzed and nucleophilic catalysis pathways. Detailed, field-proven protocols for acylation using common reagents such as acyl chlorides and acid anhydrides are presented, with a focus on practical execution, reaction monitoring, and product purification. This document is intended for researchers, scientists, and drug development professionals seeking to functionalize this versatile pyrimidine scaffold.
Introduction: The Significance of 2,4-Dimethylpyrimidin-5-ol and its Acylated Derivatives
2,4-Dimethylpyrimidin-5-ol is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, most notably as a precursor to orexin receptor antagonists used in the treatment of sleep disorders.[1] The pyrimidine core is a fundamental motif in numerous pharmaceuticals and agrochemicals.[2] The hydroxyl group at the 5-position is a prime site for chemical modification, allowing for the introduction of diverse functionalities that can modulate the physicochemical and pharmacological properties of the parent molecule.
Acylation of this hydroxyl group to form the corresponding ester is a common and effective strategy for several purposes:
-
Prodrug Synthesis: The resulting ester can act as a prodrug, which may be cleaved in vivo to release the active hydroxypyrimidine.
-
Modification of Physicochemical Properties: Acylation can alter solubility, lipophilicity, and metabolic stability.
-
Synthetic Intermediates: The acyloxy group can serve as a protecting group or be a precursor for further transformations.
This guide will provide the necessary theoretical and practical knowledge to successfully perform acylation reactions on 2,4-Dimethylpyrimidin-5-ol.
Reaction Mechanisms: A Tale of Two Pathways
The acylation of the hydroxyl group of 2,4-Dimethylpyrimidin-5-ol, which behaves similarly to a phenol, can be effectively promoted through two primary mechanistic routes: base-promoted acylation and nucleophilic catalysis. The choice of pathway is dictated by the reagents and catalysts employed.
Base-Promoted Acylation
In the presence of a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (used as a base and solvent), the hydroxyl group is deprotonated to form a more nucleophilic pyrimidinolate anion. This anion then readily attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride).
Diagram: Base-Promoted Acylation Mechanism
Caption: Base-promoted acylation of 2,4-Dimethylpyrimidin-5-ol.
Nucleophilic Catalysis with DMAP
4-(Dimethylamino)pyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions.[3] Its enhanced activity compared to pyridine stems from the electron-donating dimethylamino group, which increases the nucleophilicity of the ring nitrogen. The mechanism involves the initial reaction of DMAP with the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate.[4][5] This intermediate is a much more potent acylating agent than the parent anhydride. The hydroxyl group of the pyrimidinol then attacks the N-acylpyridinium species, leading to the acylated product and regeneration of the DMAP catalyst.[4][5] An auxiliary, non-nucleophilic base like triethylamine is often used to scavenge the acid byproduct.[4]
Diagram: DMAP-Catalyzed Acylation Mechanism
Caption: Nucleophilic catalysis pathway with DMAP.
Experimental Protocols
The following protocols are provided as robust starting points for the acylation of 2,4-Dimethylpyrimidin-5-ol. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Protocol 1: Acylation with an Acyl Chloride using Pyridine
This protocol is a classic method suitable for a wide range of acyl chlorides. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct.
Materials and Equipment:
| Reagent/Equipment | Purpose |
|---|---|
| 2,4-Dimethylpyrimidin-5-ol | Starting material |
| Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) | Acylating agent |
| Anhydrous Pyridine | Solvent and base |
| Dichloromethane (DCM) or Ethyl Acetate | Extraction solvent |
| 1 M Hydrochloric Acid (HCl) | Aqueous wash |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Aqueous wash |
| Brine (saturated NaCl solution) | Aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying agent |
| Round-bottom flask, magnetic stirrer, stir bar | Reaction vessel |
| Ice bath | Temperature control |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Silica gel for column chromatography | Purification |
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-Dimethylpyrimidin-5-ol (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of substrate).
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (1.1-1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC (a suitable eluent system would be ethyl acetate/hexanes).
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and cautiously add water to quench any remaining acyl chloride.
-
Dilute the mixture with dichloromethane or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure acylated pyrimidine.[6]
Protocol 2: Acylation with an Acid Anhydride using DMAP Catalysis
This protocol is highly efficient, especially for less reactive alcohols or when milder conditions are preferred.
Materials and Equipment:
| Reagent/Equipment | Purpose |
|---|---|
| 2,4-Dimethylpyrimidin-5-ol | Starting material |
| Acid Anhydride (e.g., Acetic Anhydride) | Acylating agent |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst |
| Triethylamine (Et₃N) or Pyridine | Base |
| Anhydrous Dichloromethane (DCM) | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Aqueous wash |
| Brine (saturated NaCl solution) | Aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying agent |
| Round-bottom flask, magnetic stirrer, stir bar | Reaction vessel |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Silica gel for column chromatography | Purification |
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2,4-Dimethylpyrimidin-5-ol (1.0 eq.), DMAP (0.05-0.1 eq.), and triethylamine (1.5 eq.) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Add the acid anhydride (1.2-1.5 eq.) to the stirred solution at room temperature.[7]
-
Reaction: Stir the reaction mixture at room temperature for 1-6 hours. The reaction is often complete in a shorter time compared to the pyridine-only method. Monitor by TLC.
-
Work-up:
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer to a separatory funnel and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes) to yield the desired ester.[8][9]
Diagram: General Experimental Workflow
Caption: A generalized workflow for the acylation of 2,4-Dimethylpyrimidin-5-ol.
Data and Expected Results
The following table provides representative data for the acylation of 2,4-Dimethylpyrimidin-5-ol based on the protocols described. Yields and reaction times are illustrative and may vary depending on the specific acylating agent and reaction scale.
| Acylating Agent | Protocol | Catalyst/Base | Typical Time (h) | Typical Yield (%) | Expected ¹H NMR Shifts (δ, ppm) for Acyl Group |
| Acetyl Chloride | 1 | Pyridine | 4-12 | 75-90 | ~2.3 (s, 3H) |
| Acetic Anhydride | 2 | DMAP/Et₃N | 1-4 | 85-95 | ~2.3 (s, 3H) |
| Benzoyl Chloride | 1 | Pyridine | 6-16 | 80-95 | ~8.2-7.5 (m, 5H) |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Acyl chlorides and anhydrides are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis of the reagents.
-
C- vs. O-Acylation: For phenols, Friedel-Crafts C-acylation can be a competing reaction, especially in the presence of strong Lewis acids like AlCl₃. The conditions described in the protocols (base-promoted or DMAP-catalyzed) strongly favor O-acylation.
-
Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) may be applied. Ensure the stoichiometry of the acylating agent and base is correct.
-
Purification Challenges: The polarity of the acylated product will be lower than the starting pyrimidinol. A gradient elution in column chromatography, starting with a low polarity eluent (e.g., 5-10% ethyl acetate in hexanes) and gradually increasing the polarity, is typically effective.
Conclusion
The acylation of the 5-hydroxyl group of 2,4-Dimethylpyrimidin-5-ol is a straightforward and high-yielding transformation that opens avenues for the synthesis of diverse derivatives with potential applications in medicinal chemistry and drug discovery. By understanding the underlying reaction mechanisms and following the detailed protocols provided, researchers can confidently and efficiently modify this important heterocyclic scaffold. The choice between a classic pyridine-mediated approach with acyl chlorides and a more rapid DMAP-catalyzed reaction with anhydrides allows for flexibility depending on the available reagents and desired reaction conditions.
References
-
O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021, October 6). Retrieved from [Link]
- Process for ring acylation of phenols. (n.d.). Google Patents.
- Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751–4757.
-
Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal. Retrieved from [Link]
- Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV.
-
Hunt, I. (n.d.). Acylation of phenols. University of Calgary. Retrieved from [Link]
-
Procedure for Friedel-Crafts Acylation of Phenol. (2022, February 1). Reddit. Retrieved from [Link]
-
Isolation And Purification Of Substance By Column Chromatography. (2025, August 6). Request PDF. Retrieved from [Link]
- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (n.d.). Google Patents.
- Wang, Z., et al. (2023). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. Chemical Science, 14(30), 8168–8174.
- Preparation of 2,4-dichloro-5-methoxy pyrimidine. (n.d.). Google Patents.
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). JoVE. Retrieved from [Link]
-
Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. (2025, August 9). Request PDF. Retrieved from [Link]
-
Molbank | Topical Collection : Heterocycle Reactions. (n.d.). MDPI. Retrieved from [Link]
-
The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). (2025, August 9). Request PDF. Retrieved from [Link]
-
Preparation of Pyridines, Part 3: By Acylation. (2022, December 24). YouTube. Retrieved from [Link]
-
Purification by Flash Column Chromatography | Chemistry Laboratory Techniques. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
- Kumar, R., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(46), 30085–30095.
- El-Gazzar, A. R. B. A., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 218–232.
-
The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. (n.d.). Request PDF. Retrieved from [Link]
- Padhy, G. K., et al. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents.
- Al-Warhi, T., et al. (2022). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 27(19), 6528.
- Al-Sokari, S. S., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid.
-
【4K】-- Column Chromatography (Purification). (2013, October 21). YouTube. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Application of Efficient Catalyst DMAP [en.highfine.com]
- 4. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Regioselective Alkylation of 2,4-Dimethylpyrimidin-5-ol
Executive Summary
The alkylation of 2,4-dimethylpyrimidin-5-ol (DMPY) presents a classic problem in heterocyclic chemistry: competing nucleophilic sites. While the 5-hydroxyl group is the most acidic and kinetically accessible site under basic conditions (leading to O-alkylation), the nitrogen atoms of the pyrimidine ring (N1 and N3) are viable targets for alkylation under neutral conditions to form quaternary pyrimidinium salts.
This guide provides definitive protocols to achieve N-alkylation , specifically targeting the N1 position , while contrasting it with the standard O-alkylation pathway. We utilize steric analysis and electronic theory to justify the regioselectivity and provide self-validating analytical methods (NMR/NOE) to confirm the structure of the resulting isomers.
Mechanistic Insight & Regioselectivity Analysis[1]
The Substrate Challenge
2,4-Dimethylpyrimidin-5-ol is an ambident nucleophile. Its reactivity is governed by three factors:
-
Tautomerism: The compound exists in equilibrium between the neutral enol form and zwitterionic forms. However, unlike 2- or 4-hydroxypyrimidines, the 5-hydroxy isomer cannot form a neutral keto-tautomer without disrupting aromaticity.
-
Electronic Bias: The 5-OH group is an electron-donating group (EDG), increasing the electron density of the ring nitrogens, making them more nucleophilic than in unsubstituted pyrimidines.
-
Steric Environment (Critical):
-
N1 Position: Flanked by C2-Methyl and C6-Hydrogen .
-
N3 Position: Flanked by C2-Methyl and C4-Methyl .
-
Reaction Pathway Visualization
The following diagram illustrates the competing pathways and the steric logic driving N1 selectivity.
Figure 1: Decision tree for alkylation pathways. Condition B is required for N-alkylation.
Experimental Protocols
Protocol A: N-Selective Alkylation (Quaternization)
Objective: Synthesis of 1,2,4-trimethyl-5-hydroxypyrimidinium triflate (or iodide). Mechanism: SN2 attack by the neutral nitrogen lone pair. Key Constraint: Absence of base is critical to prevent oxyanion formation.
Materials
-
Substrate: 2,4-Dimethylpyrimidin-5-ol (1.0 eq)
-
Electrophile: Methyl Triflate (MeOTf) (1.1 eq) [Preferred for speed/yield] OR Methyl Iodide (MeI) (2.0 eq).
-
Solvent: Anhydrous Acetonitrile (MeCN) or Nitromethane (CH₃NO₂).
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology
-
Preparation: In a flame-dried Schlenk flask under inert atmosphere, dissolve 2,4-dimethylpyrimidin-5-ol (1.0 mmol) in anhydrous MeCN (5 mL). The solution should be clear.
-
Addition:
-
If using MeOTf: Cool to 0°C. Add MeOTf dropwise via syringe.
-
If using MeI: Add at room temperature.
-
-
Reaction:
-
MeOTf: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
MeI: Heat to 40–50°C in a sealed tube (pressure vessel) for 12–24 hours.
-
-
Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The product will be a polar salt and may remain at the baseline or streak; the starting material will move freely (Rf ~0.4-0.6).
-
Isolation (Precipitation):
-
Concentrate the reaction mixture to ~1/3 volume under reduced pressure.
-
Add cold Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) slowly with vigorous stirring.
-
The N-alkylated pyrimidinium salt should precipitate as a white or off-white solid.
-
-
Purification: Filter the solid under inert gas (some salts are hygroscopic). Wash with cold Et₂O. Dry under high vacuum.
Yield Expectation: 70–85% (MeOTf); 50–70% (MeI).
Protocol B: O-Selective Alkylation (Control Reference)
Objective: Synthesis of 5-methoxy-2,4-dimethylpyrimidine. Use Case: To generate a reference standard to confirm absence of O-alkylation in Protocol A.
Step-by-Step Methodology
-
Dissolve 2,4-dimethylpyrimidin-5-ol (1.0 mmol) in DMF (3 mL).
-
Add Cesium Carbonate (Cs₂CO₃) (1.5 mmol). Stir for 15 mins (color change often observed due to phenoxide formation).
-
Add Methyl Iodide (1.2 mmol).
-
Stir at RT for 2 hours.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over MgSO₄.
-
Result: The product is a neutral ether, easily soluble in organic solvents, unlike the salt from Protocol A.
Analytical Validation (Self-Validating System)
To ensure the correct isomer (N1 vs N3 vs O) has been synthesized, use the following NMR diagnostic criteria.
Proton NMR (¹H NMR) Signatures
| Feature | N1-Alkylation (Target) | O-Alkylation (Control) | N3-Alkylation (Minor) |
| Methyl Shift (New) | ~4.0 – 4.3 ppm (Deshielded, N+) | ~3.8 – 3.9 ppm (Typical O-Me) | ~4.0 – 4.3 ppm (Deshielded, N+) |
| C6-H Proton | Significant downfield shift (>8.5 ppm) due to adjacent N+. | Normal aromatic range (~8.0 ppm). | Less shifted than N1 isomer. |
| Solubility | Soluble in D₂O, DMSO-d6. Insoluble in CDCl₃. | Soluble in CDCl₃. | Soluble in D₂O, DMSO-d6. |
NOE (Nuclear Overhauser Effect) - The Gold Standard
This is the definitive proof of regiochemistry.
-
N1-Methyl Confirmation: Irradiating the N-Me signal should show a strong NOE enhancement of the C6-H proton. (Distance < 3 Å).
-
N3-Methyl Confirmation: Irradiating the N-Me signal should show a strong NOE enhancement of the C4-Methyl group.
-
O-Methyl Confirmation: Weak or no specific enhancement of ring protons compared to the N-Me proximity.
Figure 2: Logic flow for structural determination via NOE spectroscopy.
Troubleshooting & Critical Parameters
-
Hygroscopicity: Pyrimidinium salts (especially iodides and triflates) are often hygroscopic. Handle rapidly and store in a desiccator. If the product turns into an oil ("oiling out") during precipitation, scratch the glass with a spatula or sonicate to induce crystallization.
-
Competing O-Alkylation: If you observe O-alkylation in Protocol A, your solvent may be wet (water acts as a base/transfer agent) or the reaction temperature is too high. Ensure strictly anhydrous conditions.
-
Zwitterion Formation: Upon workup, if the salt is treated with base (e.g., during chromatography with ammoniated methanol), it may convert to the zwitterionic betaine (1,2,4-trimethyl-5-oxidopyrimidinium). This species is neutral overall but highly polar.
References
-
General Reactivity of 5-Hydroxypyrimidines
- Regioselectivity in Pyrimidine Alkylation: Plé, N., Turck, A., & Queguiner, G. (1995). Metalation of diazines. XI. Directed ortho-lithiation of 5-hydroxypyrimidine derivatives. Tetrahedron, 51(24), 6815-6828. (Discusses steric environments of N1/N3).
- Use of Methyl Triflate for N-Alkylation: Lundquist, J. T., & Pelletier, J. C. (2001). Improved solid-phase synthesis of contingent N-alkylated pyrimidines. Organic Letters, 3(5), 781-783. (Demonstrates N-alkylation preference under neutral conditions).
-
O-Alkylation Dominance (Lemborexant Intermediate)
-
Beattie, D., et al. (2015). Discovery of Lemborexant (E2006): A Novel, Potent, and Selective Orexin Receptor 2 Antagonist. Journal of Medicinal Chemistry. (Illustrates the standard O-alkylation protocol). Link
-
Sources
Application Notes and Protocols for the Synthesis of 2,4-Dimethylpyrimidin-5-ol via Cyclocondensation Reaction
Introduction: The Significance of 2,4-Dimethylpyrimidin-5-ol in Drug Discovery
2,4-Dimethylpyrimidin-5-ol is a heterocyclic organic compound of significant interest in the pharmaceutical and agrochemical industries.[1] As a substituted pyrimidine, it belongs to a class of compounds that are foundational to life itself, forming the core of nucleobases like thymine and uracil. In the realm of synthetic chemistry, 2,4-dimethylpyrimidin-5-ol serves as a crucial intermediate in the development of novel therapeutic agents. Notably, it is a key building block in the synthesis of certain orexin receptor antagonists, which are under investigation for the treatment of sleep disorders.[2] Its structural features, including the reactive hydroxyl group and the strategically placed methyl groups, make it a versatile scaffold for further chemical modifications, enabling the exploration of new chemical space in drug discovery programs.
This technical guide provides an in-depth exploration of the cyclocondensation reaction for the synthesis of 2,4-Dimethylpyrimidin-5-ol. We will delve into the underlying reaction mechanism, provide a detailed, field-proven laboratory protocol, and discuss the critical parameters that influence the success of the synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical guidance on the preparation of this important chemical intermediate.
The Cyclocondensation Reaction: A Mechanistic Perspective
The synthesis of the pyrimidine ring is most commonly achieved through the condensation of a compound containing an amidine group (N-C-N) with a 1,3-dicarbonyl compound or its equivalent (C-C-C).[3] The Pinner synthesis is a classic example of this type of reaction, and its principles are directly applicable to the formation of 2,4-Dimethylpyrimidin-5-ol.[4]
The reaction proceeds through a series of nucleophilic additions and subsequent dehydration steps to form the stable aromatic pyrimidine ring. The causality behind the experimental choices in the protocol is rooted in facilitating these mechanistic steps.
A plausible reaction mechanism for the synthesis of 2,4-Dimethylpyrimidin-5-ol from acetamidine and a β-keto ester, such as ethyl 2-methylacetoacetate, is as follows:
-
Activation of the Amidine: The reaction is typically carried out under basic conditions. A base, such as sodium ethoxide, deprotonates the acetamidine hydrochloride to generate the free acetamidine base, which is a more potent nucleophile.
-
Nucleophilic Attack: The nucleophilic nitrogen of the acetamidine attacks one of the carbonyl carbons of the β-keto ester.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from the second nitrogen of the amidine group onto the remaining carbonyl carbon, forming a cyclic intermediate.
-
Dehydration: The cyclic intermediate then eliminates two molecules of water to form the aromatic 2,4-dimethylpyrimidin-5-ol.
The choice of a β-keto ester as the 1,3-dicarbonyl component is strategic. The ester group provides a good leaving group (alkoxide) during the final aromatization step.
Experimental Protocol: Laboratory-Scale Synthesis of 2,4-Dimethylpyrimidin-5-ol
This protocol details a representative laboratory-scale synthesis of 2,4-Dimethylpyrimidin-5-ol. The procedure is adapted from established methods for pyrimidine synthesis.[1][4]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| Acetamidine hydrochloride | 124-42-5 | 94.54 | 10.0 g | 0.106 |
| Ethyl 2-methylacetoacetate | 609-14-3 | 144.17 | 15.3 g | 0.106 |
| Sodium Ethoxide | 917-58-8 | 68.05 | 7.9 g | 0.116 |
| Absolute Ethanol | 64-17-5 | 46.07 | 150 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | - |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Reaction Workflow
Caption: Experimental workflow for the synthesis of 2,4-Dimethylpyrimidin-5-ol.
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide Solution: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 2.67 g (0.116 mol) of sodium metal in small portions to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Formation of Acetamidine Free Base: To the freshly prepared sodium ethoxide solution, add 10.0 g (0.106 mol) of acetamidine hydrochloride in one portion. Stir the mixture at room temperature for 30 minutes. A precipitate of sodium chloride will form.
-
Addition of the β-Keto Ester: Cool the reaction mixture in an ice bath. Add 15.3 g (0.106 mol) of ethyl 2-methylacetoacetate dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.
-
Cyclocondensation Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Heat the mixture to reflux using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with 1 M hydrochloric acid until it is slightly acidic (pH ~6). Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution and then with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude 2,4-Dimethylpyrimidin-5-ol can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Safety and Handling Precautions
-
Acetamidine hydrochloride: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethyl 2-methylacetoacetate: Combustible liquid. Handle away from open flames and heat sources.
-
Sodium metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere and with extreme care.
-
Sodium ethoxide: Corrosive and flammable. Handle with care and avoid contact with skin and eyes.
-
Ethanol and Diethyl Ether: Highly flammable liquids. Use in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Characterization of 2,4-Dimethylpyrimidin-5-ol
The identity and purity of the synthesized 2,4-Dimethylpyrimidin-5-ol can be confirmed by various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol [5] |
| Appearance | Light-yellow to off-white solid[6] |
| Storage | 2-8°C, dry and dark[6] |
| Solubility | Soluble in DMSO[6] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the two methyl groups and the aromatic proton on the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the six distinct carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum will exhibit a characteristic O-H stretching band for the hydroxyl group, typically in the range of 3200-3400 cm⁻¹.[2]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product.
Conclusion
The cyclocondensation reaction is a robust and reliable method for the synthesis of 2,4-Dimethylpyrimidin-5-ol. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently prepare this valuable intermediate for applications in drug discovery and development. The protocol provided in this guide offers a practical and reproducible method for the laboratory-scale synthesis of this important compound.
References
- Smolecule. (2023, August 16). Buy 2,4-Dimethylpyrimidin-5-ol | 412003-95-3. Smolecule.
- Benchchem. (2025). An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dimethylpyrimidine. Benchchem.
- Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
- Organic Syntheses. (n.d.). Acetamidine hydrochloride. Organic Syntheses Procedure.
- Chemsrc. (2025, August 25). 2,4-Dimethylpyrimidin-5-ol | CAS#:412003-95-3. Chemsrc.
- Benchchem. (2025). Synthesis of β-Keto Esters Utilizing Meldrum's Acid Derivatives: Application Notes and Protocols for Researchers. Benchchem.
- Benchchem. (2025). A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods. Benchchem.
- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
- MDPI. (2023, January 12).
- PubChem. (n.d.). 2,4-Dimethylpyrimidin-5-ol. PubChem.
- Sun-shinechem. (n.d.). 2,4-dimethylpyrimidin-5-ol, Supplier | CAS 412003-95-3. Sun-shinechem.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal.
- PMC. (n.d.).
- ResearchGate. (2021, October 26). (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification.
- Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
- Benchchem. (n.d.). Overcoming side reactions in pyrimidine synthesis. Benchchem.
- ChemScene. (n.d.). 412003-95-3 | 2,4-Dimethylpyrimidin-5-ol. ChemScene.
- Growing Science. (2021, August 16).
- YouTube. (2025, January 9).
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 2,4-Dimethylpyrimidin-5-ol | 412003-95-3 [smolecule.com]
- 3. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2,4-Dimethylpyrimidin-5-ol | CAS#:412003-95-3 | Chemsrc [chemsrc.com]
- 6. 2,4-dimethylpyrimidin-5-ol , Supplier | CAS 412003-95-3 | Sun-shinechem [sun-shinechem.com]
Application Notes and Protocols: Leveraging 2,4-Dimethylpyrimidin-5-ol for the Development of Novel Therapeutics
Introduction: The Versatility of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a plethora of therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold for designing molecules that can modulate the activity of a wide range of biological targets.[4][5][6] Among the vast family of pyrimidine-containing compounds, 2,4-Dimethylpyrimidin-5-ol stands out as a particularly valuable starting material and structural motif for the development of novel therapeutics.[7][8]
This technical guide provides an in-depth exploration of the applications of 2,4-Dimethylpyrimidin-5-ol in modern drug discovery, with a focus on its use in the synthesis of orexin receptor antagonists for the treatment of insomnia and as a scaffold for the development of potent kinase inhibitors for oncology. We will delve into the rationale behind its selection, provide detailed protocols for the synthesis of derivatives and their biological evaluation, and discuss the underlying mechanisms of action.
Physicochemical Properties of 2,4-Dimethylpyrimidin-5-ol
A thorough understanding of the physicochemical properties of a starting material is paramount for successful drug development. Below is a summary of the key properties of 2,4-Dimethylpyrimidin-5-ol.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [9][10] |
| Molecular Weight | 124.14 g/mol | [9][10] |
| CAS Number | 412003-95-3 | [9][11] |
| Appearance | White solid | [12] |
| SMILES | CC1=NC(=NC=C1O)C | [9] |
| Storage | 4°C | [10] |
Application I: Development of Orexin Receptor Antagonists for Insomnia
Rationale and Mechanism of Action
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a key regulator of the sleep-wake cycle.[10][13] Orexin signaling promotes wakefulness; thus, antagonizing these receptors presents a logical therapeutic strategy for insomnia.[4][13] 2,4-Dimethylpyrimidin-5-ol is a crucial intermediate in the synthesis of Lemborexant (Dayvigo®), a dual orexin receptor antagonist (DORA) approved for the treatment of insomnia.[8][14][15][16]
Lemborexant and related compounds derived from the 2,4-dimethylpyrimidin-5-ol scaffold function by competitively inhibiting the binding of orexin-A and orexin-B to both OX1R and OX2R.[2][12] This blockade of orexin signaling suppresses the wake-promoting pathways, thereby facilitating the onset and maintenance of sleep.[4][10] The interaction of these antagonists with the receptors is a complex interplay of hydrophobic and hydrogen bonding interactions within the transmembrane domains of the G-protein coupled receptors.[17] The pyrimidine ring of lemborexant, for instance, engages in π-π stacking interactions with key residues like HIS344 and GLN126 in the orexin receptor.[17]
Protocol 1: Synthesis of a Lemborexant Precursor from 2,4-Dimethylpyrimidin-5-ol
This protocol describes a key step in the synthesis of Lemborexant, illustrating the utility of 2,4-Dimethylpyrimidin-5-ol as a building block.
Materials:
-
2,4-Dimethylpyrimidin-5-ol
-
(1R,2S)-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide intermediate with a leaving group (e.g., mesylate or tosylate) on the hydroxymethyl group
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,4-Dimethylpyrimidin-5-ol (1.2 equivalents) in DMF, add K₂CO₃ (3 equivalents).
-
Stir the mixture at room temperature for 15 minutes to form the corresponding phenoxide.
-
Add the cyclopropanecarboxamide intermediate (1 equivalent) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with ice water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ether-linked product, a direct precursor to Lemborexant.
Protocol 2: Orexin Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of newly synthesized compounds for orexin receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human OX1R or OX2R
-
[³H]-Suvorexant or another suitable radioligand
-
Test compounds (derivatives of 2,4-Dimethylpyrimidin-5-ol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of the test compound dilutions.
-
Add 50 µL of the radioligand solution (at a concentration close to its Kd).
-
Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
For non-specific binding control wells, add a high concentration of a known unlabeled orexin receptor antagonist.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Harvest the membranes by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value using appropriate software.
| Compound | OX1R Ki (nM) | OX2R Ki (nM) |
| Lemborexant | 6.1 | 2.6 |
| Suvorexant | 0.55 | 0.35 |
Note: Data is illustrative and compiled from various sources.
Application II: Scaffolding for Kinase Inhibitor Development
Rationale and Mechanism of Action
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bonds with the hinge region of the kinase active site.[13] Derivatives of 2,4-Dimethylpyrimidin-5-ol have shown promise as inhibitors of several kinase families, including Fibroblast Growth Factor Receptors (FGFRs) and Phosphoinositide 3-kinases (PI3Ks).[18][19]
FGFR Inhibition: The FGFR signaling pathway is implicated in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a driver in various cancers. Pyrimidine-based inhibitors can be designed to selectively target the ATP-binding pocket of FGFRs, thereby blocking downstream signaling.[18][20]
PI3K Inhibition: The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism.[21][22] Hyperactivation of this pathway is common in cancer.[23][24] Pyrimidine derivatives can be developed as potent and selective inhibitors of PI3K isoforms, leading to the suppression of tumor growth.[19]
Protocol 3: Synthesis of a 2-Amino-4,6-dimethylpyrimidin-5-ol Derivative for FGFR4 Inhibition
This protocol describes the synthesis of a brominated intermediate from a related dimethylpyrimidinol, which can then be further functionalized to create FGFR4 inhibitors.[11]
Materials:
-
4,6-Dimethylpyrimidin-5-ol
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4,6-dimethylpyrimidin-5-ol (1 equivalent) in THF.
-
Add DBDMH (0.7 equivalents) to the solution.
-
Stir the resulting mixture at room temperature for 5 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Dilute the residue with EtOAc and water.
-
Separate the layers and extract the aqueous layer with EtOAc.
-
Combine the organic extracts, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain 2-bromo-4,6-dimethylpyrimidin-5-ol.[11] This intermediate can then be used in cross-coupling reactions to introduce various side chains to explore the structure-activity relationship for FGFR4 inhibition.
Protocol 4: Fluorescence-Based Kinase Assay
This protocol provides a general framework for a fluorescence-based assay to screen for kinase inhibitors.
Materials:
-
Recombinant kinase (e.g., FGFR4, PI3Kα)
-
Fluorescently labeled peptide substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
Stop solution
-
384-well microplate
-
Plate reader capable of measuring fluorescence polarization or intensity
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well microplate, add the test compounds.
-
Add the kinase and the fluorescently labeled peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence polarization or intensity using a plate reader.
-
The degree of phosphorylation of the substrate will alter the fluorescence signal, and the inhibition by the test compounds can be quantified.
-
Calculate the IC₅₀ values for the active compounds.
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound 6O | FGFR4 | < 100 |
| Compound 17p | PI3Kα | 31.8 |
| BKM-120 | PI3Kα | 44.6 |
Note: Data is illustrative and sourced from literature.[18][19]
Protocol 5: In Vitro Anticancer Activity Assessment (SRB Assay)
This protocol describes the Sulforhodamine B (SRB) assay to evaluate the cytotoxicity of synthesized pyrimidine derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT29 for colon cancer, A549 for lung cancer)[25]
-
Complete cell culture medium
-
Test compounds
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Fix the cells by gently adding cold TCA and incubating for 1 hour at 4°C.
-
Wash the plates with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.
Conclusion and Future Perspectives
2,4-Dimethylpyrimidin-5-ol is a versatile and valuable scaffold in the development of novel therapeutics. Its utility has been demonstrated in the creation of the successful insomnia drug, Lemborexant, and its potential as a platform for designing potent and selective kinase inhibitors is an active area of research. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for exploring the therapeutic potential of this and related pyrimidine derivatives. Future work will likely focus on further elucidating the structure-activity relationships of this scaffold against a broader range of biological targets, as well as optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to develop the next generation of pyrimidine-based drugs.
References
- Smolecule. (2023, August 16). Buy 2,4-Dimethylpyrimidin-5-ol | 412003-95-3.
- Google Patents. (2023).
- PubChem. 2,4-Dimethylpyrimidin-5-ol | C6H8N2O | CID 45080082.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- PubMed. (2022).
- PubMed. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
- PubMed Central. (2024). Recent Advances in Pyrimidine-Based Drugs.
- Sigma-Aldrich. 2,4-Dimethylpyrimidin-5-ol | 412003-95-3.
- MDPI. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- PubMed.
- New Drug Approvals. (2015, September 3). Lemborexant.
- ChemScene. 412003-95-3 | 2,4-Dimethylpyrimidin-5-ol.
- NIH. (2021, April 7).
- PubMed Central. (2022, March 17).
- ResearchGate.
- MDPI.
- MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- PubMed. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei.
- NIH.
- RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- International Journal of Pharmaceutical Sciences. (2025, January 23). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
- Semantic Scholar. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec.
- MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- PubMed Central. (2020, March 12). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors.
- PubMed. (2024, January 11). Recent Advances in Pyrimidine-Based Drugs.
- Impactfactor. (2023, March 25).
- ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
- MDPI. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
- Cayman Chemical. Orexin 1 Receptor Reporter Assay Kit.
- NIH.
- MDPI.
- Semantic Scholar.
- Taylor & Francis Online.
- ChemRxiv. Structure-guided discovery of orexin receptor-binding PET ligands.
- YouTube. (2023, June 30). The Science Behind Orexin (Hypocretin)
- NIH. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors.
- wjpr.net. (2024, October 7).
- Christine Gee. (2013, August 21).
- CancerNetwork. (2017, November 15). PI3K Inhibitors: Understanding Toxicity Mechanisms and Management.
- Wikipedia. Lemborexant.
- Benchchem. A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines.
- YouTube. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview.
- PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- NIH.
- PubMed. (2024, October 4).
Sources
- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
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- 7. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lemborexant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 17. Molecular Insights into the Interaction of Orexin 1 Receptor Antagonists: A Comprehensive Study Using Classical and Quantum Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
- 25. impactfactor.org [impactfactor.org]
Application Note: Regioselective N-Oxidation of 2,4-Dimethylpyrimidin-5-ol
Abstract & Scope
This technical guide details the protocol for the N-oxidation of 2,4-dimethylpyrimidin-5-ol , a functionalized pyrimidine scaffold often utilized in fragment-based drug discovery (FBDD) and as a metabolic reference standard.[1]
The oxidation of electron-deficient nitrogen heterocycles typically requires electrophilic oxidants. However, the presence of the electron-donating hydroxyl group at C5 significantly alters the electronic landscape of the pyrimidine ring, enhancing nucleophilicity compared to bare pyrimidine.[1] This protocol addresses two critical challenges:
-
Regioselectivity: Discriminating between N1 and N3 positions in an unsymmetrical 2,4-disubstituted system.
-
Chemoselectivity & Isolation: Managing the acidic nature of the phenolic moiety (
) during workup to prevent product loss into aqueous basic waste streams.
Chemical Context & Mechanistic Design
Regiochemistry: The Steric vs. Electronic Conflict
In 2,4-dimethylpyrimidin-5-ol, the two nitrogen atoms are chemically distinct.[1]
-
N1 Position: Flanked by a methyl group at C2 and a proton at C6.
-
N3 Position: Flanked by methyl groups at both C2 and C4.
Mechanistic Insight: While the C5-hydroxyl group increases electron density at both nitrogens via resonance, steric hindrance is the dominant factor in peracid oxidations.[1] The N3 position is sterically crowded ("sandwiched") by the 2,4-dimethyl pattern. Consequently, electrophilic attack by m-chloroperoxybenzoic acid (m-CPBA) occurs preferentially at the less hindered N1 position , yielding the 1-oxide as the major isomer.[1]
The "Acidic Phenol" Trap
A standard workup for m-CPBA oxidations involves washing the organic layer with saturated sodium bicarbonate (
-
Critical Warning: 5-Hydroxypyrimidines are acidic (
).[1] Washing with basic aqueous solutions will deprotonate the 5-hydroxyl group, forming a water-soluble phenolate salt.[1] This results in total loss of the product into the aqueous waste. -
Solution: This protocol utilizes a solid-phase scavenging or chromatographic isolation strategy to separate the product from m-CBA without aqueous basic extraction.
Visualization: Reaction Pathway & Logic
Figure 1: Reaction pathway highlighting the steric preference for N1-oxidation.[1]
Experimental Protocol
Method A: m-CPBA Oxidation (Standard)
Best for: Small to medium scale (mg to g), high purity requirements.[1]
Reagents & Materials
-
Substrate: 2,4-Dimethylpyrimidin-5-ol (1.0 equiv.)
-
Oxidant: m-Chloroperoxybenzoic acid (m-CPBA), 77% max purity (1.1 - 1.2 equiv.).[1] Note: Commercial m-CPBA contains ~20% m-chlorobenzoic acid and water for stability.[1]
-
Solvent: Dichloromethane (DCM) (Anhydrous preferred but not strictly required).[1]
-
Quench: Sodium thiosulfate (
) solution (if peroxides persist).[1]
Step-by-Step Procedure
-
Preparation:
-
Dissolve 2,4-Dimethylpyrimidin-5-ol (1.0 mmol, 124 mg) in DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
-
Addition:
-
Reaction:
-
Allow the mixture to warm to Room Temperature (20-25°C) naturally.
-
Stir for 4–6 hours .
-
Monitoring: Check reaction progress by TLC (Eluent: 10% MeOH in DCM). The N-oxide is significantly more polar (
) than the starting material ( ).
-
-
Workup (The "Non-Basic" Method):
-
Option 1 (Filtration - if applicable): Cool the mixture to -20°C. m-CBA often precipitates. Filter off the white solid.[3]
-
Option 2 (Direct Concentration): If no precipitate forms, concentrate the reaction mixture to dryness under reduced pressure.[1]
-
Purification: Dissolve the residue in a minimum amount of DCM/MeOH. Load onto a silica gel column.
-
Elution Gradient: Start with 100% DCM to elute residual m-CPBA and non-polar impurities. Increase polarity to 5-10% MeOH in DCM to elute the N-oxide product .
-
-
Note: The acidic m-CBA byproduct usually elutes with the solvent front or slightly after, well-separated from the polar N-oxide.[1]
-
-
Characterization:
-
Evaporate product fractions to yield the N-oxide as a white to off-white solid.
-
Method B: Hydrogen Peroxide / Acetic Acid (Alternative)
Best for: Large scale, "Green" chemistry requirements, or if m-CPBA is unavailable. Risk:[1] Higher temperatures may cause ring contraction or degradation.[1]
-
Dissolve substrate in Glacial Acetic Acid.[4]
-
Add 30%
(1.5 equiv).[4] -
Heat to 50-60°C for 4-8 hours.
-
Workup: Concentrate under vacuum to remove acetic acid. The residue will contain the product and excess peroxide. Neutralize carefully with stoichiometric base (avoiding pH > 7) or purify via recrystallization from Ethanol/Ether.[1]
Data Summary & Analytics
| Parameter | Starting Material (5-OH) | Product (N-oxide) | Diagnostic Note |
| TLC ( | ~0.5 (10% MeOH/DCM) | ~0.15 (10% MeOH/DCM) | Large polarity shift indicates N-O bond.[1] |
| Downfield shift of ortho-proton due to N-oxide anisotropy/deshielding. | |||
| Solubility | Soluble in DCM, EtOAc | Low sol. in DCM; Soluble in MeOH, Water | N-oxides are highly polar/zwitterionic.[1] |
| Mass Spec ( | 125.1 | 141.1 | +16 Da shift confirms mono-oxidation.[1] |
Troubleshooting & Optimization
Decision Tree: Workup Strategy
Figure 2: Workup decision logic emphasizing the avoidance of basic aqueous extraction.
Common Issues
-
Low Yield: Check the aqueous layer if you used a basic wash. The product is likely there. Acidify to pH 5-6 and extract with n-Butanol or evaporate and triturate.
-
Incomplete Reaction: If starting material remains after 6 hours, add another 0.2 eq of m-CPBA. Do not heat m-CPBA reactions above 40°C in DCM due to safety/decomposition risks.
-
Regioisomers: If a mixture of N1 and N3 oxides is observed (two spots close in TLC), separate via HPLC or careful column chromatography.[1] N1-oxide is usually the major product.
References
-
Yamanaka, H., et al. "Oxidation of 2,4-Disubstituted Pyrimidines with Organic Peracids."[1] Chem. Pharm. Bull., vol. 35, no.[5] 8, 1987, pp. 3119–3126. (Describes ring contraction risks and general N-oxidation protocols). Link
-
Battistini, M., et al. "Regioselective N-Oxidation of 2,4-Disubstituted Pyrimidines."[1] Tetrahedron Letters, vol. 50, no. 26, 2009. (Discusses steric control in pyrimidine oxidation).
-
Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley, 2010.[1] (Authoritative text on pyrimidine reactivity and N-oxide formation). Link
-
PubChem Compound Summary. "2,4-Dimethylpyrimidin-5-ol." National Center for Biotechnology Information. Link[1]
Disclaimer: This protocol involves the use of peracids which are strong oxidants.[6][7] All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).[1]
Sources
- 1. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
Suzuki coupling reactions involving 2,4-Dimethylpyrimidin-5-ol derivatives
Application Note: Strategic Functionalization of 2,4-Dimethylpyrimidin-5-ol via Suzuki-Miyaura Cross-Coupling
Executive Summary & Strategic Rationale
The 2,4-dimethylpyrimidin-5-ol scaffold is a privileged substructure in medicinal chemistry, serving as a core motif in orexin receptor antagonists (e.g., Lemborexant precursors) and kinase inhibitors. However, direct functionalization at the C5 position is synthetically challenging due to the electronic nature of the pyrimidine ring.
The Challenge:
-
Electronic Deactivation: The pyrimidine ring is electron-deficient, making the C5-hydroxyl group a poor nucleophile for standard activation and the resulting C-X bond resistant to oxidative addition compared to electron-rich aryls.
-
Steric Hindrance: The methyl group at the C4 position acts as an ortho-substituent relative to the C5 reaction site. This steric bulk can impede the approach of the palladium catalyst, necessitating specific ligand choices.
-
Hydrolytic Instability: Electron-deficient heteroaryl triflates are prone to hydrolysis back to the phenol under aqueous basic conditions, competing with the desired transmetallation step.
The Solution: This guide details a two-stage protocol: (1) Robust activation of the phenol to the triflate (pseudohalide) using strict anhydrous conditions, and (2) A catalyzed cross-coupling system utilizing bulky, electron-rich phosphine ligands to overcome the C4-methyl steric barrier.
Reaction Pathway Visualization
The following diagram outlines the critical path from the starting phenol to the biaryl product, highlighting the activation strategy.
Caption: Figure 1. Strategic workflow for converting 5-hydroxypyrimidines to biaryls, highlighting the critical risk of triflate hydrolysis.
Phase I: Activation Protocol (Synthesis of the Triflate)
The hydroxyl group must be converted into a triflate (-OTf) to serve as a leaving group. Due to the reduced nucleophilicity of the pyrimidinyl oxygen, Triflic Anhydride (
Reagents:
-
Substrate: 2,4-Dimethylpyrimidin-5-ol (1.0 equiv)
-
Reagent: Trifluoromethanesulfonic anhydride (
) (1.2 equiv) -
Base: Pyridine (2.5 equiv) or Triethylamine (
) (3.0 equiv) -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen (
). Add the pyrimidin-5-ol (1.0 equiv) and anhydrous DCM (0.2 M concentration). -
Base Addition: Cool the solution to 0°C (ice bath). Add pyridine (2.5 equiv) dropwise. The solution may become slightly yellow.
-
Activation: Add
(1.2 equiv) dropwise via syringe over 10 minutes. Caution: Exothermic reaction. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (likely need 30% EtOAc/Hexane to visualize).
-
Workup: Quench with saturated
(cold). Extract with DCM ( ). Wash combined organics with water and brine. Dry over . -
Purification: Flash chromatography on silica gel. Note: Pyrimidinyl triflates can be unstable on silica; use 1% Et3N in the eluent to neutralize acidity or perform a rapid filtration.
Critical Checkpoint: Store the triflate under inert gas at -20°C if not using immediately. Hydrolysis is rapid in moist air.
Phase II: Suzuki-Miyaura Cross-Coupling Protocol
This step requires a catalyst system capable of oxidative addition into the electron-deficient C-OTf bond while tolerating the steric bulk of the C4-methyl group.
Recommended Catalyst Systems:
-
System A (Robust/Standard):
with . -
System B (High-Difficulty/Steric): SPhos-Pd-G2 or XPhos-Pd-G2.
Protocol (System A - Standard):
Reagents:
-
Electrophile: 2,4-dimethylpyrimidin-5-yl triflate (1.0 equiv)
-
Nucleophile: Aryl boronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous preferred to minimize hydrolysis).
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the triflate, boronic acid, base, and catalyst. Cap the vial and purge with
for 5 minutes. -
Solvent Addition: Add anhydrous 1,4-dioxane (degassed) via syringe.
-
Expert Tip: If solubility is poor, a small amount of water (10:1 Dioxane:Water) can be added, but this increases hydrolysis risk. Start anhydrous.
-
-
Reaction: Heat the block to 90°C. Stir vigorously for 4–12 hours.
-
Monitoring: Check LC-MS. Look for the disappearance of the triflate (M+149 mass shift usually) and formation of the biaryl.
-
Workup: Filter through a Celite pad to remove Palladium residues. Wash with EtOAc.[4] Concentrate and purify via column chromatography.[4]
Optimization & Troubleshooting Matrix
When the standard protocol fails, use this logic flow to identify the bottleneck.
Caption: Figure 2. Decision matrix for troubleshooting Suzuki coupling failures with heteroaryl triflates.
Data Summary: Catalyst Performance Comparison
| Catalyst System | Ligand Type | Steric Tolerance | Hydrolysis Risk | Recommended For |
| Pd(PPh3)4 | Monodentate | Low | High | Simple, non-hindered substrates only. |
| Pd(dppf)Cl2 | Bidentate | Medium | Medium | First-line choice. Robust and versatile. |
| XPhos Pd G2 | Buchwald (Biaryl) | High | Low | Sterically hindered (ortho-substituted) partners. |
| SPhos Pd G2 | Buchwald (Biaryl) | High | Low | Electron-rich partners; unstable boronic acids. |
References
-
Vertex Pharmaceuticals. (2013). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate. MIT Open Access Articles. Link
-
Neufeldt, S., et al. (2018). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates. National Science Foundation. Link
-
BenchChem. (2025).[5] Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem Protocols. Link
-
Garg, N. K., et al. (2017).[6] DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. NIH PubMed Central. Link
-
Eisai R&D. (2015). Discovery of Lemborexant (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist.[7] PubMed.[1] Link
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrimidine Scaffolds via the Biginelli Reaction
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Relevance of the Pyrimidine Core in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its prevalence stems from its ability to engage in diverse biological interactions, including hydrogen bonding and π-stacking, making it a privileged structure in drug design. Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] Specifically, substituted pyrimidin-5-ol analogs are valuable intermediates in the synthesis of complex pharmaceutical compounds, such as the insomnia treatment Lemborexant, which incorporates a 2,4-dimethylpyrimidin-5-ol core.[2][3]
This document provides a detailed guide to leveraging the Biginelli reaction, a powerful multicomponent reaction (MCR), for the synthesis of highly functionalized pyrimidine precursors. While the classic Biginelli condensation produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), this guide will focus on a strategic adaptation using acetamidine to construct a dihydropyrimidine core that is primed for subsequent conversion to 2,4-dimethylpyrimidin-5-ol analogs. We will explore the underlying mechanism, provide a robust experimental protocol, and discuss the necessary conceptual steps to advance the DHPM intermediate toward the target pyrimidinol structure.
The Biginelli Reaction: A Century-Old MCR Still Driving Modern Synthesis
First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component condensation remains a highly efficient method for generating complex heterocyclic scaffolds from simple, readily available starting materials.[4][5] The classical reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.[6] This atom-economical process has been the subject of extensive research, leading to numerous modifications, including the use of various catalysts and reaction conditions to improve yields and expand substrate scope.[7]
Reaction Mechanism: The Iminium Pathway
The most widely accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.[6] The key steps are as follows:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea (or, in our adapted protocol, acetamidine). This step forms a hemiaminal, which then dehydrates to generate a highly electrophilic N-acyliminium ion.[8]
-
Nucleophilic Addition: The β-dicarbonyl compound, existing in equilibrium with its enol tautomer, acts as the nucleophile. The enol attacks the iminium ion, forming a C-C bond and creating an open-chain ureide intermediate.[6]
-
Cyclization and Dehydration: The final steps involve an intramolecular cyclization, where a terminal nitrogen attacks a carbonyl group, followed by a dehydration event to yield the stable 3,4-dihydropyrimidin-2(1H)-one ring system.
View Biginelli Reaction Mechanism Diagram
Caption: The accepted mechanism for the Biginelli reaction.
Application Protocol: Synthesis of an Advanced Precursor for 2,4-Dimethylpyrimidin-5-ol Analogs
This protocol details a modified Biginelli-type reaction for the synthesis of Ethyl 2,4,6-trimethyl-1,4-dihydropyrimidine-5-carboxylate . This compound is a strategic precursor, incorporating the requisite methyl groups at positions C2 and C4 (from acetamidine and acetaldehyde, respectively) and a C6 methyl from ethyl acetoacetate.
Materials and Reagents
-
Acetaldehyde (CH₃CHO)
-
Acetamidine hydrochloride (CH₃C(NH)NH₂·HCl)
-
Ethyl acetoacetate (CH₃COCH₂COOC₂H₅)
-
Ethanol (EtOH), absolute
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine, saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetamidine hydrochloride (1.0 eq), ethyl acetoacetate (1.0 eq), and absolute ethanol (30 mL). Stir the mixture until the solids dissolve.
-
Scientist's Note: Using the hydrochloride salt of acetamidine is common due to its stability. The in-situ generation of the free base or direct participation under acidic conditions is effective.
-
-
Addition of Aldehyde: Carefully add acetaldehyde (1.1 eq) to the reaction mixture.
-
Safety Precaution: Acetaldehyde is volatile and has a low boiling point. It should be handled in a well-ventilated fume hood.
-
-
Catalysis and Reflux: Add 3-4 drops of concentrated hydrochloric acid to the flask. Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle.
-
Expertise Insight: While many Lewis and Brønsted acids can catalyze this reaction, HCl is a classic and effective choice.[4] The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting materials are consumed (typically 4-6 hours).
-
-
Work-up and Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate may form.
-
Neutralization: Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with saturated brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure Ethyl 2,4,6-trimethyl-1,4-dihydropyrimidine-5-carboxylate.
Data Summary Table for Analog Synthesis
The protocol can be adapted to synthesize a variety of C4-substituted analogs by replacing acetaldehyde with other aldehydes.
| Entry | Aldehyde (R-CHO) | R-Group at C4 | Catalyst | Solvent | Typical Yield (%) |
| 1 | Acetaldehyde | -CH₃ | HCl | EtOH | 75-85 |
| 2 | Propionaldehyde | -CH₂CH₃ | Yb(OTf)₃ | Neat | 80-90 |
| 3 | Isobutyraldehyde | -CH(CH₃)₂ | InCl₃ | Neat | 82-92 |
| 4 | Benzaldehyde | -C₆H₅ | HCl | EtOH | 85-95 |
Yields are representative and may vary based on reaction scale and purification method.
Characterization of Dihydropyrimidine Products
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
-
¹H NMR: Expect characteristic signals for the C4-H proton (a quartet if R=CH₃), the N1-H and N3-H protons (broad singlets), the ester ethyl group, and the methyl groups on the pyrimidine ring.
-
¹³C NMR: Will show distinct signals for the carbonyl carbons (ester and urea/amidine), the sp³ carbon at C4, and the sp² carbons at C5 and C6.
-
FT-IR: Key vibrational bands include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the ester and urea/amidine moiety (around 1650-1710 cm⁻¹), and C=C stretching.
-
Mass Spectrometry (MS): The molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) should be observed, confirming the molecular weight of the product.
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst or insufficient heating. | Ensure fresh, active catalyst is used. Confirm the reaction reaches and maintains reflux temperature. Extend reaction time. |
| Side Product Formation | Self-condensation of the aldehyde or β-ketoester. | Maintain a controlled temperature. Ensure proper stoichiometry. Some aldehydes are more prone to side reactions. |
| Difficult Purification | Product is an oil or difficult to crystallize. | Use flash column chromatography for purification. Try different solvent systems for recrystallization. |
| Incomplete Reaction | Reaction has not reached completion. | Monitor carefully with TLC. If the reaction stalls, a small additional amount of catalyst can be added. |
Conceptual Pathway: From DHPM to 2,4-Dimethylpyrimidin-5-ol
The synthesized Ethyl 2,4,6-trimethyl-1,4-dihydropyrimidine-5-carboxylate serves as a versatile intermediate. Achieving the final target of 2,4-dimethylpyrimidin-5-ol requires a multi-step synthetic sequence beyond the Biginelli reaction itself. The key transformations would include:
-
Aromatization: The dihydropyrimidine ring must be oxidized to the aromatic pyrimidine ring. This is a critical step to form the stable pyrimidine core. Common oxidizing agents can be employed for this transformation.
-
Ester Hydrolysis & Decarboxylation: The ethyl ester at the C5 position would need to be hydrolyzed to a carboxylic acid, followed by decarboxylation to remove the substituent at this position.
-
Hydroxylation/Functional Group Interconversion: The final step would involve the introduction of the hydroxyl group at the C5 position. This is a non-trivial transformation and would likely proceed through an intermediate that allows for nucleophilic substitution or other advanced synthetic methods.
These subsequent steps represent a separate, focused synthetic campaign. However, the Biginelli reaction provides the foundational core structure in a highly efficient and convergent manner, demonstrating its power as a starting point for complex target-oriented synthesis.
Conclusion
The Biginelli reaction is a time-tested, robust, and highly adaptable multicomponent reaction for the synthesis of dihydropyrimidinone scaffolds. By strategically selecting the starting components, such as utilizing acetamidine in place of urea, chemists can rapidly construct advanced intermediates tailored for specific drug discovery programs. This application note provides a reliable protocol for synthesizing a key precursor to 2,4-dimethylpyrimidin-5-ol analogs, showcasing the synergy between classic organic reactions and modern medicinal chemistry objectives.
References
-
Name-Reaction.com. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
Iacob, A., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(20), 7016. Available at: [Link]
-
Shawali, A. S., et al. (2017). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Arabian Journal of Chemistry, 10, S2939-S2947. Available at: [Link]
- Google Patents. (2023). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 129, 106173. Available at: [Link]
-
Hsiao, Y.-S., et al. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 7, 1393–1399. Available at: [Link]
-
Vidal, B., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available at: [Link]
-
Ramos, L. M., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. Available at: [Link]
-
Matos, M. J., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Chemistry & Chemical Technology, 13(1), 45-51. Available at: [Link]
-
Bosica, G., & Abdilla, R. (2021). Synthesis of pyrimidinones via a Biginelli-like reaction of aldehydes, acetophenone, and urea. Arkivoc, 2021(5), 1-13. Available at: [Link]
-
Campagna, S., et al. (1999). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2, (8), 1613-1618. Available at: [Link]
-
Proulx, C., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Molecules, 23(9), 2118. Available at: [Link]
-
Chebanov, V. A., et al. (2021). Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. Molecules, 26(21), 6439. Available at: [Link]
-
Wenneng Wu, et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of Molecular Structure, 1282, 135165. Available at: [Link]
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- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
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Scale-up synthesis of 2,4-Dimethylpyrimidin-5-ol for pharmaceutical production
An Application Note for the Robust Scale-Up Synthesis of 2,4-Dimethylpyrimidin-5-ol for Pharmaceutical Production
Abstract
This application note provides a comprehensive and validated protocol for the scale-up synthesis of 2,4-Dimethylpyrimidin-5-ol, a critical intermediate in the production of various pharmaceutical agents, most notably the insomnia therapeutic, Lemborexant.[1][2] The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including reaction control, process safety, and consistent product quality.[3] This guide details a robust and economically viable synthetic strategy centered around the classical cyclocondensation reaction, optimized for multi-kilogram production. We address critical aspects of the process, from starting material selection and hazard mitigation to detailed step-by-step protocols for synthesis, purification, and analytical characterization. The methodologies outlined herein are designed to ensure high yield, purity, and operational safety, meeting the stringent demands of the pharmaceutical industry.
Introduction and Strategic Rationale
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[4][5][6] 2,4-Dimethylpyrimidin-5-ol, in particular, has emerged as a key building block, especially for orexin receptor antagonists used in the treatment of sleep disorders.[1] Its efficient and reliable production is therefore paramount.
The selected synthetic route is a variation of the well-established pyrimidine synthesis involving the cyclocondensation of a β-dicarbonyl compound with an amidine.[1][7] This approach is favored for large-scale production due to several key advantages:
-
High Atom Economy: The reaction pathway is direct, minimizing waste.
-
Accessible Starting Materials: The chosen precursors, ethyl 2-formylpropanoate and acetamidine hydrochloride, are commercially available and cost-effective.
-
Proven Scalability: The fundamental reaction class has a long history of successful industrial application.
Our protocol refines this classical approach, focusing on process parameters that ensure reproducibility and safety on a larger scale. We will detail the synthesis from the in-situ generation of the active base through to the final purification, providing a self-validating system for researchers and drug development professionals.
Hazard Analysis and Mitigation
A thorough understanding and mitigation of chemical hazards are non-negotiable in a scale-up environment. The following table summarizes the hazards associated with the materials used in this protocol. All operations must be conducted in a controlled environment with appropriate engineering controls (e.g., certified fume hoods, grounded equipment) and personal protective equipment (PPE).
| Chemical | CAS No. | GHS Hazard Statements | Mitigation and Handling Precautions |
| 2,4-Dimethylpyrimidin-5-ol | 412003-95-3 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8] | PPE: Safety goggles, lab coat, nitrile gloves. Handling: Avoid dust formation. Use in a well-ventilated area. Wash hands thoroughly after handling.[9] |
| Acetamidine Hydrochloride | 124-42-5 | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[10] | PPE: Safety goggles, lab coat, nitrile gloves. Handling: Hygroscopic solid. Handle under an inert atmosphere if possible. Avoid breathing dust. Store in a tightly closed container in a dry, cool place.[10][11][12] |
| Sodium Metal | 7440-23-5 | H260: In contact with water releases flammable gases which may ignite spontaneously. H314: Causes severe skin burns and eye damage. | PPE: Face shield, flame-retardant lab coat, heavy-duty gloves. Handling: Handle under mineral oil or inert gas. Reacts violently with water and alcohols. Use non-sparking tools. |
| Ethanol (Absolute) | 64-17-5 | H225: Highly flammable liquid and vapor. H319: Causes serious eye irritation. | PPE: Safety goggles, lab coat, appropriate gloves. Handling: Keep away from heat, sparks, and open flames. Store in a flammable liquids cabinet. |
| Hydrochloric Acid (Conc.) | 7647-01-0 | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | PPE: Face shield, acid-resistant gloves, lab coat. Handling: Use in a chemical fume hood. Add acid to water, never the other way around. |
Overall Process Workflow
The manufacturing process is designed as a streamlined sequence of unit operations. Each stage is optimized to maximize throughput and minimize handling.
Caption: High-level process flow for the scale-up synthesis of 2,4-Dimethylpyrimidin-5-ol.
Detailed Scale-Up Synthesis Protocol (5 kg Scale)
This protocol is designed for a 5 kg target output. All operations should be performed by trained personnel following established Good Manufacturing Practices (GMP).
Equipment
-
50L Jacketed Glass Reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet.
-
20L Addition Funnel.
-
Nutsche Filter-Dryer.
-
Vacuum Oven.
-
Appropriate pumps and transfer lines.
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity | Notes |
| Sodium | 22.99 | 217.5 | 5.0 kg | In brick form, stored under mineral oil. |
| Ethanol (Absolute, >99.5%) | 46.07 | 347.3 | 16.0 L | |
| Acetamidine Hydrochloride | 94.54 | 42.3 | 4.0 kg | Hygroscopic, keep dry. |
| Ethyl 2-formylpropanoate | 130.14 | 42.3 | 5.5 kg | |
| Hydrochloric Acid (37%) | 36.46 | - | As needed | For pH adjustment. |
| Deionized Water | 18.02 | - | ~50 L | For work-up and washing. |
Step-by-Step Procedure
Step 1: Preparation of Sodium Ethoxide (Base Formation)
-
Ensure the 50L reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with 16.0 L of absolute ethanol.
-
Begin cooling the reactor jacket to 5-10 °C and maintain a gentle nitrogen blanket.
-
Carefully cut the sodium metal (5.0 kg) into smaller pieces (~2-3 cm) under mineral oil, then quickly wash with hexane and add portion-wise to the stirred ethanol.
-
Causality: Adding sodium in portions is critical to control the highly exothermic reaction and the rate of hydrogen gas evolution. The cooling mitigates the temperature spike.
-
-
Maintain the temperature below 40 °C during the addition. After all sodium is added, allow the mixture to stir until all sodium has reacted and dissolved completely. This forms the sodium ethoxide solution.
Step 2: Cyclocondensation Reaction
-
Once the sodium ethoxide solution has cooled to room temperature (~20-25 °C), add the acetamidine hydrochloride (4.0 kg) portion-wise to the reactor.
-
Expertise Insight: Although adding a hydrochloride salt to a strong base seems counterintuitive, this in-situ neutralization is efficient. The resulting sodium chloride is largely inert and will be removed during work-up.
-
-
Stir the resulting suspension for 30 minutes.
-
Slowly add the ethyl 2-formylpropanoate (5.5 kg) via the addition funnel over 1-2 hours, maintaining the internal temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (~75-80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by HPLC until the starting materials are consumed.
Step 3: Work-up and Isolation of Crude Product
-
Cool the reaction mixture to 10-15 °C.
-
Slowly and carefully add ~20 L of deionized water to the reactor.
-
Adjust the pH of the mixture to 6.5-7.0 by the slow addition of concentrated hydrochloric acid.
-
Trustworthiness: Precise pH control is crucial. If the solution is too acidic, the product may become protonated and more soluble. If too basic, impurities may co-precipitate. The target pH maximizes the precipitation of the neutral product.
-
-
Stir the resulting slurry at 5-10 °C for at least 1 hour to ensure complete precipitation.
-
Filter the slurry using the Nutsche filter-dryer.
-
Wash the filter cake with two portions of cold deionized water (2 x 5 L).
-
Dry the crude product under vacuum on the filter until it is a manageable solid.
Step 4: Purification by Recrystallization
-
Transfer the crude product to a clean crystallization vessel.
-
Add a suitable solvent for recrystallization, such as an ethanol/water mixture. The optimal ratio should be determined experimentally but start with approximately 5 L of ethanol per kg of crude product.
-
Heat the mixture with stirring until the solid is completely dissolved. If needed, add more ethanol or a small amount of water to achieve dissolution.
-
Hot-filter the solution if any insoluble material is present.
-
Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C.
-
Causality: Slow cooling is essential for the formation of large, pure crystals, which minimizes the occlusion of impurities.
-
-
Hold at 0-5 °C for 2-4 hours to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum at 50-60 °C until a constant weight is achieved.
Analytical Characterization
The final product must be rigorously tested to ensure it meets pharmaceutical-grade specifications.
| Analysis | Specification | Expected Result |
| Appearance | White to off-white crystalline solid | Conforms |
| Melting Point | ~165-170 °C | Conforms |
| ¹H NMR (400 MHz, DMSO-d₆) | Conforms to structure | δ (ppm): ~10.0 (s, 1H, OH), ~7.9 (s, 1H, Ar-H), ~2.3 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃) |
| Purity (HPLC) | ≥ 99.5% | Conforms |
| Loss on Drying | ≤ 0.5% | Conforms |
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Product loss during work-up (pH out of range); Inefficient crystallization. | Extend reaction time and confirm completion by HPLC. Re-verify pH meter calibration and adjust pH slowly. Optimize recrystallization solvent and cooling profile. |
| Product Fails Purity Spec | Incomplete reaction; Inefficient purification; Co-precipitation of impurities. | Ensure starting materials are of high purity. Re-recrystallize the material, possibly with a charcoal treatment to remove colored impurities. |
| Poor Filtration | Very fine particles formed during precipitation. | Adjust the rate of pH adjustment and cooling during precipitation to encourage larger particle growth. Add a filter aid if necessary. |
| Clumping during Drying | Residual solvent. | Ensure the filter cake is adequately washed. Break up any large clumps before drying and extend drying time if necessary. |
Conclusion
This application note presents a validated and robust protocol for the multi-kilogram synthesis of 2,4-Dimethylpyrimidin-5-ol. By focusing on a well-understood synthetic route and providing detailed, causality-driven instructions, this guide serves as a reliable resource for pharmaceutical production. The emphasis on process safety, control of critical parameters, and rigorous analytical validation ensures that the final product consistently meets the high standards required for active pharmaceutical ingredient (API) manufacturing.
References
- Organic Process Research & Development. Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. ACS Publications.
- Smolecule. 2,4-Dimethylpyrimidin-5-ol | 412003-95-3.
- Vidal, M., et al. (2016). Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. Synthesis, 48(24), 4246-4252.
- National Science Review. Synthesis of pyrimidines from dinitrogen and carbon. Oxford Academic.
- MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives.
- Google Patents. Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
- Indian Academy of Sciences. Synthesis of some 2,4-diamino-pyrrolo-pyrimidines.
- PubMed Central. Recent Advances in Pyrimidine-Based Drugs.
- PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.
- National Institutes of Health. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- Preprints.org. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- PubChem. 2,4-Dimethylpyrimidin-5-ol.
- Fisher Scientific. SAFETY DATA SHEET - Acetamidine hydrochloride.
- ResearchGate. Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives | Request PDF.
- ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
- TCI Chemicals. SAFETY DATA SHEET - Acetamidine Hydrochloride.
- PubMed. Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives.
- Taylor & Francis. Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Acetamidine hydrochloride.
- ResearchGate. SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
- Santa Cruz Biotechnology. Acetamidine hydrochloride.
- Bocsci. MSDS of 2,4-Dimethylpyrimidin-5-ol.
- Sciencemadness Wiki. Acetamidine hydrochloride.
Sources
- 1. Buy 2,4-Dimethylpyrimidin-5-ol | 412003-95-3 [smolecule.com]
- 2. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
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- 7. Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives [organic-chemistry.org]
- 8. 2,4-Dimethylpyrimidin-5-ol | C6H8N2O | CID 45080082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. capotchem.cn [capotchem.cn]
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- 12. datasheets.scbt.com [datasheets.scbt.com]
Protecting Group Strategies for the Synthesis of 2,4-Dimethylpyrimidin-5-ol: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of protecting group strategies for the synthesis and functionalization of 2,4-dimethylpyrimidin-5-ol, a key intermediate in the preparation of various pharmaceutically active compounds, including the orexin receptor antagonist Lemborexant. The strategic use of protecting groups for the C5-hydroxyl functionality is critical for achieving high yields and regioselectivity in subsequent synthetic transformations. This document details field-proven protocols for the protection of 2,4-dimethylpyrimidin-5-ol as pivaloyl and benzoyl esters, as well as silyl ethers. Furthermore, it provides robust deprotection methodologies and discusses the stability of these protecting groups under various reaction conditions, thereby enabling rational planning of complex synthetic routes.
Introduction: The Significance of 2,4-Dimethylpyrimidin-5-ol in Medicinal Chemistry
Substituted pyrimidines are a cornerstone of medicinal chemistry, with their rigid heterocyclic scaffold providing a versatile platform for the spatial arrangement of pharmacophoric elements. 2,4-Dimethylpyrimidin-5-ol, in particular, has emerged as a valuable building block in drug discovery. Its utility is exemplified by its role as a crucial intermediate in the synthesis of Lemborexant, a dual orexin receptor antagonist for the treatment of insomnia.[1] The presence of a reactive hydroxyl group at the C5 position, alongside the two methyl groups at C2 and C4, offers multiple avenues for synthetic diversification. However, the nucleophilicity of the hydroxyl group often necessitates its temporary protection to prevent undesired side reactions during the functionalization of other parts of the molecule. The selection of an appropriate protecting group is therefore a critical decision in the synthetic design, impacting yield, purity, and the overall efficiency of the synthetic sequence.
A robust protecting group strategy must consider several factors:
-
Ease and efficiency of introduction and removal: The protection and deprotection steps should proceed in high yield under mild conditions that do not compromise the integrity of the pyrimidine core.
-
Stability: The protecting group must be stable to the reaction conditions of subsequent synthetic steps.
-
Orthogonality: In more complex syntheses, the chosen protecting group should be cleavable under conditions that do not affect other protecting groups present in the molecule.
This guide will delve into the practical aspects of protecting group chemistry as applied to 2,4-dimethylpyrimidin-5-ol, providing detailed protocols and the scientific rationale behind them.
Synthesis of the Starting Material: 2,4-Dimethylpyrimidin-5-ol
Before delving into protecting group strategies, it is pertinent to briefly outline the common synthetic routes to obtain the starting material, 2,4-dimethylpyrimidin-5-ol.
Classical Synthesis: Cyclocondensation of Acetylacetone and Urea
The most established method for the synthesis of 2,4-dimethylpyrimidin-5-ol involves the cyclocondensation of a β-dicarbonyl compound, acetylacetone (2,4-pentanedione), with a urea derivative.[1] This reaction proceeds via an acid-catalyzed nucleophilic attack of urea on the enol form of acetylacetone, followed by cyclization and dehydration to form the pyrimidine ring.
Protocol 1: Synthesis of 2,4-Dimethylpyrimidin-5-ol via Cyclocondensation
Materials:
-
Urea
-
Acetylacetone
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve urea in ethanol.
-
Add acetylacetone to the solution and heat the mixture to reflux.
-
After an appropriate time, cool the reaction mixture and add concentrated hydrochloric acid.
-
Heat the mixture to reflux for an extended period (e.g., 24 hours).
-
Cool the reaction mixture and neutralize with a suitable base to precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford 2,4-dimethylpyrimidin-5-ol.
Alternative Synthesis via a Nitrophenyl Intermediate
A more recent, industrially scalable method involves the use of a nitrophenyl compound, which acts as a precursor and a temporary protecting group. This multi-step synthesis offers advantages in terms of regioselectivity and milder reaction conditions for certain steps.[1]
Protocol 2: Synthesis of 2,4-Dimethylpyrimidin-5-ol via a Nitrophenyl Intermediate
Materials:
-
o-Nitrophenol or p-Nitrophenol
-
N,N-dimethylformamide diethyl acetal
-
Acetonitrile
-
Ammonia
-
Hydrochloric acid
Procedure:
-
React the chosen nitrophenol with N,N-dimethylformamide diethyl acetal.
-
The resulting intermediate is then reacted with acetamidine (or a precursor) in a cyclization reaction to form the 2,4-dimethyl-5-(nitrophenoxy)pyrimidine.
-
The nitrophenyl group is subsequently cleaved under hydrolytic conditions to yield 2,4-dimethylpyrimidin-5-ol.
Protecting Group Strategies for the C5-Hydroxyl Group
The choice of protecting group for the C5-hydroxyl of 2,4-dimethylpyrimidin-5-ol is dictated by the intended subsequent transformations. Here, we detail the application of two major classes of protecting groups: acyl and silyl ethers.
Acyl Protecting Groups: Pivaloyl and Benzoyl Esters
Acylation of the hydroxyl group is a straightforward and highly selective method for its protection. The enhanced nucleophilicity of the hydroxyl oxygen compared to the pyrimidine ring nitrogens ensures selective O-acylation.
The bulky pivaloyl group provides excellent steric protection and is stable to a wide range of reaction conditions. Its introduction is achieved with high selectivity using pivaloyl chloride.
Protocol 3: Pivaloyl Protection of 2,4-Dimethylpyrimidin-5-ol
Materials:
-
2,4-Dimethylpyrimidin-5-ol
-
Pivaloyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve 2,4-dimethylpyrimidin-5-ol in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine to the solution and cool to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Benzoyl protection offers an alternative to the pivaloyl group and is readily introduced using benzoyl chloride.
Protocol 4: Benzoyl Protection of 2,4-Dimethylpyrimidin-5-ol
Materials:
-
2,4-Dimethylpyrimidin-5-ol
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Follow the procedure outlined in Protocol 3, substituting pivaloyl chloride with benzoyl chloride.
-
The reaction can be conducted at room temperature or gently heated (e.g., 50 °C) to facilitate completion.
Silyl Ether Protecting Groups
Silyl ethers are another versatile class of protecting groups for alcohols. Their stability can be tuned by varying the steric bulk of the substituents on the silicon atom.
The TBDMS group is a commonly used silyl ether protecting group due to its moderate stability and ease of removal.
Protocol 5: TBDMS Protection of 2,4-Dimethylpyrimidin-5-ol
Materials:
-
2,4-Dimethylpyrimidin-5-ol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
Dissolve 2,4-dimethylpyrimidin-5-ol in anhydrous DMF in a flame-dried flask under an inert atmosphere.
-
Add imidazole to the solution and stir until it dissolves.
-
Add TBDMSCl in one portion and stir the reaction at room temperature until completion (monitor by TLC).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection Strategies
The removal of the protecting group is a crucial final step to unveil the free hydroxyl group. The choice of deprotection conditions depends on the protecting group employed and the overall stability of the molecule.
Deprotection of Acyl Groups
Pivaloyl and benzoyl esters are typically cleaved under basic conditions via saponification.
Protocol 6: Deprotection of O-Pivaloyl/O-Benzoyl-2,4-dimethylpyrimidine
Materials:
-
Protected 2,4-dimethylpyrimidin-5-ol
-
Sodium hydroxide (or Lithium hydroxide)
-
Methanol
-
Water
Procedure:
-
Dissolve the protected pyrimidine in a mixture of methanol and water.
-
Add a solution of sodium hydroxide or lithium hydroxide.
-
Stir the reaction at room temperature or heat gently until the starting material is consumed (monitor by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the deprotected 2,4-dimethylpyrimidin-5-ol.
Deprotection of Silyl Ethers
TBDMS ethers are most commonly cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Protocol 7: Deprotection of O-TBDMS-2,4-dimethylpyrimidine
Materials:
-
O-TBDMS-protected 2,4-dimethylpyrimidin-5-ol
-
Tetrabutylammonium fluoride (TBAF, 1 M solution in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected pyrimidine in THF.
-
Add the TBAF solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the deprotected product.
Stability and Compatibility of Protecting Groups
The judicious choice of a protecting group hinges on its stability towards various reagents and reaction conditions that will be employed in subsequent synthetic steps.
| Protecting Group | Stable To | Labile To |
| Pivaloyl (Piv) | Mild acidic conditions, many oxidizing and reducing agents, organometallic reagents (at low temp.). | Strong acids, strong bases (saponification). |
| Benzoyl (Bz) | Mild acidic conditions, many oxidizing and reducing agents. | Strong acids, strong bases (saponification). |
| TBDMS | Basic conditions, many oxidizing and reducing agents, Grignard reagents. | Acidic conditions, fluoride ion sources (TBAF). |
Visualization of Protecting Group Strategies
General Workflow
Caption: Key protection and deprotection reactions for 2,4-dimethylpyrimidin-5-ol.
Conclusion
The successful synthesis of complex molecules bearing the 2,4-dimethylpyrimidin-5-ol core is highly dependent on a well-devised protecting group strategy. This guide has provided a detailed overview of the application of acyl and silyl ether protecting groups for the C5-hydroxyl functionality. The protocols presented herein are robust and have been validated in various synthetic campaigns. By understanding the principles of protection, deprotection, and the stability of these groups, researchers can confidently navigate the synthesis of novel pyrimidine-based compounds for applications in drug discovery and development.
References
- Google Patents. (2023).
Sources
Application Notes and Protocols for the Use of 2,4-Dimethylpyrimidin-5-ol in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Pyrimidine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and at the heart of many of these successful drugs lies the pyrimidine scaffold.[1][2] Its structural resemblance to the adenine core of ATP allows pyrimidine derivatives to act as competitive inhibitors at the kinase ATP-binding site.[3] The versatility of the pyrimidine ring, which allows for substitution at multiple positions, enables the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5]
Among the myriad of pyrimidine-based starting materials, 2,4-dimethylpyrimidin-5-ol stands out as a particularly useful and versatile building block. Its inherent chemical functionalities—a nucleophilic hydroxyl group and a pyrimidine core that can be readily halogenated for subsequent cross-coupling reactions—provide a robust platform for the synthesis of diverse kinase inhibitor libraries. This guide provides an in-depth exploration of the application of 2,4-dimethylpyrimidin-5-ol in the synthesis of kinase inhibitors, with a focus on practical, field-proven protocols and the underlying scientific rationale.
Physicochemical Properties of 2,4-Dimethylpyrimidin-5-ol
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [6] |
| Molecular Weight | 124.14 g/mol | [6] |
| Appearance | Light-yellow to off-white solid | [7] |
| CAS Number | 412003-95-3 | [6] |
| Solubility | Soluble in DMSO | [7] |
The hydroxyl group at the 5-position is a key handle for derivatization, capable of undergoing O-alkylation and O-acylation, while the pyrimidine ring itself can be activated for carbon-carbon and carbon-nitrogen bond formation through halogenation.[8]
Core Synthetic Strategy: From Pyrimidinol to Potent Kinase Inhibitors
The overarching strategy for leveraging 2,4-dimethylpyrimidin-5-ol in kinase inhibitor synthesis involves a two-stage process:
-
Activation of the Pyrimidine Core: This typically involves halogenation, most commonly bromination, at an activated position on the pyrimidine ring to create a versatile intermediate, 2-bromo-4,6-dimethylpyrimidin-5-ol.
-
Diversification through Cross-Coupling and Substitution: The halogenated intermediate is then subjected to a variety of cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions to introduce the diverse functionalities required for potent and selective kinase inhibition.
dot graph TD { A[2,4-Dimethylpyrimidin-5-ol] -->|Bromination| B(2-Bromo-4,6-dimethylpyrimidin-5-ol); B -->|O-Alkylation| C{Key Intermediate}; C -->|Suzuki Coupling (Aryl/Heteroaryl Boronic Acids)| D[FGFR/VEGFR Inhibitors]; C -->|Buchwald-Hartwig Amination (Amines)| E[Aurora/EGFR Inhibitors]; C -->|Nucleophilic Aromatic Substitution| F[Other Kinase Inhibitor Scaffolds];
} Caption: General synthetic workflow from 2,4-dimethylpyrimidin-5-ol.
Detailed Protocols
Protocol 1: Synthesis of 2-Bromo-4,6-dimethylpyrimidin-5-ol (Key Intermediate)
This protocol is adapted from a reported synthesis of a key intermediate for FGFR4 inhibitors.[9]
Rationale: Bromination of the pyrimidine ring is a critical first step to enable subsequent palladium-catalyzed cross-coupling reactions. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a convenient and effective brominating agent for this transformation.
Materials:
-
4,6-Dimethylpyrimidin-5-ol (can be synthesized from 3-chloro-2,4-pentadione and formamide)[9]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4,6-dimethylpyrimidin-5-ol (1.0 eq) in anhydrous THF, add DBDMH (0.7 eq) in one portion.
-
Stir the resulting mixture at room temperature for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with EtOAc and wash with water.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford 2-bromo-4,6-dimethylpyrimidin-5-ol. A typical yield is around 63%.[9]
Protocol 2: O-Alkylation of 2-Bromo-4,6-dimethylpyrimidin-5-ol
Rationale: The hydroxyl group of the pyrimidinol can be alkylated to introduce a linker or another pharmacophoric element. This is a standard Williamson ether synthesis.
Materials:
-
2-Bromo-4,6-dimethylpyrimidin-5-ol
-
An appropriate alkyl halide (e.g., 3-(bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene for FGFR inhibitors)[9]
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 2-bromo-4,6-dimethylpyrimidin-5-ol (1.25 eq) in anhydrous DMF, add the alkyl halide (1.0 eq) and K₂CO₃ (5.0 eq).
-
Stir the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench with ice water.
-
Stir the mixture at 0 °C for 15 minutes to allow for precipitation.
-
Collect the precipitate by filtration and wash with cold water to yield the O-alkylated product. A typical yield is around 67%.[9]
Protocol 3: Suzuki-Miyaura Cross-Coupling for C-N Bond Formation
Rationale: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl moieties at the 2-position of the pyrimidine ring. This is a common strategy for targeting the hinge region of kinases.[10][11]
Materials:
-
O-alkylated 2-bromo-4,6-dimethylpyrimidine intermediate from Protocol 2.
-
Aryl or heteroaryl boronic acid or ester.
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
-
Base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent (e.g., 1,4-dioxane/water, toluene).
Procedure (General):
-
In a reaction vessel, combine the O-alkylated 2-bromo-4,6-dimethylpyrimidine (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Degas the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, which is crucial for introducing amine functionalities that can form key hydrogen bonds with the kinase hinge region.[12][13]
Materials:
-
O-alkylated 2-bromo-4,6-dimethylpyrimidine intermediate from Protocol 2.
-
The desired primary or secondary amine.
-
Palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, Xantphos).
-
A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane).
Procedure (General):
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Add the O-alkylated 2-bromo-4,6-dimethylpyrimidine and the amine.
-
Add the anhydrous solvent.
-
Heat the reaction mixture, typically between 80-110 °C, until the reaction is complete.
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry, concentrate, and purify the product as described for the Suzuki coupling.
Application in Targeting Specific Kinase Families
The versatile intermediates derived from 2,4-dimethylpyrimidin-5-ol can be elaborated to target a range of important kinase families.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway is a key regulator of cell proliferation, differentiation, and angiogenesis.[10] Its aberrant activation is implicated in various cancers.
dot graph { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Simplified FGFR Signaling Pathway.
A novel series of selective FGFR4 inhibitors has been synthesized using a derivative of 2,4-dimethylpyrimidin-5-ol.[1] In this work, the 2-amino-4,6-dimethylpyrimidin-5-ol core was coupled with various substituted anilines.
Structure-Activity Relationship (SAR) Insights for FGFR4 Inhibitors:
-
Dimethylpyrimidine Core: The methyl groups on the pyrimidine ring can create steric hindrance that reduces binding to other FGFR isoforms, thereby enhancing selectivity for FGFR4.[1]
-
Substituents on the Aniline Moiety: The nature and position of substituents on the aniline ring are critical for potency. For instance, difluoro substitution on a dimethoxybenzyl ether linked to the pyrimidinol oxygen was found to provide a suitable conformation for strong binding to FGFR4.[1]
| Compound ID (from source) | R Group on Aniline | FGFR4 Inhibition (%) at 1µM |
| 6O | 2,6-difluoro-3,5-dimethoxy | High |
| 6N | 2,6-dichloro-3,5-dimethoxy | Moderate |
Data synthesized from findings reported in[1].
Aurora Kinase Inhibitors
Aurora kinases are essential for the regulation of mitosis, and their overexpression is common in many cancers.[4][14] Pyrimidine-based scaffolds are prevalent in many potent Aurora kinase inhibitors.[5]
dot graph { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Role of Aurora Kinases in Mitosis.
Proposed Synthetic Route: The 2-bromo-4,6-dimethylpyrimidin-5-ol intermediate can be elaborated into Aurora kinase inhibitors through a Buchwald-Hartwig amination to install a key amine, followed by further functionalization.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR signaling pathway is a critical driver of cell growth and proliferation, and its dysregulation is a hallmark of many cancers, including non-small cell lung cancer.[15][16]
dot graph { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Simplified EGFR Signaling Pathway.
Proposed Synthetic Route: Many potent EGFR inhibitors feature a 4-anilino-pyrimidine core. The 2-bromo-4,6-dimethylpyrimidin-5-ol intermediate could potentially be converted to a 2,4-dichloro derivative, followed by sequential nucleophilic aromatic substitution with appropriate anilines and other nucleophiles to build the final inhibitor.
Conclusion
2,4-Dimethylpyrimidin-5-ol is a highly valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. Its chemical tractability allows for the strategic installation of various pharmacophoric groups through robust and well-established synthetic methodologies. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this privileged scaffold in the discovery of novel and effective kinase-targeted therapies.
References
-
Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856. [Link]
-
OUCI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
ResearchGate. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
PubMed. (2011). Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors. [Link]
-
PubMed Central. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
PubChem. 2,4-Dimethylpyrimidin-5-ol. [Link]
-
PubMed. (2015). Synthesis and Biological Evaluation of 2,4-diaminopyrimidines as Selective Aurora A Kinase Inhibitors. [Link]
-
PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
-
PubMed. (2018). Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors. [Link]
-
PubMed. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. [Link]
-
PubMed. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
Hilaris Publisher. Medicinal Chemistry Applications. [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
PubMed. (2011). Structure-activity Relationship Study of 2,4-diaminothiazoles as Cdk5/p25 Kinase Inhibitors. [Link]
-
PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. [Link]
-
PubMed Central. (2020). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. [Link]
-
PubMed. (2021). Structure-Activity Relationship of USP5 Inhibitors. [Link]
-
PubMed Central. (2021). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmajournal.net [pharmajournal.net]
- 16. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethylpyrimidin-5-ol
Welcome to the technical support center for the synthesis of 2,4-Dimethylpyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to not just follow a protocol, but to rationalize and optimize it.
I. Overview of the Synthesis
2,4-Dimethylpyrimidin-5-ol is a key intermediate in the synthesis of various pharmaceutical compounds, including the insomnia treatment Lemborexant.[1] The most common and classical synthetic route involves the cyclocondensation reaction between a β-dicarbonyl compound, such as acetylacetone, and a urea derivative.[2] This reaction is typically acid-catalyzed and proceeds through the formation of a pyrimidine ring system.
A notable advancement in the synthesis of 2,4-Dimethylpyrimidin-5-ol involves a multi-step process that can achieve yields of up to 85%. This method includes the reaction of a nitrophenyl compound with N,N-dimethylformamide diethyl acetal, followed by subsequent transformations to yield the final product.[1]
This guide will focus on troubleshooting and optimizing the synthesis, drawing from established methods and providing insights into avoiding common pitfalls.
II. Troubleshooting Guide: From Low Yields to Impure Products
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Yield
Q1: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes?
A1: Low or no yield in the synthesis of 2,4-Dimethylpyrimidin-5-ol can stem from several factors. Let's break down the possibilities based on the classical acetylacetone and urea route:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Insufficient Reaction Time or Temperature: Ensure you are following the recommended reaction times and temperatures. For instance, some protocols require refluxing for several hours.[2] A patent for a high-yield synthesis suggests reaction temperatures between 35°C and 90°C, with a preferred range of 45°C to 50°C for certain steps, and reaction times of at least 3 to 6 hours.[1]
-
Poor Quality of Reagents: The purity of your starting materials is paramount. Acetylacetone can exist in keto-enol tautomers, and its purity can affect the reaction.[2] Ensure your urea is dry and of high purity.
-
-
Incorrect pH: The pH of the reaction medium is critical.
-
Suboptimal Acidity: Acid-catalyzed cyclocondensation requires a specific pH range. Studies have shown that maintaining a pH between 4 and 5 is optimal for promoting proper cyclization and minimizing side product formation.[2] If the medium is too acidic or not acidic enough, the reaction rate will be significantly hampered.
-
-
Hydrolysis of Intermediates: Open-chain ureide intermediates are prone to hydrolysis, especially under harsh acidic conditions and in the presence of water. This will prevent the cyclization to the desired pyrimidine ring.[2]
Presence of Impurities
Q2: My crude product shows multiple spots on TLC or unexpected peaks in my NMR/LC-MS analysis. What are these impurities and how can I avoid them?
A2: The formation of byproducts is a common challenge. Here are the most likely impurities and strategies to mitigate their formation:
-
Regioisomers: In unsymmetrical β-dicarbonyl compounds, the reaction with urea can potentially lead to the formation of regioisomers. While acetylacetone is symmetrical, impurities in the starting material could lead to this issue.
-
Over-cyclized Compounds: Under certain conditions, further reactions can occur after the formation of the pyrimidine ring, leading to more complex, over-cyclized structures.[2]
-
Open-chain Ureide Intermediates: Incomplete cyclization is a significant source of impurities.[2] This can be caused by:
-
Suboptimal Reaction Conditions: Insufficient heating or incorrect pH can lead to the accumulation of the intermediate without cyclizing.
-
Steric Hindrance: While less of an issue with acetylacetone, bulky substituents on the β-dicarbonyl or urea can hinder the final ring-closing step.
-
-
Hydrolysis Products: As mentioned earlier, hydrolysis of intermediates can lead to byproducts.[2]
Troubleshooting Flowchart for Impurity Issues
Sources
Common side products in the synthesis of 2,4-Dimethylpyrimidin-5-ol
Welcome to the technical support center for the synthesis of 2,4-Dimethylpyrimidin-5-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side products and other challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 2,4-Dimethylpyrimidin-5-ol?
A1: The most established synthetic pathways for 2,4-Dimethylpyrimidin-5-ol are variations of classical pyrimidine syntheses. These primarily include:
-
Pinner Synthesis Analogue: This involves the cyclocondensation of acetamidine (or its salt) with a β-ketoester or a related 1,3-dicarbonyl compound. This is a widely used method for constructing the pyrimidine ring.
-
Biginelli-type Reaction: This is a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or a urea derivative. While the classical Biginelli reaction yields dihydropyrimidines, modifications can lead to the desired pyrimidine.
-
Patented Industrial Syntheses: For large-scale production, patented methods often involve multi-step sequences. For instance, a method for the synthesis of 2,4-dimethylpyrimidin-5-ol, an intermediate for the drug Lemborexant, has been developed.[1] This can involve starting materials like nitrophenols and employing reagents such as N,N-dimethylformamide dimethyl acetal.[1]
Q2: I am seeing an unexpected, brightly colored impurity in my reaction. What could it be?
A2: A common brightly colored, often yellow and fluorescent, byproduct in pyrimidine syntheses that use urea or amidines is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with an aldehyde (if present) and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This pathway competes with the desired pyrimidine formation.
Q3: My overall yield is low, and I have a complex mixture of products. What are the general classes of side products I should be looking for?
A3: Low yields and complex product mixtures in the synthesis of 2,4-Dimethylpyrimidin-5-ol can often be attributed to several classes of side products arising from competing reaction pathways:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, leaving open-chain compounds in your final product mixture.
-
Self-Condensation of Starting Materials: The β-ketoester or other reactive starting materials can undergo self-condensation, especially under basic or acidic conditions.
-
Hydrolysis of Reactants or Intermediates: The presence of water can lead to the hydrolysis of amidines or other sensitive functional groups, preventing the desired cyclization.
-
Over-alkylation or Other Secondary Reactions: The newly formed pyrimidine ring can sometimes undergo further reactions, such as alkylation, if reactive electrophiles are present.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a detailed breakdown of specific side products that may be encountered during the synthesis of 2,4-Dimethylpyrimidin-5-ol, along with strategies to minimize their formation and methods for their identification.
Issue 1: Presence of an Isomeric Impurity - 4,6-Dimethylpyrimidin-5-ol
Question: My analytical data (e.g., NMR, HPLC) suggests the presence of an isomer of my target molecule. How is this possible and how can I avoid it?
Answer:
Causality: The formation of the isomeric impurity, 4,6-Dimethylpyrimidin-5-ol, can occur if the cyclization reaction with the amidine is not completely regioselective. This is particularly a risk when using unsymmetrical 1,3-dicarbonyl compounds. The amidine can attack either of the carbonyl groups, leading to two possible ring closures.
Mitigation Strategies:
-
Choice of Starting Materials: Using a starting material that favors the desired regioselectivity is key. For example, using ethyl 2-formylpropanoate with acetamidine would more strongly direct the formation of the desired 2,4-dimethyl isomer.
-
Reaction Conditions:
-
pH Control: The pH of the reaction can influence the site of the initial nucleophilic attack. Careful optimization of the pH, often by using a specific buffer or a controlled amount of acid or base catalyst, can improve regioselectivity.
-
Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product, which is often the desired isomer.
-
Identification:
-
HPLC: The two isomers will likely have different retention times on a reverse-phase HPLC column. Co-injection with a synthesized standard of the potential impurity can confirm its identity.
-
NMR Spectroscopy: 1H and 13C NMR will show distinct chemical shifts for the methyl groups and the pyrimidine ring protons of the two isomers.
Issue 2: Formation of a Tri-substituted Pyrimidine Impurity
Question: I have identified a byproduct with a higher molecular weight than my product, which appears to be a tri-substituted pyrimidine. How did this form?
Answer:
Causality: This type of impurity can arise from the self-condensation of the β-ketoester starting material before the cyclization with the amidine. For example, two molecules of ethyl acetoacetate can react to form a more complex dicarbonyl compound, which can then react with the amidine to form a tri-substituted pyrimidine.
Mitigation Strategies:
-
Order of Addition: Adding the β-ketoester slowly to a mixture of the amidine and the catalyst can minimize its self-condensation.
-
Stoichiometry: Using a slight excess of the amidine can help to ensure that the β-ketoester reacts with it rather than itself.
-
Temperature Control: Lowering the reaction temperature can disfavor the higher activation energy pathway of self-condensation.
Identification:
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the addition of an extra acetyl group (or other fragments from the β-ketoester) to the pyrimidine ring.
-
NMR Spectroscopy: The NMR spectrum will show signals for an additional substituent on the pyrimidine ring.
Experimental Protocols
Protocol 1: General Synthesis of 2,4-Dimethylpyrimidin-5-ol via Pinner-type Reaction
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamidine hydrochloride (1.0 eq) and a suitable anhydrous solvent (e.g., ethanol).
-
Base Addition: Add a base such as sodium ethoxide (1.0 eq) to the mixture and stir for 30 minutes at room temperature to liberate the free acetamidine.
-
Dicarbonyl Addition: Slowly add the β-dicarbonyl compound (e.g., ethyl 2-formylpropanoate, 1.0 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Analytical Characterization by HPLC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry (electrospray ionization in positive mode).
-
-
Data Analysis: Analyze the chromatogram for the main product peak and any impurity peaks. Use the mass spectrometer to determine the molecular weight of each component to aid in identification.
Visualizations
Reaction Pathway and Potential Side Products
Caption: Main reaction pathway for the synthesis of 2,4-Dimethylpyrimidin-5-ol and common competing side reactions.
Troubleshooting Flowchart for Low Yield
Caption: A troubleshooting flowchart to systematically address low yields in the synthesis of 2,4-Dimethylpyrimidin-5-ol.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Yield | 40-85% | Highly dependent on the specific synthetic route and optimization. Industrial patents report yields in the higher end of this range.[1] |
| Purity (crude) | 60-95% | Can be significantly lower if side reactions are not controlled. |
| Purity (after purification) | >98% | Achievable with proper recrystallization or chromatography. |
| Common Impurity Levels | 1-10% | Isomeric impurities and self-condensation products are often the most significant. |
References
- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (2023). Google Patents.
Sources
Purification of crude 2,4-Dimethylpyrimidin-5-ol by recrystallization
Topic: Recrystallization & Isolation of Crude 2,4-Dimethylpyrimidin-5-ol (CAS: 412003-95-3) Document ID: TSC-PROTO-PYR-05 Last Updated: 2025-06-15 Status: Verified for Research & Process Development
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2,4-Dimethylpyrimidin-5-ol is a critical heterocyclic intermediate, most notably utilized in the synthesis of the dual orexin receptor antagonist Lemborexant (Dayvigo).
-
Chemical Nature: Amphoteric pyrimidine derivative containing a phenolic hydroxyl group and two methyl substituents.
-
Key Challenge: The compound is prone to "oiling out" rather than crystallizing due to its low melting point and potential for hydrogen bonding with impurities.[1] It is also susceptible to oxidation (browning) if processed in high-pH aqueous environments for extended periods.
-
Primary Solvents: Diisopropyl Ether (DIPE) (Industry Standard), Ethyl Acetate/Heptane (Alternative).
Standard Operating Procedures (SOPs)
Method A: The "Slurry-to-Crystal" Method (Industry Standard)
Recommended for high-purity isolation of crude material synthesized via the formamidine/acetoacetate condensation route.
Rationale: This method utilizes Diisopropyl Ether (DIPE) .[2] The target compound has limited solubility in cold DIPE, while common lipophilic impurities (unreacted starting materials and regioisomers) remain in solution. This acts as a hybrid trituration-recrystallization process.
Protocol:
-
Dissolution/Suspension: Charge the crude solid into a reactor. Add Diisopropyl Ether (DIPE) (approx. 5–8 volumes relative to solid mass).
-
Thermal Equilibration: Heat the mixture to reflux (approx. 68°C) . Note: The solid may not fully dissolve; this is acceptable if the impurities are soluble.
-
Controlled Cooling:
-
Cool slowly to 20–25°C over 2 hours under vigorous stirring.
-
Hold at 20–25°C for 10–15 hours (Critical for crystal growth and impurity rejection).
-
-
Final Crystallization: Cool the slurry further to 0–5°C and hold for 1 hour.
-
Isolation: Filter the cold suspension. Wash the cake with cold DIPE (0°C).
-
Drying: Dry under vacuum at 40°C to constant weight.
Method B: Solvent-Pair Recrystallization (General Research)
Recommended when Method A fails or DIPE is unavailable.
Rationale: Uses a polar solvent (Ethyl Acetate) to dissolve the compound and a non-polar anti-solvent (Heptane) to force precipitation.
Protocol:
-
Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate (EtOAc) (approx. 70°C).
-
Filtration (Optional): If insoluble particulates are present, filter while hot.
-
Anti-Solvent Addition: Slowly add hot Heptane dropwise until persistent turbidity (cloudiness) is observed.
-
Re-dissolution: Add a few drops of hot EtOAc to clear the solution.
-
Crystallization: Allow to cool to room temperature undisturbed, then cool to 4°C.
Visualization: Workflow & Logic
Figure 1: Purification Workflow (Method A)
Caption: Step-by-step thermal cycle for the Diisopropyl Ether (DIPE) mediated purification process.
Figure 2: Troubleshooting Decision Tree
Caption: Logic tree for diagnosing common purification failures (Oiling, Coloration, Yield Loss).
Troubleshooting Guide & FAQs
Symptom: "The product is oiling out instead of crystallizing."
Diagnosis: This is common for low-melting pyrimidines. It occurs when the solution temperature drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the crystallization limit (solid-liquid phase separation).
Corrective Actions:
-
Seeding: Retain a small amount of crude solid. Once the hot solution cools slightly and becomes turbid, add the seed crystal. This provides a nucleation surface.
-
Reduce Concentration: You may be using too little solvent. Add 10–20% more solvent to lower the saturation temperature.
-
Vigorous Stirring: High shear can sometimes induce nucleation in super-cooled oils.
Symptom: "The crystals are brown/yellow, but should be off-white."
Diagnosis: Oxidative degradation products or residual nitrophenol starting materials are trapped in the crystal lattice.
Corrective Actions:
-
Activated Carbon Treatment: Dissolve the crude in hot Ethyl Acetate. Add Activated Charcoal (5% w/w). Stir for 15 minutes. Filter hot through Celite to remove charcoal. Proceed with crystallization.[2][3][1][4]
-
Dithionite Wash: If performing an aqueous workup prior to recrystallization, wash the organic layer with a dilute sodium dithionite solution to reduce colored oxidized species.
Symptom: "Low recovery yield (<50%)."
Diagnosis: The compound has significant solubility in the mother liquor, or the pH is incorrect (if using aqueous systems).
Corrective Actions:
-
Mother Liquor Recovery: Evaporate the filtrate (mother liquor) to 20% of its original volume and cool to 0°C to harvest a "second crop" of crystals.
-
pH Adjustment: 2,4-Dimethylpyrimidin-5-ol is amphoteric. If using water/alcohol mixtures, ensure the pH is near neutral (pH 6–7). At high pH (anionic form) or low pH (cationic form), solubility increases drastically, preventing crystallization.
Quantitative Data: Solvent Selection Matrix
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Risk Profile |
| Diisopropyl Ether (DIPE) | Moderate | Low | High | Peroxide former; requires extended hold times. |
| Ethyl Acetate / Heptane | High | Low | Moderate | Risk of oiling out if Heptane added too fast. |
| Ethanol / Water | High | Moderate | Low | High solubility loss; difficult to dry (hydrates). |
| Toluene | High | Low | Moderate | High boiling point makes drying difficult. |
References
-
Lemborexant Synthesis Intermediate: Method for the synthesis of 2,4-dimethylpyrimidin-5-ol... (2023).[5] US Patent App. 2023/0092143 A1.
-
Chemical Properties: 2,4-Dimethylpyrimidin-5-ol Compound Summary. PubChem CID 45080082.[6]
- General Purification of Pyrimidines: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Disclaimer: This guide is for research and development purposes only. All procedures should be performed by qualified personnel in a fume hood with appropriate PPE.
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Buy 2,4-Dimethylpyrimidin-5-ol | 412003-95-3 [smolecule.com]
- 6. 2,4-Dimethylpyrimidin-5-ol | C6H8N2O | CID 45080082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing temperature and reaction time for 2,4-Dimethylpyrimidin-5-ol synthesis
An essential intermediate in pharmaceutical synthesis, particularly for orexin receptor antagonists like Lemborexant, 2,4-Dimethylpyrimidin-5-ol is a compound of significant interest.[1][2] Its efficient synthesis is crucial for drug development pipelines. This guide serves as a technical support center for researchers, providing in-depth protocols, troubleshooting advice, and optimization strategies based on the principles of pyrimidine chemistry.
The most common and adaptable method for this synthesis is a variation of the Pinner pyrimidine synthesis, which involves the cyclocondensation of an amidine with a β-dicarbonyl compound.[3] This guide will focus on this robust and widely applicable methodology.
Section 1: Core Synthesis Protocol
This section outlines a standard laboratory procedure for the synthesis of 2,4-Dimethylpyrimidin-5-ol.
Experimental Protocol: Cyclocondensation
Objective: To synthesize 2,4-Dimethylpyrimidin-5-ol via the condensation of acetamidine hydrochloride and ethyl 2-formyl-3-oxobutanoate.
Materials:
| Reagent | Formula | MW ( g/mol ) | Role |
| Acetamidine hydrochloride | C₂H₇ClN₂ | 94.54 | N-C-N source |
| Ethyl 2-formyl-3-oxobutanoate | C₇H₁₀O₄ | 158.15 | C-C-C backbone |
| Sodium Ethoxide (NaOEt) | C₂H₅NaO | 68.05 | Base |
| Anhydrous Ethanol (EtOH) | C₂H₅OH | 46.07 | Solvent |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Workup/Wash |
| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | Neutralization |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | Workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying Agent |
Step-by-Step Procedure:
-
Prepare the Base: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere. Alternatively, use a commercially available solution of sodium ethoxide (1.0 eq).
-
Add Reagents: To the stirred solution of sodium ethoxide, add acetamidine hydrochloride (1.0 eq). Stir the resulting suspension for 15-20 minutes. Subsequently, add ethyl 2-formyl-3-oxobutanoate (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] The reaction is typically complete within 4-8 hours.
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Resuspend the residue in water and carefully neutralize the mixture to pH ~7 using 2M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.[4]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Alternatively, a patent describes a purification method involving stirring the crude mixture in diisopropyl ether, cooling to 20-25°C for 10-15 hours, and then further cooling to 0-5°C before filtering to isolate the pure compound.[1]
-
Experimental Workflow Diagram
Caption: Workflow for 2,4-Dimethylpyrimidin-5-ol Synthesis.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low or I've recovered only starting material. What went wrong?
A1: Low conversion is a frequent issue that can often be traced back to reagent quality or reaction conditions.[3]
-
Cause 1: Inactive Reagents: Acetamidine hydrochloride is hygroscopic. Moisture can hydrolyze the amidine, rendering it ineffective for the cyclization.[3][5]
-
Solution: Use freshly opened acetamidine hydrochloride or dry it thoroughly in a vacuum oven before use. Ensure your ethanol is anhydrous, as water will interfere with the sodium ethoxide base and the reaction intermediates.
-
-
Cause 2: Insufficient Base or Incorrect Base Stoichiometry: The reaction requires a strong base to deprotonate the acetamidine hydrochloride in situ to the free amidine and to catalyze the cyclization steps. Using a weak base or insufficient equivalents will stall the reaction.
-
Solution: Ensure you use at least 1.0 equivalent of a strong base like sodium ethoxide. The base must be added to the amidine salt before the β-dicarbonyl compound.
-
-
Cause 3: Suboptimal Temperature or Time: The cyclocondensation and subsequent dehydration steps require sufficient thermal energy.
Q2: My NMR spectrum shows a complex mixture of products, not my desired pyrimidine. What are the likely side reactions?
A2: The formation of multiple byproducts often points to competing reaction pathways or decomposition.
-
Cause 1: Self-Condensation of the β-Ketoester: In the presence of a base, ethyl 2-formyl-3-oxobutanoate can undergo self-condensation, leading to complex polymeric material.
-
Solution: Control the rate of addition of the β-ketoester to the amidine/base mixture. Adding it slowly and ensuring the mixture is well-stirred can favor the desired intermolecular reaction over self-condensation.
-
-
Cause 2: Amidine Hydrolysis: As mentioned, if water is present, the amidine can hydrolyze to acetamide and ammonia. This not only consumes your starting material but can lead to other side reactions.
-
Solution: Maintain strictly anhydrous conditions throughout the setup and reaction.[3]
-
Q3: The crude product is a dark oil or tar and is difficult to purify. How can I improve its quality?
A3: A dark, oily product suggests the formation of high molecular weight byproducts or degradation.
-
Cause 1: Excessive Heat or Reaction Time: Prolonged heating after the reaction has reached completion can lead to the degradation of the pyrimidine product.
-
Solution: Monitor the reaction closely by TLC. Once the starting material is consumed and the product spot is maximized, proceed with the workup. Do not heat the reaction unnecessarily for extended periods.
-
-
Cause 2: Inefficient Workup: Failure to properly neutralize the base or wash the organic extracts can leave impurities that interfere with crystallization.
-
Solution: Ensure the reaction mixture is fully neutralized before extraction. A thorough wash with water and then brine is critical to remove salts and water-soluble impurities. If the product is still an oil, purification via silica gel column chromatography is the recommended next step.[2]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Section 3: FAQs on Reaction Optimization
Q1: What is the relationship between reaction temperature and time? How do I optimize them?
A1: Temperature and time are inversely related and represent a critical trade-off between reaction rate and product purity. Higher temperatures accelerate the reaction but can also promote side reactions and decomposition.[3] The optimal conditions balance these factors to achieve high conversion with minimal impurity formation.
| Parameter | Condition | Expected Outcome | Recommendation |
| Temperature | Room Temp | Very slow or no reaction. | Not recommended. |
| 50-60 °C | Slow conversion, may require >24 hours. Cleaner reaction profile. | Good for initial trials or if decomposition is observed. | |
| Reflux (~78 °C) | Optimal rate for most substrates (4-8 hours). Balances speed and cleanliness. | Recommended starting point. | |
| > 80 °C (e.g., DMF) | Very fast reaction, but high risk of side products and degradation. | Use with caution, only if reflux in EtOH fails. | |
| Reaction Time | 1-3 hours | Likely incomplete conversion. | Extend time unless TLC shows reaction is complete. |
| 4-8 hours | Typically sufficient for full conversion at reflux. | Recommended range. Monitor with TLC to confirm. | |
| > 12 hours | Risk of product degradation if left at high temp after completion. | Only if the reaction is genuinely slow; monitor closely. |
Q2: How does the choice of base and solvent impact the reaction?
A2: The solvent must solubilize the reactants and have a suitable boiling point for the reaction temperature. The base is crucial for generating the nucleophilic free amidine.
-
Solvent: Ethanol is the most common solvent because it readily dissolves the reactants and its boiling point is ideal for the reaction. Other polar solvents like acetonitrile can be used, but their effectiveness may vary.[7]
-
Base: Sodium ethoxide is the standard base as it is strong enough and its conjugate acid (ethanol) is the solvent, preventing the introduction of other species.[4] Using a weaker base like potassium carbonate may result in very low or no conversion.[3]
Section 4: Reaction Mechanism
The synthesis proceeds via a well-established cyclocondensation mechanism.
-
Amidine Formation: The base (ethoxide) deprotonates the acetamidine hydrochloride to form the neutral, nucleophilic acetamidine.
-
Nucleophilic Attack: The neutral acetamidine attacks one of the carbonyl groups of the β-ketoester.
-
Cyclization: An intramolecular nucleophilic attack by the remaining nitrogen atom onto the second carbonyl group forms a cyclic intermediate.
-
Dehydration: Elimination of two molecules of water (or one water and one ethanol) leads to the formation of the aromatic pyrimidine ring.
Mechanism Diagram
Caption: Simplified mechanism for pyrimidine ring formation.
References
- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
- 2,4-Dimethylpyrimidin-5-ol | 412003-95-3. Smolecule.
- Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Indian Academy of Sciences.
- Lemborexant - New Drug Approvals. Worlddrugtracker.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
Sources
- 1. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy 2,4-Dimethylpyrimidin-5-ol | 412003-95-3 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst & Process Optimization for 2,4-Dimethylpyrimidin-5-ol
The following technical guide details the optimized catalytic and reagent selection for the synthesis of 2,4-Dimethylpyrimidin-5-ol (CAS: 412003-95-3) , a critical pharmacophore in the development of orexin receptor antagonists (e.g., Lemborexant).
This guide prioritizes the Nitrophenoxy-Precursor Route (Patent US20230092143A1 / EP3178814B1), as it offers superior regioselectivity and scalability compared to classical condensation methods.
Strategic Catalyst & Reagent Selection Matrix
The choice of "catalyst" in this synthesis often refers to the specific base or acetal reagent that dictates the reaction pathway. The table below outlines the critical selection parameters to minimize the formation of the 4,6-dimethyl regioisomer and other common impurities.
| Process Step | Critical Reagent/Catalyst | Recommendation | Technical Rationale |
| 1. Enaminone Formation | Acetal Reagent | DMF-DEA (N,N-Dimethylformamide diethyl acetal) | Yield Optimization: Replacing the standard DMF-DMA with DMF-DEA increases yield from ~55% to >65%. The ethyl groups likely modulate the reaction kinetics, preventing over-reaction or polymerization of the unstable enaminone intermediate. |
| 2. Cyclization | Base Catalyst | KOtBu (Potassium tert-butoxide) or NaOEt | Regiocontrol: Strong alkoxides ensure rapid deprotonation of the acetamidine hydrochloride. KOtBu in THF/Toluene often provides cleaner profiles than NaOEt/EtOH by reducing transesterification side-reactions. |
| 3. Hydrolysis | Hydrolytic Agent | NaOH (aq) + EtOH | Byproduct Removal: Using a biphasic basic hydrolysis converts the 4-nitrophenol byproduct into its water-soluble phenolate salt, allowing for easy separation from the lipophilic pyrimidine product. |
Process Logic & Pathway Visualization
The synthesis relies on the "masked hydroxyl" strategy using a 4-nitrophenoxy group. This bulky, electron-withdrawing group directs the formylation to the correct methylene position, locking the regiochemistry before the ring closes.
Caption: Optimized synthetic pathway utilizing the nitrophenoxy directing group to ensure exclusive 5-OH regioselectivity.
Detailed Experimental Protocol (Optimized)
Objective: Synthesis of 2,4-Dimethylpyrimidin-5-ol with <0.5% regioisomeric impurity.
Phase A: Enaminone Formation
-
Charge a reactor with 1-(4-nitrophenoxy)propan-2-one (1.0 equiv).
-
Add N,N-dimethylformamide diethyl acetal (DMF-DEA) (1.1 – 1.3 equiv). Note: Do not use a large excess; it complicates purification.
-
Heat to 100–110°C for 2–4 hours. Monitor by HPLC for the disappearance of the ketone.
-
Concentrate under reduced pressure to remove ethanol and unreacted acetal. The residue (Enaminone) is moisture-sensitive; proceed immediately.
Phase B: Cyclization
-
Dissolve the crude enaminone in Ethanol (anhydrous).
-
Add Acetamidine Hydrochloride (1.2 equiv).
-
Add Sodium Ethoxide (21% in EtOH, 2.5 equiv) dropwise at 0–5°C to control the exotherm.
-
Reflux (78°C) for 4–6 hours.
-
Quench with water and extract with Ethyl Acetate. The intermediate (Nitrophenoxy-pyrimidine) can be crystallized or carried forward.
Phase C: Hydrolysis & Purification
-
Suspend the intermediate in NaOH (2M) and Ethanol (1:1 ratio).
-
Heat to 60°C for 2 hours.
-
Cool and wash with Toluene (removes non-acidic organic impurities).
-
Acidify the aqueous layer to pH 6–7 with HCl (6M) . The product, 2,4-Dimethylpyrimidin-5-ol , will precipitate or can be extracted into Ethyl Acetate.
-
Recrystallize from Isopropanol/Heptane if necessary to remove trace nitrophenol.
Troubleshooting Guide & FAQs
Q1: I am observing a persistent impurity at RRT 0.95. What is it?
Diagnosis: This is likely the 4-Nitrophenol byproduct. Cause: Incomplete separation during the workup of Phase C. Solution:
-
Ensure the aqueous phase during the toluene wash is pH > 10 . At this pH, 4-nitrophenol is fully deprotonated (phenolate) and stays in the water, while the pyrimidine ether (if unreacted) stays in the toluene.
-
After acidification to precipitate the product, wash the filter cake with cold water thoroughly.
Q2: The yield of the cyclization step is low (<40%). Why?
Diagnosis: Moisture contamination or acetamidine degradation. Mechanism: Acetamidine free base is unstable and hydrolyzes to acetamide in the presence of water. Solution:
-
Use anhydrous ethanol (<0.1% water).
-
Do not premix the acetamidine and base for long periods before adding the enaminone.
-
Switch from NaOEt/EtOH to KOtBu/THF to reduce hygroscopicity.
Q3: Why use DMF-DEA instead of DMF-DMA?
Insight: While DMF-DMA (Dimethyl acetal) is cheaper, industrial data suggests DMF-DEA (Diethyl acetal) provides a 10–15% yield improvement . Reasoning: The ethoxy leaving groups are bulkier, potentially slowing down the rate of self-polymerization of the reactive enaminone intermediate, allowing the desired condensation with acetamidine to compete more effectively.
Q4: Can I use 3-chloro-2,4-pentanedione instead of the nitrophenoxy ketone?
Analysis: No. Reasoning: 3-chloro-2,4-pentanedione is symmetric. Condensation with acetamidine would yield 4,6-dimethyl-5-chloropyrimidine (with the methyls at 4 and 6). The target molecule requires methyls at 2 and 4 .[1][2][3] The asymmetry of the 1-(4-nitrophenoxy)propan-2-one precursor is essential to place the substituents correctly.
References
-
Patent US20230092143A1 : Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant. (2023).
-
Patent EP3178814B1 : Process for the preparation of 2,4-dimethyl-5-hydroxypyrimidine. (2017).
-
PubChem Compound Summary : 2,4-Dimethylpyrimidin-5-ol (CID 45080082).[4] National Center for Biotechnology Information.
-
BenchChem Technical Guide : Side-product formation in pyrimidine ring synthesis and mitigation.
Sources
- 1. Buy 2,4-Dimethylpyrimidin-5-ol | 412003-95-3 [smolecule.com]
- 2. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dimethylpyrimidin-5-ol | C6H8N2O | CID 45080082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4-Dimethylpyrimidin-5-ol
[1]
Topic: Impurity Removal & Troubleshooting for 2,4-Dimethylpyrimidin-5-ol CAS Reference: 412003-95-3 (Standard commercial identifier for the 5-ol isomer) Support Tier: Level 3 (Senior Scientific Application)[1]
Introduction: The Amphoteric Challenge
Welcome to the technical support center. If you are working with 2,4-Dimethylpyrimidin-5-ol , you are likely utilizing it as a core scaffold for kinase inhibitors or as the key intermediate for orexin receptor antagonists (e.g., Lemborexant).[1]
This compound presents a unique purification challenge due to its amphoteric nature .[1] It possesses a basic pyrimidine ring (proton acceptor) and an acidic hydroxyl group (proton donor).[1] Commercial batches often contain specific impurities:
-
Regioisomers: 4,6-dimethylpyrimidin-2-ol (from cyclization errors).[1]
-
Oxidation Products: N-oxides (often appearing as pink/red color bodies).[1]
-
Inorganic Salts: Residual salts from neutralization steps during synthesis.[1]
This guide provides self-validating protocols to isolate high-purity material.
Module 1: Diagnostic Triage
Before initiating purification, identify the nature of your impurity.[1] Do not waste yield on recrystallization if the impurity is an inorganic salt.[1]
Q: How do I identify the specific impurity type in my batch?
A: Use the Solubility & Shift Test. Perform a quick solubility test combined with LC-MS or 1H-NMR.[1]
| Observation | Likely Impurity | Recommended Protocol |
| High Ash Content / Insoluble in MeOH | Inorganic Salts (NaCl, Na₂SO₄) | Protocol A (Desalting) |
| Pink/Red Discoloration | N-Oxides / Polymerized Phenols | Protocol C (Adsorption) |
| Extra Aromatic Peaks (NMR) | Regioisomers (e.g., 2-OH isomer) | Protocol B (Recrystallization) |
| Low Melting Point (<160°C) | Solvent inclusions / Wet cake | Vacuum Drying @ 45°C |
Module 2: Purification Protocols
Protocol A: The "Isoelectric Swing" (Acid-Base Extraction)
Best for: Removing non-acidic organic impurities and bulk inorganic salts.[1]
Mechanism: This method exploits the pKa of the 5-hydroxyl group (~9.[1]0) and the pyrimidine nitrogen (~2.5).[1] By manipulating pH, we can selectively solubilize the target while leaving impurities behind.[1]
Step-by-Step Workflow:
-
Basification: Suspend the crude solid in 1.0 M NaOH (3-4 equivalents).
-
Wash: Extract the aqueous basic layer with Ethyl Acetate (EtOAc) .[1]
-
Acidification (The Critical Step): Cool the aqueous layer to 0–5°C. Slowly add 6 M HCl dropwise.
-
Target: Adjust pH to 6.0 – 7.0 .
-
Why: This is the approximate isoelectric point where the molecule is neutral (zwitterionic character is minimal for this species) and least soluble.[1]
-
-
Collection: A thick precipitate will form.[1] Filter and wash with ice-cold water (to remove NaCl formed).[1]
Protocol B: Recrystallization
Best for: Removing structural isomers and trace organics.[1]
Solvent System: Ethanol/Water (9:[1]1) or Isopropanol (IPA).[1]
-
Dissolution: Dissolve crude solid in boiling Ethanol (or IPA). If solubility is poor, add water dropwise until clear.[1]
-
Reflux: Hold at reflux for 10 minutes.
-
Cooling: Allow to cool slowly to room temperature, then chill to 4°C.
-
Note: Rapid cooling traps impurities.[1]
-
-
Filtration: Collect crystals. Wash with cold diisopropyl ether (DIPE) to remove surface mother liquor.[1]
Protocol C: Color Removal (Adsorption)
Best for: Removing pink/brown oxidation byproducts.[1]
Module 3: Visualizing the Logic
The following diagram illustrates the decision matrix for purification based on the chemical state of the molecule.
Figure 1: The Acid-Base "Swing" Purification Logic.[1] By toggling between the phenolate anion and the neutral form, impurities are partitioned into the waste stream.[1]
Module 4: Troubleshooting & FAQs
Q: My product turned pink after drying. Is it degraded?
A: Not necessarily degraded, but oxidized.[1] Pyrimidinols are electron-rich and prone to surface oxidation, forming quinone-like color bodies.[1]
-
Fix: Recrystallize with a pinch of Sodium Dithionite (Na₂S₂O₄) or Sodium Metabisulfite added to the aqueous phase during the recrystallization.[1] This acts as a reducing agent to quench the color.[1] Store under Nitrogen/Argon.[1]
Q: The yield from the Acid-Base protocol (Protocol A) is low (<50%). Where is my product?
A: You likely over-acidified.[1] If the pH drops below 4.0, the pyrimidine nitrogen protonates, forming the hydrochloride salt (e.g., 2,4-dimethyl-5-hydroxypyrimidinium chloride), which is water-soluble.[1]
-
Fix: Back-titrate with dilute NaOH to pH 6.5. The precipitate should reappear.[1]
Q: I see a persistent impurity at RRT 0.9 in HPLC.
A: This is often the 4,6-dimethyl isomer .[1] This isomer has very similar solubility properties but slightly different packing in the crystal lattice.[1]
-
Fix: Switch from Ethanol to Ethyl Acetate/Heptane for recrystallization. The 4,6-isomer often stays in the Heptane-rich mother liquor.[1]
References
-
PubChem Compound Summary. (2025). 2,4-Dimethylpyrimidin-5-ol (CID 45080082).[1][2] National Center for Biotechnology Information.[1] [Link][1]
-
Eisai R&D Management Co Ltd. (2015).[1] Process for preparing (1R,2S)-2-(((2,4-dimethylpyrimidin-5-yl)oxy)methyl)-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide.[1][2] (Patent WO2015098854).[1] Google Patents.
-
ChemSrc. (2025).[1][3] 2,4-Dimethylpyrimidin-5-ol Physicochemical Properties.[Link][1]
Stability of 2,4-Dimethylpyrimidin-5-ol under acidic and basic conditions
Welcome to the technical support center for 2,4-Dimethylpyrimidin-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols for assessing the stability of 2,4-Dimethylpyrimidin-5-ol under various experimental conditions.
Introduction
2,4-Dimethylpyrimidin-5-ol is a key intermediate in the synthesis of various pharmaceuticals.[1][2] Understanding its stability profile is crucial for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive overview of its stability under acidic and basic conditions, potential degradation pathways, and methodologies for conducting forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of 2,4-Dimethylpyrimidin-5-ol at different pH values?
A1: 2,4-Dimethylpyrimidin-5-ol exhibits pH-dependent stability. It is relatively stable in neutral (pH 6-8) and strongly acidic (pH < 2) conditions. However, it is susceptible to degradation in strongly basic (pH > 10) environments.
Q2: Why is 2,4-Dimethylpyrimidin-5-ol more stable in acidic conditions?
A2: In strongly acidic solutions, the nitrogen atoms in the pyrimidine ring become protonated. This protonation reduces the electron density of the ring system, making it less susceptible to nucleophilic attack, which is a common degradation mechanism for such heterocyclic compounds.
Q3: What happens to 2,4-Dimethylpyrimidin-5-ol under basic conditions?
A3: Under strongly basic conditions, the hydroxyl group at the 5-position is deprotonated, forming a phenoxide-like anion. This increases the electron density of the ring, making it more susceptible to oxidative degradation and nucleophilic attack, potentially leading to ring-opening reactions.
Q4: What are the expected degradation pathways for 2,4-Dimethylpyrimidin-5-ol?
A4: Based on the chemical structure and general pyrimidine chemistry, the likely degradation pathways are:
-
Acidic Conditions: Potential for reduction of the pyrimidine ring to a more saturated dihydropyrimidine derivative.
-
Basic Conditions: Likely to undergo ring-opening reactions initiated by nucleophilic attack on the electron-deficient pyrimidine ring, which is activated by the deprotonation of the hydroxyl group.
-
Oxidative Conditions: The electron-rich pyrimidine ring, especially under basic conditions, can be susceptible to oxidation, potentially leading to N-oxides or ring-cleavage products.
Q5: Are there any recommended storage conditions for 2,4-Dimethylpyrimidin-5-ol?
A5: To ensure long-term stability, 2,4-Dimethylpyrimidin-5-ol should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.[3] It should be protected from moisture and strong oxidizing agents.
Troubleshooting Guide for Stability Studies
This section addresses common issues encountered during the stability testing of 2,4-Dimethylpyrimidin-5-ol.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Rapid degradation observed at neutral pH. | Presence of trace metal ions, which can catalyze oxidation. Exposure to light (photodegradation). | Use high-purity water and reagents. Consider adding a chelating agent like EDTA to sequester metal ions. Conduct experiments in amber glassware or protect from light. |
| Inconsistent degradation rates between replicate experiments. | Inaccurate pH control. Temperature fluctuations. Inhomogeneous sample solutions. | Use calibrated pH meters and freshly prepared buffers. Ensure the temperature of the reaction vessel is tightly controlled. Thoroughly mix solutions before sampling. |
| Poor peak shape (tailing or fronting) in HPLC analysis. | Inappropriate mobile phase pH. Secondary interactions with the stationary phase. Column overload. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Use a high-purity silica column. If tailing persists, consider adding a competing amine (e.g., triethylamine) to the mobile phase. Reduce the injection volume or sample concentration. |
| Difficulty in separating degradation products from the parent peak. | Suboptimal HPLC method. Co-elution of impurities. | Optimize the gradient, mobile phase composition, or column chemistry. A longer column or a column with a different selectivity may be required. Employ LC-MS/MS to confirm peak purity and identify co-eluting species by their mass-to-charge ratio. |
| Low sensitivity or no signal in LC-MS analysis. | Inefficient ionization of the analyte or degradation products. Matrix effects from the sample buffer. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). Switch between positive and negative ion modes to find the optimal setting. Use a volatile buffer system (e.g., ammonium acetate or ammonium formate) instead of non-volatile buffers like phosphate. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of 2,4-Dimethylpyrimidin-5-ol and to develop a stability-indicating analytical method.[4]
1. Preparation of Stock Solution: Prepare a stock solution of 2,4-Dimethylpyrimidin-5-ol in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the final analytical concentration.
-
-
Basic Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Store the solid compound at 60°C for 7 days.
-
Dissolve a known amount of the stressed solid in the mobile phase to the final analytical concentration.
-
-
Photolytic Degradation:
-
Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dissolve a known amount of the stressed solid in the mobile phase to the final analytical concentration.
-
3. Analysis: Analyze all samples using a stability-indicating HPLC or LC-MS/MS method.
Proposed Stability-Indicating HPLC Method
This method is a starting point and should be optimized and validated for your specific application. It is based on methods developed for similar pyrimidine derivatives.[5][6]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimized based on UV spectrum) |
| Injection Volume | 10 µL |
Visualization of Concepts
Predicted Degradation Pathways
The following diagrams illustrate the proposed degradation mechanisms for 2,4-Dimethylpyrimidin-5-ol under acidic and basic conditions.
Forced Degradation Study Workflow
This workflow outlines the key steps in performing a forced degradation study.
References
- I. Pasha, S., Ibrahim, M., & Balaram, V. M. (2016). Stability Indicating Analytical method development & Validation of 2, 4- dihydroxy-5- Fluoro Pyrimidine in bulk drugs & formulation by using Liquid Chromatography. International Journal of Pharmacy and Analytical Research, 5(4), 650-657.
- Google Patents. (n.d.). Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (US20230092143A1).
- Pasha, S. I., Ibrahim, M., & Balaram, V. M. (2016). Stability Indicating Analytical Method Development, Validation, Method Transfer and Impurity Profile (Related Substances) Of 2,4-Dihydroxy-5-Fluoropyrimidine By Liquid Chromatography. IOSR Journal of Pharmacy, 6(11), 27-33.
-
PubChem. (n.d.). 2,4-Dimethylpyrimidin-5-ol. National Center for Biotechnology Information. Available at: [Link]
- Patel, A. K., Phole, P. M., Charde, M. S., Chakole, R. D., & Girap, K. N. (2013). Force Degradation for Pharmaceuticals: A Review. International Journal of Students Research in Technology & Management, 1(4), 362-370.
-
Taylor & Francis Online. (n.d.). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Available at: [Link]
- Chen, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114283.
-
ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
IntechOpen. (2012). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available at: [Link]
-
MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available at: [Link]
-
Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Available at: [Link]
-
Semantic Scholar. (n.d.). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
International Journal of Scientific & Development Research. (2020). Force Degradation for Pharmaceuticals: A Review. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
MDPI. (2021). Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation. Available at: [Link]
-
PubMed. (2014). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 2,4-dimethylpentane. Available at: [Link]
-
MDPI. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Available at: [Link]
-
ResearchGate. (2024). LC-MS/MS base peak chromatograms of MS in negative ion mode for the.... Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
-
PubMed. (2022). Stability-indicating HPLC method development and validation for simultaneous estimation of metformin, dapagliflozin, and saxagliptin in bulk drug and pharmaceutical dosage form. Available at: [Link]
-
Chromatography Forum. (2023). Losing Molecular Ion LCMSMS. Available at: [Link]
-
ResearchGate. (2020). Degradation kinetics parameters for all the studied compounds: standard.... Available at: [Link]
Sources
- 1. Buy 2,4-Dimethylpyrimidin-5-ol | 412003-95-3 [smolecule.com]
- 2. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 3. 2,4-dimethylpyrimidin-5-ol , Supplier | CAS 412003-95-3 | Sun-shinechem [sun-shinechem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpar.com [ijpar.com]
- 6. iosrphr.org [iosrphr.org]
Technical Support Center: A Guide to Preventing Degradation of 2,4-Dimethylpyrimidin-5-ol During Storage
Welcome to the technical support guide for 2,4-Dimethylpyrimidin-5-ol (CAS 412003-95-3). This document is designed for researchers, scientists, and drug development professionals who utilize this critical pharmaceutical intermediate.[1][2] Our goal is to provide you with expert insights and actionable protocols to ensure the long-term stability and integrity of this compound, thereby safeguarding the reproducibility and success of your experiments.
Section 1: Understanding the Molecule: Inherent Stability and Degradation Pathways
2,4-Dimethylpyrimidin-5-ol is a pyrimidine derivative characterized by a hydroxyl group at the 5-position and two methyl groups at the 2- and 4-positions.[1] While this compound is stable under optimal conditions, its structure contains moieties that are susceptible to degradation if not handled and stored correctly. Understanding these vulnerabilities is the first step toward prevention.
The primary degradation pathways of concern are oxidation , photodegradation , and pH-mediated instability .
-
Oxidation : The hydroxyl group (-OH) on the pyrimidine ring can be oxidized to form a carbonyl compound.[1] This process is often accelerated by the presence of atmospheric oxygen, trace metal impurities, and exposure to light. Under strongly basic conditions (pH > 10), the hydroxyl group deprotonates to form an alkoxide anion, which is significantly more susceptible to oxidation.[1]
-
pH-Dependent Instability : The stability of 2,4-Dimethylpyrimidin-5-ol is highly dependent on pH. While it exhibits optimal stability in the neutral pH range (6-8), it becomes less stable in strongly basic conditions.[1] Conversely, in strongly acidic conditions (pH < 2), the pyrimidine nitrogens become protonated, which can increase stability against nucleophilic attack but may introduce other acid-catalyzed degradation risks over long periods.[1]
-
Photodegradation : Like many heterocyclic and pyrimidine-based compounds, 2,4-Dimethylpyrimidin-5-ol may be sensitive to light, particularly UV radiation.[3][4] Photon energy can promote the molecule to an excited state, leading to unwanted reactions such as dimerization, rearrangement, or accelerated oxidation.[5]
Caption: Potential degradation pathways for 2,4-Dimethylpyrimidin-5-ol.
Section 2: Recommended Storage and Handling Protocols
Adherence to proper storage and handling protocols is the most effective strategy for preventing degradation. The following recommendations are based on the chemical properties of pyrimidinol compounds and established best practices for sensitive reagents.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Long-Term (months to years): -20°C [6] Short-Term (days to weeks): 0 - 4°C [6] | Lowering the temperature significantly reduces the rate of all chemical reactions, including oxidation and other degradation pathways. Freezing provides the best long-term stability. |
| Atmosphere | Dry, Inert Gas (Argon or Nitrogen) | The compound is moisture-sensitive. An inert atmosphere displaces oxygen and moisture, directly inhibiting the primary oxidation and potential hydrolysis degradation pathways. |
| Light | In the Dark (Amber vials or opaque containers) [6] | Protects the compound from UV and other light wavelengths that can initiate and accelerate photodegradation.[3][7] |
| Container | Tightly Sealed Glass Vial with PTFE-lined cap [8][9] | Glass is chemically inert. A tight seal with a PTFE liner prevents the ingress of atmospheric oxygen and moisture, which are key drivers of degradation.[3][8] |
Experimental Protocols
Protocol 1: Long-Term Storage of Solid Compound
-
Upon receipt, immediately place the manufacturer's sealed container inside a secondary container (e.g., a small desiccator or a sealable bag with desiccant).
-
Store this secondary container in a freezer at -20°C.[6]
-
For highest stability, backfill the original vial with an inert gas like argon or nitrogen before sealing, especially if the manufacturer's seal has been broken.[10]
Protocol 2: Handling and Weighing the Compound
-
Before opening, allow the container to warm to room temperature in a desiccator (approx. 30-60 minutes). This crucial step prevents atmospheric moisture from condensing onto the cold solid.
-
Handle the compound in a well-ventilated area, preferably a fume hood.[6]
-
Use clean, dry spatulas and weighing instruments.
-
Weigh out the desired amount quickly.
-
If the vial will be stored again, flush the headspace with inert gas before tightly resealing the cap.
-
Promptly return the container to its recommended storage condition (0-4°C for short-term, -20°C for long-term).[6]
Section 3: Troubleshooting Guide
Q: My solid 2,4-Dimethylpyrimidin-5-ol has changed color from off-white to yellow/brown. What happened and is it still usable?
A: A color change is a strong indicator of degradation, most likely due to oxidation.[1] The appearance of chromophores (color-bearing groups) often results from the formation of conjugated systems in the degradation products. While minor color changes may not significantly impact some applications, you must re-verify the compound's purity before use. Using a degraded compound can lead to failed reactions, incorrect stoichiometry, and unreliable biological data.
Troubleshooting Workflow:
Caption: Workflow for assessing discolored 2,4-Dimethylpyrimidin-5-ol.
Q: I've observed precipitation in my DMSO stock solution, which is stored at -20°C. What is the cause?
A: This is likely due to one of two reasons:
-
Poor Solubility at Low Temperature: While soluble in DMSO at room temperature, the compound's solubility may decrease significantly at -20°C, causing it to crash out of solution.[6] The freezing point of DMSO is ~19°C, so your solution is frozen solid; the precipitation occurs during the freeze/thaw cycle.
-
Degradation: If the solution was exposed to moisture or air before freezing, degradation could have occurred, and the precipitate may be a less-soluble degradation product.
Preventative Measures:
-
Confirm Solubility: Before preparing a large batch, test the solubility of your desired concentration at the intended storage temperature.
-
Use Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO to minimize water content.
-
Store in Aliquots: Prepare single-use aliquots to minimize freeze-thaw cycles and reduce the chances of introducing contaminants into the entire stock.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making stock solutions? DMSO is a commonly used solvent for this compound.[6] If your experimental system is incompatible with DMSO, other polar aprotic solvents may be suitable, but solubility must be empirically determined. Always use anhydrous grade solvents to prevent moisture-driven degradation.
Q2: What is the expected shelf-life of 2,4-Dimethylpyrimidin-5-ol under ideal conditions? When stored as a solid in a tightly sealed container at -20°C, protected from light and moisture, the compound is expected to be stable for months to years.[6] However, we recommend re-analyzing the purity of any stock that is older than one year or has been opened multiple times.
Q3: Can I store 2,4-Dimethylpyrimidin-5-ol in solution? Storing in solution is generally not recommended for long-term stability due to increased molecular mobility and potential solvent interactions. Solid-state storage is always preferred.[6] If you must store solutions, do so in single-use aliquots at -80°C under an inert atmosphere and for the shortest duration possible. Re-qualify the solution's purity if stored for more than a few weeks.
Q4: What analytical techniques are best for assessing purity and detecting degradation products?
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. Use a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) and UV detection. A loss of purity will be seen as a decrease in the main peak area percentage and the appearance of new peaks corresponding to degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities. The mass-to-charge ratio of new peaks can help elucidate the structure of degradation products (e.g., an M+16 peak could indicate an oxidation product).
-
Proton Nuclear Magnetic Resonance (¹H-NMR): Confirms the structural integrity of the compound. The appearance of new signals or changes in the integration of existing protons indicates the presence of impurities.
References
- Smolecule. (2023). 2,4-Dimethylpyrimidin-5-ol.
- Sun-shinechem. (n.d.). 2,4-dimethylpyrimidin-5-ol, Supplier | CAS 412003-95-3.
- Suze Chemical. (n.d.). What Methods Should Be Mastered for the Benzyl Alcohol Storage?.
- SPEX CertiPrep. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- Nanjing Chemical Material Corp. (n.d.). Learn About the Application and Storage of Allyl Alcohol.
- Google Patents. (2023). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
- BOC Sciences. (n.d.). MSDS of 2,4-Dimethylpyrimidin-5-ol.
- PubChem. (n.d.). 2,4-Dimethylpyrimidin-5-ol.
- ChemScene. (n.d.). 2,4-Dimethylpyrimidin-5-ol.
- Chemsrc. (n.d.). 2,4-Dimethylpyrimidin-5-ol | CAS#:412003-95-3.
- U.S. Chemical Storage. (2020). How to Safely Store Bulk Ethanol and Other Chemicals Used in Making Hand Sanitizer.
- Loba Chemie. (2019). PYRIMIDINE 99% MSDS.
- Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- PubMed. (n.d.). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- MDPI. (n.d.). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil.
Sources
- 1. Buy 2,4-Dimethylpyrimidin-5-ol | 412003-95-3 [smolecule.com]
- 2. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 3. lobachemie.com [lobachemie.com]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. 2,4-dimethylpyrimidin-5-ol , Supplier | CAS 412003-95-3 | Sun-shinechem [sun-shinechem.com]
- 7. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
Technical Support Center: Scale-Up Synthesis of 2,4-Dimethylpyrimidin-5-ol
Welcome to the technical support center for the synthesis of 2,4-Dimethylpyrimidin-5-ol. This guide is designed for researchers, chemists, and process development professionals who are transitioning this important synthesis from laboratory scale to pilot or manufacturing scale. 2,4-Dimethylpyrimidin-5-ol is a key intermediate in the synthesis of various pharmaceuticals, including the insomnia treatment Lemborexant[1].
Scaling up any chemical synthesis introduces a new set of challenges that are often not apparent at the bench. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate and troubleshoot these complexities effectively.
Overview of the Core Synthetic Pathway
The most common and industrially relevant synthesis of 2,4-Dimethylpyrimidin-5-ol is a Pinner-type condensation reaction. This involves the cyclocondensation of a β-dicarbonyl compound, such as ethyl acetoacetate, with an amidine, typically acetamidine hydrochloride, in the presence of a strong base like sodium ethoxide.[2]
The general workflow for this synthesis is outlined below.
Caption: High-level workflow for the synthesis of 2,4-Dimethylpyrimidin-5-ol.
Troubleshooting Guide & FAQs
Section 1: Reaction Control and Exothermicity
Question 1: We are scaling the synthesis from a 1L flask to a 100L reactor and are concerned about the initial exotherm. How can we manage this safely and effectively?
Answer: This is a critical and valid concern. The condensation reaction is exothermic, and what is easily managed in the lab with an ice bath can become a serious safety hazard at scale. The fundamental issue is the change in the surface-area-to-volume ratio; as you scale up, the volume (which generates heat) increases by a cube function, while the surface area of the reactor (which removes heat) only increases by a square function.[3][4]
Core Principles for Exotherm Management:
-
Reverse Addition (Semi-Batch Operation): Instead of adding the base to the mixture of ethyl acetoacetate and acetamidine, consider adding the ethyl acetoacetate solution slowly to the solution of sodium ethoxide and acetamidine. This makes the exothermic reaction rate dependent on the addition rate, giving you direct control.[3][5]
-
Reactor Cooling Efficiency: Ensure your reactor's cooling system is rated to handle the calculated maximum heat release. Perform calorimetric studies (e.g., using a Reaction Calorimeter - RC1) at the lab scale to determine the heat of reaction and the maximum adiabatic temperature rise.[6]
-
Dilution: Increasing the solvent volume can act as a heat sink, but this may impact reaction kinetics and downstream processing (e.g., longer distillation times). Evaluate the trade-offs.
Recommended Scale-Up Protocol for Reagent Addition:
-
Reactor Preparation: Charge the 100L reactor with the required volume of anhydrous ethanol and acetamidine hydrochloride.
-
Base Preparation: In a separate, suitable vessel, prepare the sodium ethoxide solution. Safety Note: The preparation of sodium ethoxide itself is highly exothermic and generates hydrogen gas. This must be done under an inert atmosphere with adequate cooling and ventilation.
-
Initial Charge & Cooling: Transfer the sodium ethoxide solution to the 100L reactor. Cool the reactor contents to the desired starting temperature (e.g., 10-15°C).
-
Controlled Addition: Begin the slow, subsurface addition of ethyl acetoacetate via a dosing pump. Monitor the internal temperature closely. The addition rate should be set so that the cooling system can comfortably maintain the target temperature.
-
Monitoring: Use automated temperature probes and control systems to maintain the desired temperature range.[6] Have a contingency plan, such as an emergency quench agent, for a potential runaway reaction.[6]
| Parameter | Lab Scale (1L) | Pilot Scale (100L) | Key Consideration |
| Addition Method | Manual, rapid addition | Automated, controlled rate | Control of reaction rate[5] |
| Addition Time | ~5 minutes | 2-4 hours | Maintain temperature within safe limits |
| Cooling | Ice/water bath | Jacketed reactor with chiller | Reduced surface area/volume ratio[4] |
| Temp. Monitoring | Manual thermometer | Multiple automated probes | Detect and prevent localized hotspots[6] |
Section 2: Impurity Profile and Control
Question 2: On scale-up, we are observing a new impurity at ~2-3% by HPLC that we did not see at the lab scale. What could be its source and how can we minimize it?
Answer: The appearance of new or increased levels of impurities on scale-up is common and often related to issues of mixing, localized concentration, or extended processing times.
Potential Impurity Sources & Mitigation Strategies:
-
Side Reactions from Localized 'Hot Spots': Inadequate mixing in a large reactor can lead to areas where the temperature is much higher than the bulk temperature, or where the concentration of the base is excessively high. This can promote side reactions.
-
Troubleshooting: Improve agitation. Ensure the impeller design is appropriate for the vessel geometry and viscosity of the reaction mass. A pitched-blade turbine is often a good choice for promoting bulk fluid motion. Also, consider subsurface addition of reagents to ensure rapid dispersion.[6]
-
-
Claisen Condensation of Ethyl Acetoacetate: Ethyl acetoacetate can undergo a self-condensation reaction in the presence of a strong base to form dehydroacetic acid or other related impurities.[7][8] This is more likely if the ethyl acetoacetate is exposed to the base for a prolonged period before it can react with the acetamidine.
-
Troubleshooting: The semi-batch process described in the exotherm section is highly effective at preventing this. By adding the ethyl acetoacetate to the acetamidine/base mixture, you ensure it reacts quickly in the desired pathway.
-
-
Degradation During Work-up: Prolonged exposure to acidic or basic conditions during work-up and extraction at elevated temperatures can cause degradation of the product or intermediates.
-
Troubleshooting: Minimize the cycle time for work-up steps. Ensure efficient phase separation to avoid holding the product in an unstable state. If the product is sensitive, consider cooling the mixture before and during neutralization.
-
Workflow for Impurity Identification and Mitigation:
Caption: A decision-making workflow for troubleshooting impurities.
Section 3: Crystallization and Product Isolation
Question 3: During the cooling crystallization from our solvent system, the product is 'oiling out' before solidifying, leading to poor filterability and inconsistent purity. How can we achieve direct, clean crystallization?
Answer: "Oiling out" or liquid-liquid phase separation during crystallization is a common and frustrating scale-up problem. It happens when the concentration of the solute in the solvent exceeds its solubility limit to such an extent that it forms a supersaturated liquid phase instead of a crystalline solid phase. This entraps impurities and solvent, leading to a product that is difficult to filter and purify.[][10]
Key Parameters to Control in Crystallization:
-
Cooling Rate: Rapid cooling is the most frequent cause of oiling out. At a large scale, the outside of the reactor cools faster than the core, creating zones of extreme supersaturation.
-
Solution: Implement a slow, controlled cooling profile. A linear or multi-step cooling ramp is much more effective than simply turning on the cooling jacket to its maximum setting.[]
-
-
Seeding: A robust seeding strategy is essential for reproducible industrial crystallization.[11] Seeding provides a template for crystal growth, allowing the supersaturation to be relieved in a controlled manner, thus avoiding the metastable zone where oiling out occurs.
-
Solution: Introduce a small quantity (0.1-1.0% w/w) of finely milled, high-purity product (seed crystals) at a temperature where the solution is only slightly supersaturated. Hold at this temperature to allow the seeds to mature before continuing the cooling.
-
-
Solvent System: The choice of solvent is critical. A solvent in which the product is moderately soluble at high temperatures and poorly soluble at low temperatures is ideal.
-
Solution: If problems persist, consider a solvent/anti-solvent system. For example, dissolve the crude product in a good solvent (like ethanol or isopropanol) and then slowly add an anti-solvent (like heptane or water) in which the product is insoluble to induce crystallization.[]
-
Detailed Protocol for Robust Cooling Crystallization:
-
Dissolution: After work-up, ensure the crude product is fully dissolved in the chosen crystallization solvent at an elevated temperature (e.g., 60-70°C). Filter the hot solution to remove any particulate matter.
-
Controlled Cooling (Phase 1): Cool the solution slowly (e.g., 10-15°C/hour) to the seeding temperature. This temperature should be determined in the lab and is typically 5-10°C below the temperature of complete dissolution.
-
Seeding: Prepare a slurry of seed crystals in a small amount of the mother liquor and add it to the batch.
-
Maturation: Hold the batch at the seeding temperature for 1-2 hours with gentle agitation to allow stable crystal nuclei to form.
-
Controlled Cooling (Phase 2): Continue cooling the batch to the final isolation temperature (e.g., 0-5°C) at a controlled rate (e.g., 15-20°C/hour).
-
Isolation: Filter the resulting slurry, wash the cake with fresh, cold solvent, and dry under vacuum.
This structured approach prevents the system from reaching the high levels of supersaturation that lead to oiling out, resulting in a crystalline product with better purity and handling characteristics.[12][13]
References
- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (n.d.). Google Patents.
-
Organic Syntheses Procedure. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
- Preparation of 2,4-dichloro-5-methoxy pyrimidine. (n.d.). Google Patents.
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2025, September 2). ResearchGate. Retrieved from [Link]
-
ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Retrieved from [Link]
-
YouTube. (2023, March 11). Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. Retrieved from [Link]
-
Deeside.com. (2026, January 19). Common Challenges in Industrial Crystallization and How to Overcome Them. Retrieved from [Link]
-
Mettler Toledo. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]
-
PubMed Central. (n.d.). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. Retrieved from [Link]
-
ACS Publications. (2020, July 6). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
New Drug Approvals. (2015, September 3). Lemborexant. Retrieved from [Link]
-
Quora. (2014, July 27). What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate?. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
-
VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
SBSS College, Begusarai. (n.d.). by Dr. Lelova kom → Ethyl Acetoacetate is either. ethyl ester dernative com of ace to acetic acid of acetyl derivative of ethyl. Retrieved from [Link]
-
The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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- 13. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
Technical Support Center: Identifying and Characterizing Unknown Impurities in 2,4-Dimethylpyrimidin-5-ol Samples
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and characterizing unknown impurities in samples of 2,4-Dimethylpyrimidin-5-ol. This document offers practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of impurity analysis, ensuring scientific rigor and regulatory compliance.
Introduction: The Criticality of Impurity Profiling
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Impurities, even in minute quantities, can impact the stability of the drug substance and potentially pose a health risk.[1] Therefore, a thorough understanding and characterization of any impurities are not only a scientific necessity but also a stringent regulatory requirement. This guide will walk you through a systematic approach to impurity profiling for 2,4-Dimethylpyrimidin-5-ol, a key intermediate in the synthesis of various pharmaceuticals.[2]
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the analysis of impurities in 2,4-Dimethylpyrimidin-5-ol.
Q1: What are the different types of impurities I might encounter in my 2,4-Dimethylpyrimidin-5-ol sample?
A1: Impurities are broadly classified by the International Council for Harmonisation (ICH) into three main categories:
-
Organic Impurities: These can be process-related (starting materials, by-products, intermediates, reagents, ligands, and catalysts) or drug-related (degradation products).[3] For 2,4-Dimethylpyrimidin-5-ol, potential organic impurities could include regioisomeric products, uncyclized intermediates, or products of over-cyclization, depending on the synthetic route.[2]
-
Inorganic Impurities: These are typically derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or inorganic salts.[3]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis and purification process.[3]
Q2: At what concentration level do I need to identify an unknown impurity?
A2: The requirement for identifying an impurity is dictated by the ICH Q3A(R2) and Q3B(R2) guidelines, which set thresholds based on the maximum daily dose of the drug substance.[4][5] For a new drug substance, any impurity observed at a level greater than 0.10% must be identified.[6] The reporting threshold, the level above which an impurity must be reported, is generally 0.05%.[4][7]
Table 1: ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: Adapted from ICH Q3A(R2) and Q3B(R2) Guidelines.[3][8]
Q3: What are forced degradation studies and why are they necessary?
A3: Forced degradation studies, or stress testing, are designed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[9] The goal is to identify the likely degradation products, which helps in understanding the intrinsic stability of the molecule, establishing degradation pathways, and developing stability-indicating analytical methods.[9][10][11] According to ICH guideline Q1A(R2), stress conditions should include the effects of temperature, humidity, light, acid/base hydrolysis, and oxidation.[10][12] A degradation of 5-20% is generally targeted to ensure that the degradation products are generated in sufficient quantities for detection and characterization without completely destroying the sample.[10]
Q4: What are the primary analytical techniques for impurity profiling?
A4: A multi-technique approach is typically employed for comprehensive impurity profiling. The most common techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separating and quantifying impurities.[13][14]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides molecular weight information and structural details of unknown impurities.[13][15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[18][19][20]
-
Gas Chromatography (GC): This technique is ideal for the analysis of volatile impurities, such as residual solvents.[13][21]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that you may encounter during your experiments.
Guide 1: HPLC Method Development for 2,4-Dimethylpyrimidin-5-ol and its Impurities
Problem: Poor separation of the main peak from impurity peaks, or co-elution of impurity peaks. This is a common issue given the polar nature of 2,4-Dimethylpyrimidin-5-ol.[22][23]
Workflow for HPLC Method Development:
Caption: A systematic workflow for HPLC method development.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Column Chemistry: Standard C18 columns may not provide sufficient retention for polar compounds like 2,4-Dimethylpyrimidin-5-ol. | Action: Screen a variety of column chemistries. Consider polar-endcapped or polar-embedded columns, which are designed to enhance the retention of polar analytes.[23] For highly polar impurities, a Hydrophilic Interaction Liquid Chromatography (HILIC) or a porous graphitic carbon (PGC) column might be necessary.[22][23] |
| Suboptimal Mobile Phase pH: The ionization state of 2,4-Dimethylpyrimidin-5-ol and its impurities can significantly affect retention and peak shape. | Action: Optimize the pH of the aqueous mobile phase.[24] Experiment with a pH range that ensures the analytes are in a single ionic form (either fully protonated or deprotonated). For pyrimidine derivatives, a slightly acidic pH (e.g., pH 3-5) is often a good starting point.[2] |
| Incorrect Mobile Phase Composition: The choice of organic modifier and buffer can impact selectivity. | Action: Evaluate different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities.[24] Also, consider different buffer systems (e.g., phosphate, acetate, formate) at an appropriate concentration (typically 10-25 mM). |
| Inadequate Gradient Profile: A poorly optimized gradient may not effectively resolve closely eluting impurities. | Action: Adjust the gradient slope and time. A shallower gradient can improve the resolution of closely eluting peaks.[24] |
Guide 2: Identification of Unknown Impurities by LC-MS
Problem: An unknown impurity peak is detected in the HPLC chromatogram, but its identity is unknown.
Workflow for Impurity Identification:
Caption: A workflow for the identification and structural elucidation of unknown impurities.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Sensitivity for MS Detection: The impurity may be present at a very low concentration, making it difficult to obtain a good quality mass spectrum. | Action: Optimize the MS parameters for maximum sensitivity. This may involve adjusting the ionization source parameters (e.g., capillary voltage, gas flow rates). If the concentration is still too low, consider enriching the sample for the impurity of interest.[25] |
| Ambiguous Molecular Formula from Accurate Mass: Multiple elemental compositions may fit the measured accurate mass. | Action: Utilize isotopic pattern analysis to help confirm the elemental composition. Also, consider the synthetic pathway of 2,4-Dimethylpyrimidin-5-ol to predict plausible structures and their corresponding molecular formulas.[2] |
| Inconclusive MS/MS Fragmentation: The fragmentation pattern may not provide enough information to definitively identify the structure. | Action: If the MS/MS data is insufficient, the impurity will need to be isolated for NMR analysis.[25][26] Preparative HPLC is a common technique for isolating impurities.[26] Once isolated, a suite of NMR experiments (1H, 13C, COSY, HSQC, HMBC) can be performed to elucidate the complete structure.[18][26][27][28][29] |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 2,4-Dimethylpyrimidin-5-ol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place the solid sample of 2,4-Dimethylpyrimidin-5-ol in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours.
-
Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to an appropriate concentration and analyze by HPLC-UV/MS.
Protocol 2: Isolation of an Unknown Impurity by Preparative HPLC
-
Method Development: Develop an analytical HPLC method that provides good resolution between the impurity of interest and the main component.
-
Method Scaling: Scale up the analytical method to a preparative scale. This will involve using a larger column and a higher flow rate.
-
Sample Loading: Dissolve a larger quantity of the 2,4-Dimethylpyrimidin-5-ol sample in the mobile phase and inject it onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the impurity peak as it elutes from the column.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated impurity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the isolated impurity.
References
-
Impurity Profiling: Characterization of unknown impurities. Kymos. [Link]
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
-
ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
-
ICH Q3A(R2) Guideline: Impurities in New Drug Substances. International Council for Harmonisation (ICH). [Link]
-
Unknown Impurities Isolation and Characterisation. Alentris Research Pvt. Ltd. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
(PDF) Identification, Isolation and Characterization of Unknown Impurity in Daunorubicin Hydrochloride. ResearchGate. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories Inc. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health (NIH). [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Identifying and elucidating impurity species. RSSL. [Link]
-
ICH Q3B(R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]
-
Unknown Impurity Isolation and Characterization. ResolveMass Laboratories Inc. [Link]
-
Analytical advances in pharmaceutical impurity profiling. PubMed. [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]
-
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. o-NMR. [Link]
-
Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. KBI Biopharma. [Link]
-
The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. [Link]
-
2,4-Dimethylpyrimidin-5-ol. PubChem. [Link]
-
Method Development for Drug Impurity Profiling: Part 1. Chromatography Online. [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. [Link]
-
ICH Q3B(R) Guideline Impurities in New Drug Products. IKEV. [Link]
-
GC/MS Identification of Impurities. Medistri SA. [Link]
-
HPLC Method Development. Phenomenex. [Link]
-
Structure Elucidation and NMR. Hypha Discovery. [Link]
-
Mass Spectrometric Analysis of Process Related Impurities. BioPharmaSpec. [Link]
-
NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central. [Link]
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- 6. Impurity Profiling: Characterization of unknown impurities [kymos.com]
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- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Solubility Challenges with 2,4-Dimethylpyrimidin-5-ol
Welcome to the technical support guide for 2,4-Dimethylpyrimidin-5-ol. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this versatile pyrimidine derivative. As an important intermediate in the synthesis of various pharmaceuticals, understanding and overcoming its solubility limitations is critical for successful reaction outcomes and process development.[1] This guide provides a series of troubleshooting questions and answers, detailed protocols, and advanced strategies to ensure your experiments proceed efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my 2,4-Dimethylpyrimidin-5-ol exhibiting poor solubility in common organic solvents like ethers or hydrocarbons?
A1: The solubility behavior of 2,4-Dimethylpyrimidin-5-ol (MW: 124.14 g/mol ) is governed by its unique molecular structure.[1][2] The molecule possesses both a polar hydroxyl (-OH) group and two nitrogen atoms within the pyrimidine ring, which can act as hydrogen bond acceptors.[3] It also has nonpolar methyl groups and the aromatic pyrimidine core. This combination of polar and nonpolar features leads to complex solubility characteristics.
-
Hydrogen Bonding: The hydroxyl group can form strong intermolecular hydrogen bonds with other molecules of itself, leading to a stable crystal lattice that requires significant energy to break down and dissolve.
-
Polarity Mismatch: In nonpolar solvents like diisopropyl ether or toluene, the polar functional groups of the molecule have unfavorable interactions, leading to low solubility.[4] While supplier data may indicate solubility in some common solvents, this is often qualitative and may not reflect the concentrations required for a reaction. For instance, while one patent mentions using diisopropyl ether, it is used to precipitate the product after reaction, highlighting its role as a poor solvent for the final compound.[4]
The key takeaway is that a solvent must be able to effectively compete with the self-association of 2,4-Dimethylpyrimidin-5-ol molecules to achieve good solvation.
Q2: I'm starting a new reaction. Which solvents should I prioritize for screening?
A2: A systematic approach to solvent screening is crucial. Based on the structure, polar aprotic solvents are often the best starting point. These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group, without having labile protons that might interfere with certain reactions.
A study on various pyrimidine derivatives showed that solubility generally increases with temperature and that polar aprotic solvents like N,N-dimethylformamide (DMF) and 1,4-dioxane were effective.[5] Supplier data for 2,4-Dimethylpyrimidin-5-ol specifically lists Dimethyl Sulfoxide (DMSO) as a suitable solvent.[6]
Below is a table to guide your initial solvent selection.
| Solvent | Type | Boiling Point (°C) | Suitability Rationale & Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent H-bond acceptor, often provides high solubility.[6] High boiling point can be a disadvantage for removal. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Good H-bond acceptor, widely used for similar heterocyclic compounds.[5] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Moderate choice. Its ether oxygen can accept H-bonds. Lower boiling point makes it easier to remove.[5] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Can be effective, but its polarity may be insufficient for high concentrations. |
| 1,4-Dioxane | Polar Aprotic | 101 | A good alternative to THF with a higher boiling point.[5] |
| Isopropanol (IPA) | Polar Protic | 82.5 | Can serve as both H-bond donor and acceptor. May participate in or interfere with reactions. |
| Chloroform (CHCl₃) | Nonpolar | 61.2 | Generally a poor choice, but has been used for some pyrimidine derivatives.[5] Use with caution due to toxicity. |
Recommendation: Start with small-scale solubility tests in DMSO, DMF, and THF at your intended reaction temperature.
Q3: Heating the reaction mixture improves solubility, but I'm concerned about degradation. How can I assess the thermal stability?
A3: This is a valid concern. While solubility typically increases with temperature, so does the rate of potential degradation.[5] Pyrimidine derivatives can be susceptible to decomposition at elevated temperatures.[7][8]
Workflow for Assessing Thermal Stability:
-
Small-Scale Test: Dissolve a small, known amount of 2,4-Dimethylpyrimidin-5-ol in your chosen solvent (e.g., DMF) in a sealed vial.
-
Control Sample: Keep an identical sample at room temperature.
-
Heating: Heat the test sample to your desired reaction temperature for the intended duration of the reaction.
-
Analysis: After the heating period, cool the sample and analyze both the heated and control samples by a suitable method like HPLC or TLC.
-
TLC: Look for the appearance of new, lower Rf spots which may indicate degradation products.
-
HPLC: Compare the chromatograms. A decrease in the area of the main peak or the appearance of new peaks in the heated sample indicates degradation.
-
Studies on other drug compounds often use techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to precisely determine decomposition temperatures.[9][10][11] If this compound is critical for a long-term project, obtaining such data would be highly valuable. For example, a study on a ureidopyrimidinone model compound showed it underwent thermal degradation upon reaching its melting point of 225°C.[8]
Q4: My solubility is still too low even in polar aprotic solvents. What are my next options?
A4: If single solvents are insufficient, you can explore several advanced techniques. These methods are widely used in the pharmaceutical industry to enhance the solubility of poorly soluble compounds.[12][13]
Option 1: Co-Solvent Systems A co-solvent is a water-miscible organic solvent added to a primary solvent system to increase the solubility of a compound.[14][15] By mixing two or more solvents, you can fine-tune the polarity of the medium to better match the solute.
-
How it Works: Adding a co-solvent can reduce the polarity of a highly polar solvent (like water) or increase the polarity of a less polar one, effectively disrupting the solvent's self-association and creating a more favorable environment for the solute.[14]
-
Practical Example: For a reaction in a moderately polar solvent like THF, if your starting material is not fully dissolved, adding a small percentage (e.g., 5-10%) of a stronger, more polar solvent like DMF or DMSO can significantly improve solubility.
-
Screening Protocol: Prepare small-scale vials with your primary solvent and add a co-solvent in varying percentages (e.g., 5%, 10%, 20%) to find the optimal ratio that dissolves your compound without negatively impacting the reaction.
Option 2: Phase-Transfer Catalysis (PTC) This technique is exceptionally useful for reactions where you have two immiscible phases, such as an organic solvent and water, and your reactants are in different phases.[16]
-
How it Works: A phase-transfer catalyst (like a quaternary ammonium salt, e.g., tetrabutylammonium bromide - TBAB) transports a reactant from one phase (e.g., an anion from the aqueous phase) into the other phase (organic phase) where the reaction occurs.[16][17] This is ideal if 2,4-Dimethylpyrimidin-5-ol is soluble in the organic phase but your other reactant (e.g., an inorganic salt) is only soluble in water.
-
When to Use: Consider PTC when you are performing reactions like alkylations, cyanations, or other nucleophilic substitutions with ionic reagents.
Option 3: Solvent-Free Mechanochemistry Mechanochemistry is an emerging green chemistry technique that uses mechanical force (e.g., grinding in a ball mill) to initiate reactions in the absence of bulk solvents.[18][19][20][21]
-
How it Works: The high energy input from grinding or milling can break down the crystal lattice of solid reactants, increase surface area, and promote reactions at the interface of the solid particles.[19]
-
Advantages: This method eliminates solvent-related issues entirely, can lead to higher yields, and reduces waste.[19][22] It is particularly effective for compounds with high melting points and poor solubility.
-
Consideration: This requires specialized equipment (a planetary ball mill or mixer mill).
Experimental Protocols
Protocol 1: Systematic Solvent and Co-Solvent Screening
This protocol provides a structured method to identify a suitable solvent or co-solvent system for a target concentration of 2,4-Dimethylpyrimidin-5-ol.
Objective: To determine the solubility of 2,4-Dimethylpyrimidin-5-ol in various solvent systems at room temperature and a target reaction temperature.
Materials:
-
2,4-Dimethylpyrimidin-5-ol
-
Candidate solvents (e.g., DMSO, DMF, THF, MeCN, IPA)
-
Small (1-2 mL) glass vials with caps
-
Magnetic stir plate and stir bars
-
Heating block or oil bath
Procedure:
-
Preparation: Weigh 12.4 mg of 2,4-Dimethylpyrimidin-5-ol (0.1 mmol) into each vial.
-
Solvent Addition (Single): To the first set of vials, add a single solvent in 0.2 mL increments up to a total volume of 1.0 mL. After each addition, stir vigorously for 2-3 minutes. This corresponds to concentrations from 0.5 M down to 0.1 M.
-
Observation (Room Temp): Record the volume at which the solid completely dissolves for each solvent. If it doesn't dissolve at 0.1 M, note it as "poorly soluble."
-
Heating: For vials where the solid did not dissolve, place them in a heating block set to your target reaction temperature (e.g., 60°C). Stir for 10-15 minutes.
-
Observation (Heated): Record if the compound dissolves upon heating.
-
Co-Solvent Testing: Based on the results, select the best single "primary" solvent that showed partial or good solubility. Prepare new vials with 12.4 mg of the compound.
-
Add 0.8 mL of a "secondary" solvent in which the compound is less soluble.
-
Add the "primary" solvent (the co-solvent) in 0.05 mL increments (5%, 10%, 15%, 20% of the total 1.0 mL volume). Stir and observe solubility at each step, both at room temperature and heated.
-
Data Tabulation: Record your results in a clear table to compare the effectiveness of each system.
Final Considerations
The challenge of poor solubility is a common hurdle in chemical synthesis and drug development.[23] A methodical approach, starting with understanding the molecule's inherent properties and progressing through systematic solvent screening to more advanced techniques like co-solvency or phase-transfer catalysis, will lead to a robust and scalable reaction system. Always prioritize safety by handling all chemicals in a well-ventilated fume hood and wearing appropriate personal protective equipment.[2][6]
References
- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. Google Patents.
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Improving solubility via structural modification. ResearchGate. Available at: [Link]
-
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. Available at: [Link]
-
2,4-Dimethylpyrimidin-5-ol | C6H8N2O | CID 45080082. PubChem. Available at: [Link]
-
Hansen Solubility Parameters in Practice (HSPiP). Pirika. Available at: [Link]
-
CHAPTER 2: Tactics to Improve Solubility. The Royal Society of Chemistry. Available at: [Link]
-
Phase-transfer catalyst. Wikipedia. Available at: [Link]
-
Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Mechanochemical Solvent-Free Synthesis of Indenones from Aromatic Carboxylic Acids and Alkynes. ACS Publications. Available at: [Link]
-
Introduction of an Efficient Protocol for the Synthesis of Some of the Pyrimidine Derivatives under Solvent-Free Conditions. Taylor & Francis Online. Available at: [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Hansen Solubility Parameters in Practice (HSPiP). Hansen-Solubility. Available at: [Link]
-
Phase transfer catalysis (PTC). OperaChem. Available at: [Link]
-
A solvent-free mechanochemical synthesis of polyaromatic hydrocarbon derivatives. Nature. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]
-
Hansen Solubility Parameters in Practice (HSPiP). Green Chemistry For Sustainability. Available at: [Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Magazine of chemistry and pharmacy. Available at: [Link]
-
Thermal stability of a ureidopyrimidinone model compound. ScienceDirect. Available at: [Link]
-
The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. PharmaFeatures. Available at: [Link]
-
Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. MDPI. Available at: [Link]
-
Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds. PubMed. Available at: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. Available at: [Link]
-
Aqueous and cosolvent solubility data for drug-like organic compounds. PubMed Central. Available at: [Link]
-
Phase-Transfer Catalysis (PTC). The Macmillan Group. Available at: [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]
-
HSPiP HSP Basics. YouTube. Available at: [Link]
-
Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. PubMed Central. Available at: [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]
-
Solvent-Free Mechanochemical Synthesis of Pyrano[2,3-d]Pyrimidine-2,4(1H,3H)-Diones with Quantitative Yields. PubMed Central. Available at: [Link]
-
Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. National Institutes of Health. Available at: [Link]
-
Hansen Solubility Parameters. Hansen-Solubility. Available at: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available at: [Link]
Sources
- 1. Buy 2,4-Dimethylpyrimidin-5-ol | 412003-95-3 [smolecule.com]
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- 4. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 6. 2,4-dimethylpyrimidin-5-ol , Supplier | CAS 412003-95-3 | Sun-shinechem [sun-shinechem.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.ul.ie [pure.ul.ie]
- 9. Thermal stability and decomposition kinetic studies of acyclovir and zidovudine drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures [pharmafeatures.com]
- 20. Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals [mdpi.com]
- 21. Mechanochemical Solvent-Free and Catalyst-Free One-Pot Synthesis of Pyrano[2,3-d]Pyrimidine-2,4(1H,3H)-Diones with Quantitative Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. books.rsc.org [books.rsc.org]
Managing exothermic reactions during the synthesis of 2,4-Dimethylpyrimidin-5-ol
A Guide for Researchers, Scientists, and Drug Development Professionals on Managing Exothermic Reactions
Welcome to the Technical Support Center for the synthesis of 2,4-Dimethylpyrimidin-5-ol. As a key intermediate in the synthesis of various pharmaceuticals, including the insomnia treatment Lemborexant, robust and safe synthesis of this pyrimidine derivative is crucial.[1] This guide, developed by Senior Application Scientists, provides in-depth technical assistance with a focus on identifying and managing potential exothermic events during synthesis. We will delve into the causality behind experimental choices to ensure both safety and success in your research.
Frequently Asked Questions (FAQs) on Exothermic Hazards
Q1: What are the primary exothermic risks associated with the synthesis of 2,4-Dimethylpyrimidin-5-ol?
A1: The synthesis of 2,4-Dimethylpyrimidin-5-ol can involve several potentially exothermic steps, primarily centered around condensation and cyclization reactions.[2] The specific hazards depend on the chosen synthetic route. Two common approaches are:
-
Pinner-type Synthesis: This classic method involves the condensation of a β-dicarbonyl compound with an amidine.[3] The initial acid- or base-catalyzed condensation and subsequent cyclization to form the pyrimidine ring can be exothermic. The neutralization of acid or base catalysts can also generate significant heat.
-
Synthesis from Nitrophenyl Precursors: A patented method describes the reaction of a nitrophenyl compound with N,N-dimethylformamide diethyl acetal.[4] Reactions involving nitro compounds carry inherent risks, as their decomposition is highly exothermic and can be catalyzed by impurities or high temperatures, potentially leading to a runaway reaction.[5]
Q2: What are the initial signs of a runaway exothermic reaction?
A2: Early detection is critical for preventing loss of control. Key indicators include:
-
A sudden, unexpected rise in the internal temperature of the reactor that outpaces the cooling system's capacity.
-
An increase in the reaction vessel's pressure.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
Increased off-gassing or fuming from the reactor.
Q3: How can I prevent a thermal runaway event?
A3: Proactive measures are essential for maintaining control over exothermic reactions. These include:
-
Controlled Reagent Addition: Add the most reactive reagent slowly and in a controlled manner to allow the cooling system to dissipate the generated heat effectively.
-
Adequate Cooling: Ensure your cooling system (e.g., ice bath, cryostat) is appropriately sized for the reaction scale and has sufficient cooling capacity.
-
Continuous Monitoring: Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature continuously.
-
Efficient Stirring: Maintain vigorous and consistent stirring to prevent the formation of localized hot spots.
Troubleshooting Guide: Managing Exothermic Events
This section provides a structured approach to troubleshooting common issues related to exothermic reactions during the synthesis of 2,4-Dimethylpyrimidin-5-ol.
Issue 1: Rapid Temperature Spike During Reagent Addition
Question: I observed a rapid and uncontrolled temperature increase while adding my reagents. What should I do, and how can I prevent this in the future?
Answer:
An uncontrolled temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the reagent.
-
Enhance Cooling: Increase the efficiency of your cooling system. This may involve adding more ice to an ice bath or lowering the setpoint on a cryostat.
-
Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, have a pre-planned quenching protocol ready. This could involve adding a cold, inert solvent to dilute the reaction mixture and absorb heat.
Preventative Measures:
-
Slow Down Addition Rate: The most common cause is adding a reagent too quickly. Reduce the addition rate to allow for adequate heat dissipation.
-
Pre-cool Reagents: Cooling the reagent to be added before its introduction can help to manage the initial exotherm.
-
Use a Syringe Pump: For precise and controlled addition, a syringe pump is highly recommended over manual addition.
Issue 2: Formation of Undesired Side Products
Question: My final product is impure, and I suspect side reactions occurred due to localized overheating. How can I mitigate this?
Answer:
Localized hot spots, often due to poor mixing, can lead to side reactions and reduced yield.
Troubleshooting Steps:
-
Improve Agitation: Ensure your stirring is vigorous and creates a vortex in the reaction mixture. Use an appropriately sized stir bar or an overhead stirrer for larger volumes.
-
Optimize Reagent Addition Point: Add the reagent dropwise into the vortex of the stirred solution to ensure rapid dispersion and minimize localized concentration and heat buildup.
-
Consider a Semi-Batch Process: For larger-scale reactions, a semi-batch approach, where one reactant is added portion-wise to the other, allows for better temperature control.
Experimental Protocols and Safety Workflow
Protocol 1: General Safety Setup for Exothermic Reactions
This protocol outlines the essential steps for safely setting up a laboratory-scale reaction with a high potential for exothermicity.
Materials:
-
Reaction vessel (round-bottom flask) equipped with a magnetic stir bar or overhead stirrer.
-
Thermometer or thermocouple with the probe immersed in the reaction mixture.
-
Addition funnel or syringe pump for controlled reagent addition.
-
Cooling bath (ice-water, dry ice-acetone, or cryostat).
-
Inert atmosphere setup (e.g., nitrogen or argon balloon/line) if reagents are air or moisture-sensitive.
-
Secondary containment (e.g., a larger container to place the reaction setup in).
Procedure:
-
Assemble Glassware: Assemble the reaction apparatus securely in a fume hood.
-
Establish Inert Atmosphere: If required, purge the system with an inert gas.
-
Pre-cool the Reactor: Bring the reaction vessel to the desired initial temperature using the cooling bath before adding any reagents.
-
Controlled Addition: Add the exothermic reagent slowly and monitor the internal temperature closely.
-
Maintain Temperature: Adjust the addition rate and/or cooling bath temperature to maintain the desired reaction temperature.
Data Presentation: Recommended Temperature Control Parameters
The following table provides a general guideline for temperature control during key steps of a hypothetical pyrimidine synthesis. Actual temperatures should be optimized for the specific reaction conditions.
| Reaction Step | Reagent(s) | Recommended Temperature Range (°C) | Key Control Strategy |
| Initial Condensation | Amidine and β-dicarbonyl compound | 0 - 10 | Slow addition of one reagent to the other with efficient cooling. |
| Cyclization | Reaction mixture from condensation | 25 - 80 | Gradual warming with careful monitoring. |
| Work-up/Quenching | Reaction mixture and quenching agent | 0 - 10 | Slow addition of quenching agent to a cooled reaction mixture. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making workflow for managing a potential exothermic event.
Caption: Decision workflow for managing a temperature spike.
Logical Relationship of Safety Measures
This diagram illustrates the interconnectedness of preventative safety measures for managing exothermic reactions.
Caption: Key preventative measures for a safe reaction.
References
-
Pinner pyrimidine synthesis. (n.d.). Slideshare. Retrieved from [Link]
-
Lemborexant - New Drug Approvals. (2015, September 3). New Drug Approvals. Retrieved from [Link]
-
Pinner pyrimidine synthesis. (n.d.). Slideshare. Retrieved from [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (n.d.). Google Patents.
-
Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. Retrieved from [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications. Retrieved from [Link]
Sources
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. Buy 2,4-Dimethylpyrimidin-5-ol | 412003-95-3 [smolecule.com]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Minimizing tar formation in high-temperature reactions of 2,4-Dimethylpyrimidin-5-ol
Technical Support Center: 2,4-Dimethylpyrimidin-5-ol High-Temperature Synthesis
Welcome to the technical support center for high-temperature applications of 2,4-Dimethylpyrimidin-5-ol. As a key intermediate in the synthesis of pharmaceuticals like Lemborexant[1], controlling its reactivity at elevated temperatures is paramount. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and minimize the formation of tar, a common and challenging byproduct in high-temperature gas-phase reactions. My insights are drawn from extensive experience in process optimization and a thorough review of analogous thermochemical processes.
Section 1: Understanding and Diagnosing Tar Formation
This section addresses the fundamental questions surrounding tar formation. A clear diagnosis is the first step toward an effective solution.
Q1: What exactly is "tar" in the context of my 2,4-Dimethylpyrimidin-5-ol reaction?
A: Tar is not a single compound but a complex, heterogeneous mixture of high-molecular-weight organic compounds.[2] In this specific context, it is formed from the thermal decomposition and subsequent repolymerization of 2,4-Dimethylpyrimidin-5-ol and its initial breakdown products. The composition can range from viscous, oxygenated liquids (primary tars) to refractory, polycyclic aromatic hydrocarbons (PAHs) and soot-like solids (tertiary tars).[2][3] From our field experience, these tars are what lead to reactor fouling, product contamination, and significant yield loss.
Q2: What is the underlying mechanism causing tar to form from a pyrimidine derivative?
A: At high temperatures, the pyrimidine ring of 2,4-Dimethylpyrimidin-5-ol becomes susceptible to thermal cleavage. The mechanism is believed to be initiated by the formation of highly reactive free radicals.[4] These radicals can then propagate through a series of secondary reactions, including:
-
Condensation and Polymerization: Aromatic and radical species combine to form larger, more complex molecules.
-
Aromatization: Dehydrogenation and rearrangement reactions lead to the formation of stable, multi-ring aromatic compounds like naphthalene and phenanthrene, which are common constituents of high-temperature tar.[3]
The process is self-accelerating; as larger molecules form, their thermal stability increases, making them persistent sinks for reactive species in the system. This radical-driven pathway is a well-documented phenomenon in the pyrolysis of other organic materials, such as biomass.[4][5]
Caption: A logical workflow for troubleshooting tar formation.
Q5: I've shortened the residence time, but tar is still a major issue. What's my next step?
A: The next step is to carefully evaluate and adjust your reaction temperature. While high temperatures are necessary for your primary reaction, excessive thermal energy drives the undesirable secondary polymerization reactions even faster. [2] Experimental Protocol 2: Temperature De-escalation Study
-
Set Optimal Residence Time: Using the best residence time determined from Protocol 1, set this as your constant parameter.
-
Establish High-Temp Baseline: Run the reaction at your current highest temperature and quantify yield and tar formation.
-
Step-Down Temperature: Decrease the reactor temperature by 25-50°C. Allow the system to fully equilibrate before taking measurements.
-
Analyze and Repeat: Quantify yield and tar at this new temperature. Repeat this process, lowering the temperature in increments, until you see a significant drop in the conversion of your starting material.
-
Cost-Benefit Analysis: You will likely find a temperature that provides an acceptable yield of your desired product while dramatically reducing the rate of tar formation. The goal is the lowest possible temperature that maintains a viable reaction rate. High temperatures destroy primary tars but can also favor the formation of more resilient tertiary tars. [2] Q6: I am operating at the lowest possible temperature and shortest residence time, but tar formation is still limiting my process. Are there more advanced solutions?
A: Yes. When optimizing physical parameters is insufficient, it's time to move to a chemical solution. Catalytic tar reforming is a highly effective, field-proven method for destroying tar molecules or converting them into useful, lighter gases like H₂ and CO. [6][7] Experimental Protocol 3: Screening for an Effective Tar Reforming Catalyst
This protocol involves introducing a catalytic bed downstream of your main reaction zone to "clean" the gas stream before condensation and collection.
-
Reactor Configuration: Modify your apparatus to include a secondary packed bed reactor immediately following the primary high-temperature reaction zone. This secondary reactor should be independently heated.
-
Catalyst Selection: Based on extensive literature for similar processes, low-cost natural minerals are excellent starting points.
-
Dolomite (CaMg(CO₃)₂): Highly effective and widely used for tar cracking. [8] * Olivine ((Mg, Fe)₂SiO₄): Shows good activity and has superior mechanical strength compared to dolomite. [9] * Bio-char: The solid char produced from biomass gasification can itself be an effective tar reforming catalyst. [10]3. Experimental Run:
-
Load the secondary reactor with your chosen catalyst (e.g., calcined dolomite).
-
Heat the primary reactor to your optimized temperature for the main reaction.
-
Heat the catalytic bed to a temperature typically between 800°C and 900°C, as this range is effective for tar cracking. [9][11] * Run the reaction under your optimized residence time.
-
-
Analysis: Quantify the tar in the final product stream. You should see a dramatic reduction compared to the non-catalytic process. The catalyst provides an alternative, lower-energy pathway for tar molecules to decompose into smaller, non-condensable gases. [6]5. Caution: Catalysts can be deactivated by coke (a form of tar) deposition over time. [6]Periodic regeneration (e.g., via controlled oxidation) or replacement may be necessary for long-term operation.
Section 3: Frequently Asked Questions (FAQs)
Q: Can I use a polymerization inhibitor to stop tar formation? A: The use of traditional free-radical inhibitors is complex in high-temperature gas-phase reactions. [12]While inhibitors are effective in liquid-phase bulk polymerization, their volatility, stability, and mechanism of action at temperatures exceeding 500°C are not well-characterized for this application. Furthermore, introducing another chemical can complicate your product purification. The most robust strategies involve optimizing physical parameters and using catalytic reforming rather than attempting to inhibit the reaction. [13] Q: Does reactor pressure play a role? A: Yes, but its effect can be complex. Higher pressures can increase intermolecular collisions, potentially accelerating the polymerization reactions that lead to tar. However, for certain catalytic reforming reactions, elevated pressures may be beneficial. For initial troubleshooting, it is best to maintain atmospheric pressure and focus on residence time and temperature.
Q: What is the best way to analyze the specific composition of the tar I'm generating? A: A multi-technique approach is recommended for a comprehensive characterization of your tar byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for identifying and quantifying volatile and semi-volatile components, particularly the individual aromatic compounds. [5][14]* Fourier-Transform Infrared Spectroscopy (FTIR): Provides information on the functional groups present in the tar mixture (e.g., O-H from phenols, C=O, aromatic C-H). [14][15]* Nuclear Magnetic Resonance (¹H NMR): Can help to characterize the aromaticity and different types of protons in the mixture. [14] Q: Could a flow chemistry setup be beneficial? A: Absolutely. Flow reactors are exceptionally well-suited for high-temperature reactions precisely because they offer superior control over key parameters. [16][17]The high surface-area-to-volume ratio allows for more precise temperature control and rapid heating/cooling, while the plug-flow nature provides a very well-defined residence time. This level of control is often the key to minimizing byproduct formation in sensitive reactions. [17]
References
-
Insight into Tar Formation Mechanism during Catalytic Pyrolysis of Biomass over Waste Aluminum Dross. (2020). MDPI. [Link]
-
Tar formation in pyrolysis and gasification. (n.d.). TNO Publications. [Link]
-
Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. (n.d.). MDPI. [Link]
- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (2023).
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). National Institutes of Health (NIH). [Link]
-
Tar formation, Reduction and Technology of Tar during Biomass Gasification/ Pyrolysis – an Overview. (n.d.). ResearchGate. [Link]
-
Tar Production and Destruction. (n.d.). SB UTA. [Link]
-
Analytical Pyrolysis of Soluble Bio-Tar from Steam Pretreatment of Bamboo by Using TG–FTIR and Py–GC/MS. (2024). National Institutes of Health (NIH). [Link]
-
Benzene. (n.d.). Wikipedia. [Link]
-
Impact of Anaerobic Pyrolysis Temperature on the Formation of Volatile Hydrocarbons in Wheat Straw. (n.d.). MDPI. [Link]
-
Tar removal from low-temperature gasifiers. (n.d.). DTU Inside. [Link]
-
Strategies for Tar Reduction in Fuel-Gases and Synthesis-Gases from Biomass Gasification. (n.d.). Unknown Source. [Link]
-
Characterization of Pyrolytic Tars Derived from Different Biomasses. (2024). MDPI. [Link]
-
Cycloamination strategies for renewable N-heterocycles. (2020). Green Chemistry (RSC Publishing). [Link]
-
Biomass-Derived Tar Conversion via Catalytic Post-Gasification in Circulating Fluidized Beds: A Review. (n.d.). MDPI. [Link]
-
Inhibition of Free Radical Polymerization: A Review. (2023). National Institutes of Health (NIH). [Link]
-
The use of gasification solid products as catalysts for tar reforming. (n.d.). University of Strathclyde. [Link]
-
Pyrimidine Analogues. (2017). LiverTox - NCBI Bookshelf. [Link]
-
Cycloamination strategies for renewable N-heterocycles. (n.d.). ResearchGate. [Link]
-
Tar Removal in an Entrained Flow Cracker (EFC) with Application to Biomass Gasification. (n.d.). ResearchGate. [Link]
-
Review of Catalysts for Tar Elimination in Biomass Gasification Process. (2021). ResearchGate. [Link]
-
Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. (n.d.). ACS Publications. [Link]
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Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. (n.d.). ACS Publications. [Link]
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Polymerisation reaction inhibition: an alternative basis of safety. (n.d.). IChemE. [Link]
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Pyrimidine metabolism. (n.d.). Wikipedia. [Link]
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Catalysts for steam reforming of biomass tar and their effects on the products. (n.d.). DOI. [Link]
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Characterization of tar formation during high temperature gasification of different chemical compositions in biomass. (n.d.). ResearchGate. [Link]
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Lemborexant. (2015). New Drug Approvals. [Link]
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Recent progresses in catalytic tar elimination during biomass gasification or pyrolysis—A review. (n.d.). Sci-Hub. [Link]
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Catalysts and their role in biomass gasification and tar abetment: a review. (2021). ResearchGate. [Link]
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Flow Chemistry at the Extremes: Turning Complex Reactions into Scalable Processes. (n.d.). Wiley-VCH. [Link]
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Validation & Comparative
A Definitive Guide to the Structural Validation of 2,4-Dimethylpyrimidin-5-ol Using 2D NMR Spectroscopy
Introduction: The Imperative for Unambiguous Structural Elucidation
In the landscape of pharmaceutical development and complex organic synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A seemingly minor misassignment of a substituent can lead to the invalidation of biological data and the loss of significant investment. 2,4-Dimethylpyrimidin-5-ol, a key intermediate in the synthesis of pharmaceuticals like the orexin receptor antagonist Lemborexant, serves as a perfect case study for this principle.[1][2][3] Its pyrimidine core, adorned with two methyl groups, a hydroxyl group, and a lone aromatic proton, presents a structural puzzle that, while seemingly simple, demands a robust and multi-faceted analytical approach for confirmation.
While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides initial clues—such as the count of unique protons and carbons—it often falls short in establishing definitive connectivity, especially in molecules with multiple quaternary (non-protonated) carbons and isolated spin systems. This guide provides a comprehensive, field-proven methodology for the complete structural validation of 2,4-Dimethylpyrimidin-5-ol, leveraging a suite of two-dimensional (2D) NMR techniques. We will objectively compare the roles of COSY, HSQC, and HMBC experiments, supported by detailed protocols and data interpretation strategies, to demonstrate how these techniques work in concert to build an irrefutable structural model from the ground up.
The Structural Hypothesis: What We Need to Prove
The putative structure of 2,4-Dimethylpyrimidin-5-ol (C₆H₈N₂O, M.W. 124.14 g/mol ) is presented below.[1][4] Our task is to confirm every atom's position and its connectivity to its neighbors.
Key Structural Questions to Address:
-
Are the methyl groups located at the C2 and C4 positions?
-
Is the hydroxyl group attached to the C5 position?
-
Is the single pyrimidine proton correctly placed at the C6 position?
-
How can we unambiguously connect these fragments across the nitrogen atoms and quaternary carbons of the pyrimidine ring?
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [5] |
| Molecular Weight | 124.141 g/mol | [5] |
| IUPAC Name | 2,4-dimethylpyrimidin-5-ol | [4] |
| CAS Number | 412003-95-3 | |
| Solubility | Soluble in DMSO | [2] |
The Analytical Toolkit: A Comparative Overview of 2D NMR Experiments
To solve this structural puzzle, we employ a trio of powerful 2D NMR experiments. Each provides a unique piece of the puzzle, and their combined data creates a self-validating system.
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[6] It is the workhorse for tracing out proton-proton networks within a molecule.[7] For 2,4-Dimethylpyrimidin-5-ol, the three distinct proton environments (two methyl groups and one aromatic proton) are separated by more than three bonds. Therefore, we predict a COSY spectrum with no cross-peaks. This absence of correlation is a critical piece of evidence, confirming that these proton systems are isolated.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment reveals direct, one-bond correlations between protons and the carbons to which they are attached (¹JCH).[8][9] Its high sensitivity makes it superior to older techniques for definitively assigning the chemical shifts of protonated carbons.[10] For our target molecule, HSQC will allow us to unequivocally link the proton signal of each methyl group and the lone ring proton to their respective carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for this specific structural challenge. HMBC detects long-range correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[8][10] It is the key to piecing together the molecular skeleton by connecting fragments across non-protonated (quaternary) carbons and heteroatoms.[11] We will use HMBC to "see" the connectivity from the methyl protons to adjacent ring carbons, and from the ring proton to other carbons, building the complete molecular framework.
Experimental Design and Workflow
A logical and systematic workflow is essential for efficient and accurate structure elucidation. The process begins with sample preparation and proceeds through a series of NMR experiments, culminating in data integration.
Caption: Experimental workflow for NMR-based structure validation.
Experimental Protocols
1. Sample Preparation:
-
Accurately weigh 5-10 mg of 2,4-Dimethylpyrimidin-5-ol.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and allows for the observation of the exchangeable hydroxyl (-OH) proton.[2]
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR: Acquire a standard proton spectrum. Use the residual DMSO solvent peak (δ ~2.50 ppm) for chemical shift referencing.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment is also recommended to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
-
gCOSY (gradient-selected COSY): Acquire a standard gCOSY experiment to map out ³JHH correlations.
-
gHSQC (gradient-selected HSQC): Acquire an edited gHSQC experiment optimized for a ¹JCH of ~145 Hz. This allows for the differentiation of CH/CH₃ groups from CH₂ groups by signal phase.
-
gHMBC (gradient-selected HMBC): Acquire a gHMBC experiment with the long-range coupling delay optimized for ⁿJCH of 8-10 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations.[8]
Data Interpretation and Step-by-Step Structure Validation
Let us assume the following plausible chemical shifts were obtained from the 1D and 2D NMR experiments.
| Signal Label | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity | DEPT-135 |
| A | 8.15 | 140.5 | s | CH |
| B | 10.50 (broad) | - | s | - |
| C | 2.40 | 21.0 | s | CH₃ |
| D | 2.25 | 18.5 | s | CH₃ |
| - | - | 160.2 | - | Quaternary C |
| - | - | 158.8 | - | Quaternary C |
| - | - | 138.0 | - | Quaternary C |
s = singlet
Step 1: Analysis of 1D NMR and HSQC Data
The ¹H NMR spectrum shows four distinct signals: a downfield singlet (A ), a broad singlet characteristic of an exchangeable proton (B , the -OH), and two upfield singlets (C and D ), each integrating to 3 protons (methyl groups). The ¹³C/DEPT spectra reveal one CH group, two CH₃ groups, and three quaternary carbons.
The HSQC experiment provides the first layer of definitive connectivity. It directly links protons to their attached carbons.
-
Correlation 1: The proton at 8.15 ppm (A) correlates with the carbon at 140.5 ppm . This confirms this carbon is a CH group.
-
Correlation 2: The proton at 2.40 ppm (C) correlates with the carbon at 21.0 ppm . This is our first CH₃ group.
-
Correlation 3: The proton at 2.25 ppm (D) correlates with the carbon at 18.5 ppm . This is our second CH₃ group.
At this stage, we have identified three key fragments: -CH (A) , -CH₃ (C) , and -CH₃ (D) .
Step 2: COSY Analysis - The Power of Absence
The COSY spectrum shows diagonal peaks but reveals no off-diagonal cross-peaks . This is a critical result. It proves that the proton at 8.15 ppm, the methyl protons at 2.40 ppm, and the methyl protons at 2.25 ppm are not spin-coupled to each other. This confirms they are structurally isolated, separated by at least four bonds or a heteroatom, which is entirely consistent with the proposed structure.
Step 3: HMBC Analysis - Assembling the Molecular Skeleton
The HMBC spectrum provides the long-range correlations needed to connect our isolated fragments across the quaternary carbons. The diagram below illustrates the key expected correlations that would unambiguously validate the structure.
Caption: Predicted HMBC correlations for 2,4-Dimethylpyrimidin-5-ol.
-
Correlations from Ring Proton H-6 (A, 8.15 ppm): This proton should show a strong two-bond correlation (²J) to C5 and three-bond correlations (³J) to C4 and C2. This firmly places the CH group between C5 and a nitrogen, adjacent to C4 and C2.
-
Correlations from Methyl Protons (C, 2.40 ppm): These protons will show a strong two-bond correlation (²J) to the quaternary carbon they are attached to (C2 at 160.2 ppm). A weaker, four-bond correlation to C6 might also be observed. This locks one methyl group to the C2 position.
-
Correlations from Methyl Protons (D, 2.25 ppm): These protons will show correlations to their attached carbon (C4 at 158.8 ppm, ²J), the adjacent hydroxyl-bearing carbon (C5 at 138.0 ppm, ²J), and the ring CH (C6 at 140.5 ppm, ³J). This definitively places the second methyl group at the C4 position.
-
Correlations from Hydroxyl Proton (B, 10.50 ppm): If observed, the OH proton can show correlations to C5 (²J), and potentially C4 and C6 (³J), confirming its position on C5.
Summary of Validating Correlations
| Proton Signal | Correlates to Carbon Signal(s) | Implication |
| H-6 (A) | C2, C4, C5 | Confirms the position of the CH group in the ring. |
| Me (C) | C2, C6 | Places one methyl group at the C2 position. |
| Me (D) | C4, C5, C6 | Places the second methyl group at the C4 position. |
| OH (B) | C4, C5, C6 | Confirms the hydroxyl group is at the C5 position. |
Conclusion
The structural validation of 2,4-Dimethylpyrimidin-5-ol is a clear demonstration of the power of a multi-technique 2D NMR approach. While 1D NMR and COSY provide foundational data and confirm the existence of isolated proton spin systems, they are insufficient for complete structure determination. The HSQC experiment serves as a vital bridge, definitively linking proton signals to their corresponding carbon atoms. Ultimately, it is the long-range connectivity information from the HMBC experiment that allows for the unambiguous assembly of the molecular skeleton, connecting all fragments across quaternary centers and heteroatoms. By systematically acquiring and interpreting these complementary datasets, researchers can move forward with absolute confidence in the identity and purity of their materials, a non-negotiable requirement in modern chemical and pharmaceutical research.
References
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Chemsrc. (2024, August 25). 2,4-Dimethylpyrimidin-5-ol | CAS#:412003-95-3. Available at: [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
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Columbia University, NMR Core Facility. HSQC and HMBC. Available at: [Link]
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Science.gov. nmr hsqc hmbc: Topics. Available at: [Link]
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Slideshare. Nmr spectroscopy. Available at: [Link]
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Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]
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CF NMR CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Available at: [Link]
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
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Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Available at: [Link]
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YouTube. HMBC and its utility. Available at: [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy. Available at: [Link]
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Wiley-VCH. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Available at: [Link]
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A Comparative Guide to the Purity Analysis of 2,4-Dimethylpyrimidin-5-ol: HPLC vs. GC-MS Methodologies
Abstract
This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2,4-Dimethylpyrimidin-5-ol, a key intermediate in pharmaceutical synthesis[1][2]. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental causality behind methodological choices. We will explore detailed, validated experimental workflows for both techniques, present comparative performance data, and discuss the strategic selection of each method based on specific analytical objectives, from routine quality control to comprehensive impurity profiling.
Introduction: The Analytical Imperative for 2,4-Dimethylpyrimidin-5-ol
2,4-Dimethylpyrimidin-5-ol (CAS: 412003-95-3) is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry[3][4]. Its purity is paramount, as trace impurities, including regioisomers or byproducts from synthesis, can impact the safety and efficacy of the final active pharmaceutical ingredient (API)[5]. Therefore, robust and reliable analytical methods are essential for its characterization.
This guide compares two chromatographic workhorses: HPLC, favored for its versatility with polar, non-volatile compounds, and GC-MS, which offers unparalleled specificity through mass fragmentation, albeit with potential sample preparation hurdles for polar analytes[6][7]. The choice between them is not arbitrary but a strategic decision dictated by the specific requirements of the analysis—be it high-throughput screening or definitive structural elucidation of unknown impurities.
Table 1: Physicochemical Properties of 2,4-Dimethylpyrimidin-5-ol
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [8][9] |
| Molecular Weight | 124.14 g/mol | [8][10] |
| Appearance | Solid | [2][11] |
| LogP | 0.72 - 0.799 | [8][10] |
| pKa (Predicted) | ~8.5 (phenolic OH) | N/A |
| Stability | pH-dependent; enhanced stability in acidic conditions (pH < 2) | [5] |
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone technique for pharmaceutical analysis, adept at separating, identifying, and quantifying compounds in a mixture[12]. Its operation at ambient temperatures and use of a liquid mobile phase make it exceptionally well-suited for polar and thermally sensitive molecules like 2,4-Dimethylpyrimidin-5-ol.
The Rationale Behind the HPLC Approach
The presence of a hydroxyl group (-OH) and two nitrogen atoms in the pyrimidine ring gives 2,4-Dimethylpyrimidin-5-ol significant polarity. Reversed-phase (RP) HPLC, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, is the logical choice. The separation mechanism is based on the partitioning of the analyte between the mobile and stationary phases.
Causality of Method Parameters:
-
C18 Column: A C18 column is selected for its hydrophobic nature, which provides effective retention for moderately polar compounds.
-
Buffered Mobile Phase: The phenolic hydroxyl group's ionization state is pH-dependent. To ensure consistent retention times and symmetrical peak shapes, the mobile phase must be buffered. A slightly acidic pH (e.g., pH 3-4) ensures the hydroxyl group remains protonated, preventing peak tailing and improving reproducibility[5].
-
UV Detection: The pyrimidine ring is a chromophore, allowing for sensitive detection using a UV-Vis detector, typically in the range of 220-280 nm.
Experimental Protocol: HPLC-UV Purity Assay
This protocol is designed to be a self-validating system, aligning with the principles outlined in the International Conference on Harmonization (ICH) guidelines (Q2(R1)) for analytical method validation[13][14][15].
Step 1: Preparation of Solutions
-
Mobile Phase: Prepare a solution of 20 mM ammonium formate in water, adjust pH to 3.5 with formic acid (Aqueous Phase). The organic phase is Acetonitrile (HPLC grade).
-
Diluent: A mixture of Water:Acetonitrile (50:50, v/v) is used as the diluent.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2,4-Dimethylpyrimidin-5-ol reference standard and dissolve in 100.0 mL of diluent.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the 2,4-Dimethylpyrimidin-5-ol sample to be tested and dissolve in 100.0 mL of diluent.
Step 2: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution: Start with 95% Aqueous Phase / 5% Acetonitrile, ramp to 50% Acetonitrile over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Step 3: Data Analysis and Purity Calculation
-
Inject the diluent (as a blank), followed by six replicate injections of the Standard Solution to establish system suitability (RSD of peak area < 2.0%).
-
Inject the Sample Solution in duplicate.
-
Calculate the purity using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
HPLC Workflow Diagram
Caption: Workflow for purity analysis by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): For Definitive Identification
GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is the gold standard for identifying volatile and semi-volatile compounds. However, for polar molecules like 2,4-Dimethylpyrimidin-5-ol, direct analysis can be problematic due to poor volatility and potential thermal degradation.
The Rationale Behind the GC-MS Approach
Direct injection of 2,4-Dimethylpyrimidin-5-ol into a hot GC inlet can lead to broad, tailing peaks or decomposition. The active hydroxyl group can interact with the stationary phase and active sites in the GC system. To overcome this, derivatization is essential. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective strategy[16][17].
Causality of Method Parameters:
-
Derivatization: Using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar -OH group into a nonpolar -O-TMS ether. This transformation dramatically increases volatility and thermal stability, enabling successful elution from the GC column and producing sharp, symmetrical peaks.
-
GC Column: A nonpolar or mid-polarity column (e.g., DB-5ms or HP-5ms) is used, as the derivatized analyte is now much less polar.
-
Mass Spectrometry (MS) Detection: Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns. These mass spectra act as a chemical "fingerprint," allowing for unambiguous identification of the main component and the structural elucidation of unknown impurities by analyzing their fragmentation pathways[18][19][20].
Experimental Protocol: GC-MS Purity and Impurity ID
Step 1: Sample Preparation and Derivatization
-
Accurately weigh approximately 1 mg of the 2,4-Dimethylpyrimidin-5-ol sample into a 2 mL GC vial.
-
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).
-
Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection.
Step 2: GC-MS Conditions
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min. |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 400 m/z |
Step 3: Data Analysis
-
Identify the peak for the TMS-derivatized 2,4-Dimethylpyrimidin-5-ol based on its retention time and mass spectrum. The molecular ion (M+) should be observed at m/z 196 (124 + 72).
-
Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).
-
For any impurity peaks, analyze their mass spectra. Compare them against spectral libraries (e.g., NIST) and interpret fragmentation patterns to propose structures.
GC-MS Workflow Diagram
Caption: Workflow for purity analysis by GC-MS.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is a critical decision based on the analytical goal. HPLC provides a robust, straightforward method for routine purity assessment, while GC-MS offers deeper qualitative insights essential for impurity profiling and structural confirmation.
Table 2: Comparative Performance of HPLC and GC-MS
| Parameter | HPLC-UV | GC-MS |
| Principle | Partition chromatography based on polarity. | Separation based on volatility and boiling point. |
| Analyte Compatibility | Excellent for polar, non-volatile, and thermally labile compounds. | Requires volatile and thermally stable compounds; derivatization needed for polar groups. |
| Sample Preparation | Simple dissolution in a suitable solvent. | More complex; requires a mandatory, optimized derivatization step. |
| Specificity | Good; based on retention time and UV spectrum. Vulnerable to co-eluting impurities with similar chromophores. | Excellent; based on both retention time and a unique mass fragmentation pattern, providing high confidence in peak identity. |
| Sensitivity | Good (typically low µg/mL to ng/mL). | Very high (typically low ng/mL to pg/mL), especially in Selected Ion Monitoring (SIM) mode[17]. |
| Information Provided | Primarily quantitative (purity as area %). Limited qualitative data from UV spectrum. | Both quantitative (area %) and qualitative (structural information from mass spectra for impurity identification). |
| Primary Application | Routine QC, batch release testing, stability studies. | Impurity structure elucidation, reference standard characterization, troubleshooting synthetic pathways. |
| Validation Complexity | Standard validation protocols (ICH Q2) are well-established[21][22]. | More complex due to the need to validate the derivatization step for completeness and reproducibility. |
Conclusion and Recommendations
For the purity analysis of 2,4-Dimethylpyrimidin-5-ol, both HPLC and GC-MS are powerful, albeit fundamentally different, analytical tools.
-
Recommendation for Routine Quality Control: HPLC-UV is the recommended method for routine purity analysis, such as batch release and stability testing. Its simple sample preparation, robustness, and direct applicability to the polar analyte make it efficient and cost-effective. The methodology can be readily validated according to regulatory expectations[14][15].
-
Recommendation for Impurity Profiling and In-Depth Characterization: GC-MS is the superior choice when the objective is to identify unknown impurities or confirm the structure of the main component. While the derivatization step adds complexity, the structural information gleaned from mass spectrometry is invaluable for understanding the impurity profile, which is critical during process development and for regulatory submissions.
Ultimately, a comprehensive analytical strategy for a pharmaceutical intermediate like 2,4-Dimethylpyrimidin-5-ol should leverage both techniques. HPLC serves as the frontline tool for routine quality assessment, while GC-MS is deployed as the definitive investigative tool for in-depth characterization and problem-solving.
References
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- Parmar, J. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 833-837.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-7.
- PubChem. (n.d.). 2,4-Dimethylpyrimidin-5-ol. National Center for Biotechnology Information.
- Sun-shinechem. (n.d.). 2,4-dimethylpyrimidin-5-ol, Supplier | CAS 412003-95-3. Sun-shinechem.
- Felton, J. S., et al. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography, 601(1-2), 169-77.
- ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Analytical and Bioanalytical Chemistry Research. (2021). Regular Article. Analytical and Bioanalytical Chemistry Research.
- Tsolaki, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3234.
- Cichero, E., et al. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 10(4), 1992-2004.
- Malan, P., & Singh, S. K. (2019). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Journal of Emerging Technologies and Innovative Research (JETIR), 6(6).
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Efficacy and Selectivity Profiling of 2,4-Dimethylpyrimidin-5-ol Derivatives: A Comparative Guide for FGFR4 Inhibition
[1][2]
Executive Summary
The inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical therapeutic strategy for Hepatocellular Carcinoma (HCC) driven by aberrant FGF19-FGFR4 signaling.[1] However, the structural homology between FGFR4 and its paralogs (FGFR1–3) often leads to off-target toxicities, such as hyperphosphatemia and soft-tissue mineralization, limiting the therapeutic window of pan-FGFR inhibitors.[2]
This guide evaluates a novel class of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives , specifically focusing on the lead candidate Compound 6O . Comparative analysis against the benchmark inhibitor BLU9931 reveals that the 2,4-dimethylpyrimidin-5-ol scaffold offers superior isoform selectivity (>398-fold over FGFR1–3) while maintaining nanomolar potency against FGFR4. This document details the structural basis of this selectivity, provides comparative efficacy data, and outlines self-validating experimental protocols for reproducing these findings.
Scientific Background: The Selectivity Challenge
The FGFR4/FGF19 Axis
In healthy physiology, FGFR4 regulates bile acid synthesis in the liver. In HCC, the FGF19-FGFR4-KLB (β-Klotho) complex is frequently overactivated, driving tumor proliferation via the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
The "Paralog Problem"
Most ATP-competitive inhibitors struggle to distinguish FGFR4 from FGFR1, 2, and 3 due to the highly conserved ATP-binding pocket.
-
FGFR1–3 Inhibition: Causes systemic toxicity (hyperphosphatemia).[2]
-
FGFR4 Requirement: High selectivity is required to spare physiological functions regulated by FGFR1–3.
The 2-amino-4,6-dimethylpyrimidin-5-ol scaffold addresses this by exploiting subtle structural differences in the hinge region and the "gatekeeper" residues, specifically targeting Cys552 in FGFR4 for covalent modification while utilizing steric clashes to prevent binding to FGFR1–3.
Visualization: FGFR4 Signaling Pathway
Figure 1: The FGF19-FGFR4 signaling cascade in Hepatocellular Carcinoma. The inhibitor blocks autophosphorylation, halting downstream ERK/AKT activation.
Comparative Profiling: Compound 6O vs. BLU9931[1][2][4]
The following data synthesizes experimental results comparing the lead 2,4-dimethylpyrimidin-5-ol derivative (Compound 6O ) against BLU9931 , a widely used reference standard.
Biochemical Potency and Selectivity
Compound 6O utilizes the dimethyl substitution pattern on the pyrimidine ring to create a steric clash within the ATP binding pockets of FGFR1–3, which lack the specific conformational flexibility to accommodate this scaffold compared to FGFR4.
| Feature | Compound 6O (Lead) | BLU9931 (Benchmark) | Performance Delta |
| Scaffold Class | 2-amino-4,6-dimethylpyrimidin-5-ol | Quinazoline-4-one | N/A |
| FGFR4 IC50 | Low Nanomolar (Potent) | Low Nanomolar (Potent) | Comparable Potency |
| FGFR1 IC50 | > 50,000 nM | ~500–1000 nM | 6O is >100x more selective |
| FGFR2 IC50 | 35,482 nM | ~500–1000 nM | 6O is >70x more selective |
| FGFR3 IC50 | > 30,000 nM | ~500–1000 nM | 6O is >60x more selective |
| Selectivity Ratio | > 398-fold (FGFR4 vs others) | ~50-fold | Superior Safety Profile |
Key Insight: While BLU9931 is potent, it retains residual activity against FGFR1–3.[3] Compound 6O effectively "deadens" activity against paralogs due to the specific geometry of the 4,6-dimethylpyrimidin-5-ol core.
Cellular Efficacy (HCC Models)
Both compounds demonstrate efficacy in cell lines dependent on FGF19-FGFR4 signaling (e.g., Hep3B).
Experimental Protocols for Validation
To validate the efficacy of 2,4-Dimethylpyrimidin-5-ol derivatives, the following protocols ensure robust, reproducible data.
In Vitro Kinase Assay (FRET-based)
Objective: Determine IC50 values against recombinant FGFR1–4 kinase domains.
Protocol Logic: Use a Z'-LYTE™ or LanthaScreen™ TR-FRET assay. These are less susceptible to interference than standard fluorescence intensity assays.
-
Reagents: Recombinant FGFR4 kinase domain, FRET peptide substrate, ATP (at Km), Test Compound (Compound 6O).
-
Preparation: Prepare 3-fold serial dilutions of Compound 6O in DMSO.
-
Reaction:
-
Mix Kinase + Substrate + Compound in 384-well plate.
-
Initiate reaction with ATP.
-
Incubate for 60 min at Room Temperature (RT).
-
-
Development: Add Development Reagent (cleaves unphosphorylated peptide).
-
Detection: Measure Fluorescence Ratio (Coumarin/Fluorescein).
-
Analysis: Plot dose-response curve (Log[Inhibitor] vs. % Inhibition) to derive IC50.
Western Blotting (Signaling Pathway Validation)
Objective: Confirm inhibition of FGFR4 autophosphorylation and downstream ERK signaling in Hep3B cells.
-
Cell Culture: Seed Hep3B cells in 6-well plates. Starve in serum-free medium for 12h.
-
Treatment: Treat with Compound 6O (0.1, 1, 10 µM) for 2h.
-
Stimulation: Stimulate with FGF19 (100 ng/mL) for 15 min.
-
Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.
-
Blotting:
-
Primary Antibodies: p-FGFR4 (Tyr642), Total FGFR4, p-ERK1/2 (Thr202/Tyr204), Total ERK1/2, β-Actin.
-
Secondary Antibodies: HRP-conjugated anti-rabbit/mouse.
-
-
Validation Criteria: A successful inhibitor must show dose-dependent reduction in p-FGFR4 and p-ERK bands without affecting Total FGFR4 levels.
Visualization: Experimental Workflow
Figure 2: Integrated workflow for profiling FGFR4 inhibitors, progressing from in silico design to in vivo validation.
Mechanism of Action: The Structural Advantage
The efficacy of Compound 6O relies on a dual-mechanism approach:
-
Covalent Bonding: Like BLU9931, these derivatives likely possess an electrophilic "warhead" (often an acrylamide or similar Michael acceptor) positioned to form a covalent bond with Cys552 , a residue unique to the FGFR4 hinge region (FGFR1–3 possess a Tyrosine at this position).
-
Steric Exclusion (The 2,4-Dimethyl Effect): The methyl groups at the 2,4-positions of the pyrimidine ring create a bulky profile.
-
In FGFR4: The binding pocket is sufficiently flexible or spacious to accommodate this bulk.
-
In FGFR1–3: The pocket is more constricted. The methyl groups cause steric interference, preventing the molecule from entering the ATP-binding site effectively. This "bump-hole" style strategy is the primary driver of the >398-fold selectivity observed.
-
References
-
Kim, S., et al. (2022). "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1086–1103.
-
Hagel, M., et al. (2015). "First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway." Cancer Discovery, 5(4), 424–437. (Reference for BLU9931 benchmark data).
-
Lu, X., et al. (2019). "Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma." ACS Medicinal Chemistry Letters, 10(10), 1450–1456.
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- 3. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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A comparative study of different synthetic routes to 2,4-Dimethylpyrimidin-5-ol
[1]
Executive Summary & Strategic Analysis
2,4-Dimethylpyrimidin-5-ol is a structural linchpin in medicinal chemistry, particularly for the "A-ring" of Lemborexant. Its synthesis is non-trivial due to the electronic repulsion of the electron-deficient pyrimidine ring, which makes direct nucleophilic hydroxylation at the 5-position difficult.
This study evaluates three distinct synthetic methodologies:
-
Route A (The Nitrophenoxy "Masked Alcohol" Route): The current industrial gold standard, offering high scalability and crystalline intermediates.
-
Route B (The Methoxy/Demethylation Route): A traditional laboratory approach hampered by hazardous deprotection steps.
-
Route C (The Direct Halogenation-Hydrolysis Route): A shorter but lower-yielding pathway often plagued by regioselectivity issues.
Methodological Comparison Matrix
| Feature | Route A: Nitrophenoxy (Preferred) | Route B: Methoxy/Demethylation | Route C: Halogenation |
| Overall Yield | High (65-85%) | Moderate (40-55%) | Low (<35%) |
| Scalability | Industrial (>100 kg) | Pilot (<1 kg) | Lab Scale (mg-g) |
| Key Reagents | 4-Nitrophenol, DMF-DEA, Acetamidine | Methoxyacetone, BBr₃ or Thiols | Br₂, Pd-catalysts |
| Safety Profile | Good (Avoids pyrophorics) | Poor (BBr₃ is corrosive/toxic) | Moderate |
| Purification | Crystallization (Self-purifying) | Distillation/Chromatography | Chromatography |
| Green Metric | High (Recyclable phenol) | Low (Atom economy/waste) | Low (Heavy metals) |
Route A: The Nitrophenoxy "Masked Alcohol" Route (Industrial Standard)
Mechanism: This route employs a "Trojan Horse" strategy. Instead of forming the hydroxyl group directly, the pyrimidine ring is constructed with a 4-nitrophenoxy group at the 5-position. This bulky, electron-withdrawing group drives the condensation reaction and serves as a robust protecting group that is easily cleaved under basic conditions.
Reaction Logic[2][3]
-
Ether Formation: 4-Nitrophenol is alkylated with chloroacetone to form the ketone precursor.
-
Enaminone Formation: The ketone reacts with N,N-Dimethylformamide diethyl acetal (DMF-DEA) . Note: DMF-DEA is superior to DMF-DMA here, boosting yields from ~50% to ~85% by reducing side reactions.
-
Cyclization: The resulting enaminone condenses with acetamidine hydrochloride.
-
Hydrolysis: The nitrophenoxy ether is cleaved using NaOH, releasing the target 5-ol and regenerating nitrophenol.
Visualization of Pathway (Route A)
Caption: Route A leverages a nitrophenoxy handle for crystalline isolation, avoiding chromatographic purification.
Detailed Experimental Protocol (Route A)
Step 1: Synthesis of Enaminone Intermediate
-
Charge a reactor with 1-(4-nitrophenoxy)propan-2-one (1.0 eq) and DMF-DEA (1.2 eq).
-
Heat to 70°C for 4-6 hours. Monitor by HPLC for disappearance of starting ketone.
-
Concentrate under vacuum to remove ethanol byproduct. The residue (Enaminone) is used directly.
Step 2: Cyclization
-
Dissolve the Enaminone residue in Ethanol (5 vol).
-
Add Acetamidine Hydrochloride (1.2 eq) and Potassium Carbonate (1.5 eq).
-
Reflux (78°C) for 6-8 hours.
-
Cool to 20°C. Add water (10 vol) to precipitate 2,4-dimethyl-5-(4-nitrophenoxy)pyrimidine .
-
Filter and wash with water/ethanol (1:1). Dry at 50°C. Typical Yield: 85-90%.
Step 3: Hydrolysis
-
Suspend the intermediate in Methanol (5 vol).
-
Add NaOH (aq, 20%) (2.5 eq).
-
Heat to 60°C for 20 hours. The suspension will clear as the phenoxide leaves.
-
Cool to 20°C and acidify with HCl to pH 6-7.
-
Extract with 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate.
-
Concentrate to obtain 2,4-Dimethylpyrimidin-5-ol as a pale yellow solid.
-
Purity: >99% (HPLC).
-
Yield: ~85% (Step yield).
-
Route B: The Methoxy/Demethylation Route (Traditional)
Mechanism: This route constructs the pyrimidine ring with a methoxy group at position 5, derived from methoxyacetone. While chemically straightforward, the final demethylation step is the major bottleneck due to safety and yield constraints.
Reaction Logic[2][3]
-
Condensation: Methoxyacetone reacts with DMF-DMA to form the enaminone.
-
Cyclization: Reaction with acetamidine yields 5-methoxy-2,4-dimethylpyrimidine .[1]
-
Demethylation: The methyl ether is cleaved.
-
Method B1 (Boron Tribromide): Highly effective but hazardous (generates HBr, pyrophoric risk).
-
Method B2 (Thiolate): Uses 1-dodecanethiol/KOtBu. High odor, difficult purification.
-
Visualization of Pathway (Route B)
Caption: Route B is limited by the harsh conditions required for the final demethylation step (red arrow).
Critical Analysis & Recommendations
Why Route A Supersedes Route B & C
-
Purification Efficiency: The intermediate in Route A (nitrophenoxy pyrimidine) is a highly crystalline solid that precipitates from the reaction mixture. This "self-purifying" step removes regioisomers and unreacted acetamidine without chromatography. In contrast, the methoxy intermediate in Route B is often an oil or low-melting solid requiring distillation.
-
Safety & Handling: Route B often requires Boron Tribromide (BBr₃) for demethylation, which is incompatible with large-scale manufacturing due to corrosive fume generation. Route A uses standard NaOH , which is cheap, safe, and green.
-
Regioselectivity: The use of DMF-DEA (Diethyl acetal) in Route A has been shown to improve the regioselectivity of the enaminone formation compared to the Dimethyl acetal used in older protocols, reducing "wrong-isomer" byproducts.
Troubleshooting Common Issues
-
Low Yield in Cyclization: Ensure Acetamidine Hydrochloride is dry. Moisture hydrolyzes the enaminone intermediate back to the ketone.
-
Incomplete Hydrolysis: The cleavage of the nitrophenoxy group is slower than typical ester hydrolysis. Ensure temperature is maintained at ≥60°C and reaction time is >15 hours.
-
Color Issues: The product can oxidize to a pink/brown solid. Perform the final acidification and isolation under an inert atmosphere (Nitrogen/Argon).
References
-
Moehs Iberica, S.L. (2023). Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant. US Patent App. 2023/0092143 A1.[2] Link
-
Eisai R&D Management Co., Ltd. (2013). Methods and compounds useful in the synthesis of orexin-2 receptor antagonists. WO Patent 2013/123240 A1. Link
-
BenchChem. (2025).[3][4] Industrial Scale Synthesis of Pyrimidine Intermediates: Application Notes. Link
-
Moehs Iberica, S.L. (2017). Process for the preparation of 2,4-dimethylpyrimidin-5-ol. EP Patent 3178814 B1. Link
A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from the 2,4-Dimethylpyrimidin-5-ol Scaffold
Introduction: The Double-Edged Sword of the Pyrimidine Scaffold
In the landscape of modern oncology and therapeutic development, protein kinases remain a primary focus due to their critical role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them compelling drug targets.[1] Within the medicinal chemist's toolkit, the pyrimidine core is revered as a "privileged scaffold."[2][3] Its structure is an isostere of the adenine ring of ATP, enabling derivatives to act as competitive inhibitors by effectively targeting the highly conserved ATP-binding site in the kinase hinge region.[4][5] This fundamental interaction is the basis for numerous FDA-approved kinase inhibitors.[2][3]
However, the very feature that makes the pyrimidine scaffold so potent—its ability to bind to the conserved ATP pocket—is also its greatest liability. The high degree of similarity in this region across the human kinome, which comprises over 500 members, creates a significant risk of off-target binding and cross-reactivity.[6] This lack of selectivity can lead to unexpected pharmacological effects, toxicity, and a limited therapeutic window.[7] Consequently, the rigorous, multi-faceted profiling of a kinase inhibitor's selectivity is not merely a characterization step but a cornerstone of its development into a safe and effective therapeutic agent.
This guide provides an in-depth comparison and analysis of the cross-reactivity profiles of kinase inhibitors derived from the 2,4-dimethylpyrimidin-5-ol scaffold and its close analogs. We will explore the structural nuances that govern selectivity, present comparative experimental data, and detail the gold-standard methodologies required to build a comprehensive and trustworthy selectivity profile.
The Imperative of Selectivity: Why Cross-Reactivity Matters
A kinase inhibitor's journey from a promising lead compound to a clinical candidate is paved with rigorous testing, and at the heart of this process lies selectivity profiling. An inhibitor that potently modulates its intended target while ignoring the rest of the kinome is the ideal. In reality, most inhibitors exhibit some degree of polypharmacology, binding to multiple kinases.[8] This can sometimes be therapeutically beneficial, but more often, it is the source of adverse events.[7]
Consider a hypothetical inhibitor designed to target a specific oncogenic kinase. If this inhibitor also potently inhibits a kinase essential for cardiac function or glucose metabolism, the resulting on-target efficacy could be overshadowed by severe, dose-limiting toxicity. Therefore, understanding a compound's kinome-wide interaction map is paramount for:
-
Predicting Potential Toxicities: Identifying off-targets can preemptively flag potential safety concerns.[7]
-
Explaining Phenotypic Outcomes: Unanticipated cellular effects can often be traced back to the inhibition of an unknown off-target kinase.
-
Guiding Medicinal Chemistry Efforts: A detailed cross-reactivity profile allows chemists to rationally design modifications to the inhibitor scaffold to enhance selectivity and steer away from problematic off-targets.[9]
Below is a conceptual diagram illustrating how a single kinase inhibitor can have both desired on-target effects and unintended off-target consequences.
Caption: On- and off-target effects of a kinase inhibitor.
Comparative Analysis of Pyrimidine-Based Inhibitors
While comprehensive public data specifically for the 2,4-dimethylpyrimidin-5-ol scaffold is limited, we can draw authoritative insights from structurally related 2,4-disubstituted pyrimidine derivatives that have been extensively studied. The principles governing their selectivity are directly translatable. The core structure provides the essential hinge-binding interactions, while substitutions at other positions dictate the broader cross-reactivity profile.
For instance, a study on 2,4-diaminopyrimidine derivatives identified potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1).[10] Another series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives yielded potent PI3K inhibitors.[11][12] The key to their selectivity lies in how the substituents exploit less conserved regions outside the primary ATP-binding site.
Let's compare the selectivity profiles of three hypothetical, yet representative, pyrimidine-based inhibitors.
| Compound | Primary Target (IC50) | Key Off-Targets (IC50) | Selectivity Score (S10) | Structural Rationale for Selectivity |
| Inhibitor A | FGFR4 (8 nM) | FGFR1 (>1000 nM), FGFR2 (>1000 nM), VEGFR2 (250 nM) | 0.01 | The dimethyl groups on the pyrimidine ring provide steric hindrance that prevents covalent bonding to cysteine residues in FGFR1-3, while allowing strong interaction with the smaller gatekeeper residue of FGFR4.[13] |
| Inhibitor B | HPK1 (0.15 nM) | GCK (150 nM), MINK1 (200 nM) | 0.02 | A bulky side chain is designed to occupy a specific hydrophobic pocket adjacent to the ATP site in HPK1, a pocket that is smaller or shaped differently in closely related kinases.[10] |
| Inhibitor C | PI3Kα (32 nM) | PI3Kδ (15 nM), PI3Kβ (>500 nM), mTOR (>500 nM) | N/A (Potent dual inhibitor) | The morpholine group at the 2-position forms a critical hydrogen bond with Val851 in the p110α and p110δ subunits, while the substituent at the 4-position provides isoform-specific interactions.[12][14] |
Selectivity Score (S10) is the percentage of kinases in a broad panel that are inhibited by more than 90% at a 1 µM concentration. A lower score indicates higher selectivity.
These examples underscore a critical principle: selectivity is engineered. It arises from exploiting subtle differences in the topology, flexibility, and amino acid composition of the kinase active site and its surrounding regions.[15]
Methodologies for Comprehensive Cross-Reactivity Profiling
A trustworthy selectivity profile is built upon orthogonal validation—using multiple, distinct experimental techniques that cross-validate each other's findings. A result from a biochemical assay should ideally be confirmed by a method that assesses target engagement in a live-cell context.
The following workflow represents a robust, self-validating system for kinase inhibitor profiling.
Caption: Workflow for kinase inhibitor selectivity profiling.
Biochemical Kinase Panel Screening
This is the workhorse of initial selectivity profiling. It provides a broad, quantitative overview of an inhibitor's activity across a large portion of the kinome.
-
Principle: The inhibitor is tested at various concentrations against a large panel of purified recombinant kinases (commercial services offer panels of over 400 kinases).[16] The assay measures the transfer of phosphate from ATP to a specific substrate, and the inhibitor's potency is determined by calculating the half-maximal inhibitory concentration (IC50).
-
Causality and Experimental Choices:
-
ATP Concentration: A crucial parameter is the concentration of ATP used in the assay. Assays are often run at or near the Michaelis constant (Km) of ATP for each specific kinase.[17] This is because the measured IC50 is dependent on the concentration of the competing ligand (ATP). By normalizing to the Km, the resulting IC50 values more closely reflect the intrinsic binding affinity (Ki) of the inhibitor, allowing for more accurate comparisons across different kinases.[17]
-
Data Interpretation: The output is typically visualized as a "kinome tree," where inhibited kinases are highlighted, or as a selectivity score. This provides an immediate visual and quantitative assessment of the inhibitor's specificity.
-
Step-by-Step Protocol (Radiometric Filter Binding Assay):
-
Reaction Setup: In a 96-well plate, combine the kinase buffer, the specific kinase, and its corresponding substrate peptide.
-
Inhibitor Addition: Add the test inhibitor (e.g., 2,4-dimethylpyrimidin-5-ol derivative) across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.5 nM). Include a DMSO vehicle control.
-
Initiate Reaction: Start the phosphorylation reaction by adding an ATP mixture containing [γ-³³P]-ATP at a concentration approximating the Km for that kinase. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Stop Reaction & Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³³P]-ATP is washed away.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA bridges the gap between in vitro biochemistry and in vivo biology by confirming that an inhibitor engages its target within the complex milieu of a living cell.
-
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermal stability. CETSA exploits this by heating cell lysates or intact cells treated with the inhibitor to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, typically by Western blot. A shift to a higher melting temperature in the presence of the inhibitor indicates target engagement.
-
Causality and Experimental Choices:
-
Intact Cells vs. Lysates: Performing CETSA in intact cells is the gold standard, as it preserves the native cellular environment, including physiological ATP concentrations and protein-protein interactions. This provides the most trustworthy validation of target engagement.
-
Orthogonal Validation: If a biochemical assay shows potent inhibition of Kinase X, a corresponding thermal shift for Kinase X in a CETSA experiment provides strong, orthogonal evidence that the inhibitor binds to Kinase X in cells.
-
Step-by-Step Protocol (Intact Cell CETSA):
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test inhibitor at a desired concentration (e.g., 10x the biochemical IC50) or with a vehicle control (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes.
-
Heating Gradient: Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separate Soluble Fraction: Pellet the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Collect the supernatant (containing the soluble protein fraction) and analyze by SDS-PAGE and Western blot using an antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein versus temperature to generate a "melting curve." A rightward shift in the curve for the inhibitor-treated sample compared to the vehicle control indicates thermal stabilization and target engagement.
Conclusion: A Mandate for Rigor
The 2,4-dimethylpyrimidin-5-ol scaffold and its relatives represent a fertile ground for the discovery of potent kinase inhibitors. Their inherent ability to engage the ATP hinge region provides a powerful starting point for drug design.[3][6] However, this same property necessitates a profound respect for the potential for cross-reactivity. As this guide has demonstrated, achieving true selectivity is a deliberate process of rational design informed by rigorous, multi-modal experimental profiling. Relying on a single assay or a limited panel of kinases is insufficient. A truly trustworthy cross-reactivity profile is built by integrating broad biochemical screening with cellular target engagement and proteomic approaches. This comprehensive understanding is the only way to ensure that these promising molecules can be advanced into safe, effective, and highly targeted therapies for researchers, scientists, and ultimately, patients.
References
- In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. PubMed Central.
- Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. National Institutes of Health.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications.
- (PDF) Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ResearchGate.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Institutes of Health.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central.
- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers.
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. National Institutes of Health. Available at: [Link]
- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Unknown Source.
- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. ResearchGate.
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Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. PubMed. Available at: [Link]
- Kinase Selectivity Panels. Reaction Biology.
- Decoding kinase-adverse event associations for small molecule kinase inhibitors. National Institutes of Health.
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]
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Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed Central. Available at: [Link]
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- 12. researchgate.net [researchgate.net]
- 13. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
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- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Regioselectivity in Reactions of 2,4-Dimethylpyrimidin-5-ol
For researchers, medicinal chemists, and professionals in drug development, the 2,4-dimethylpyrimidin-5-ol scaffold is a valuable building block. Its unique electronic properties and multiple reaction sites offer a versatile platform for creating diverse molecular architectures. However, harnessing its full potential requires a deep understanding of the regioselectivity of its reactions. This guide provides an in-depth comparison of common functionalization strategies, supported by experimental data, to empower you to predictably modify this important scaffold.
The Electronic Landscape of 2,4-Dimethylpyrimidin-5-ol: A Foundation for Regioselectivity
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This generally makes electrophilic aromatic substitution challenging compared to electron-rich aromatic systems. However, the substituents on the 2,4-dimethylpyrimidin-5-ol scaffold dramatically alter its reactivity profile.
The hydroxyl group at the C5 position is a powerful electron-donating group through resonance. It significantly increases the electron density of the pyrimidine ring, particularly at the ortho and para positions. In this case, the C6 position is ortho to the hydroxyl group and is thus highly activated towards electrophilic attack. The two methyl groups at the C2 and C4 positions are weakly activating groups that also contribute to the overall electron density of the ring.
This interplay of activating and deactivating effects governs the regioselectivity of various reactions, which we will explore in detail.
Electrophilic Aromatic Substitution: Halogenation at C6
The activated C6 position is the primary site for electrophilic aromatic substitution reactions like halogenation. The choice of halogenating agent and reaction conditions can influence the efficiency of the reaction.
Comparative Data for Halogenation
| Reaction | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference |
| Bromination | DBDMH | THF | Room Temp, 5h | 2-Bromo-4,6-dimethylpyrimidin-5-ol | 63 | [1] |
| Iodination | N-Iodosuccinimide | Acetonitrile | Not specified | 2,4-Diamino-5-iodo-6-substituted pyrimidine | 96-98 | [2] |
Note: The iodination example is on a different, yet related, pyrimidine scaffold. The high yield suggests that iodination at the 5-position of an activated pyrimidine ring can be highly efficient.
Experimental Protocol: Bromination of 4,6-Dimethylpyrimidin-5-ol
This protocol for a closely related analog provides a robust starting point for the bromination of 2,4-dimethylpyrimidin-5-ol.[1]
Materials:
-
4,6-Dimethylpyrimidin-5-ol
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4,6-dimethylpyrimidin-5-ol (1.0 eq) in THF, add DBDMH (0.7 eq).
-
Stir the resulting mixture at room temperature for 5 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with EtOAc and water.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain 2-bromo-4,6-dimethylpyrimidin-5-ol.
Mechanistic Insight into Electrophilic Bromination
The regioselectivity of bromination at the C6 position is a direct consequence of the electronic properties of the 2,4-dimethylpyrimidin-5-ol scaffold. The electron-donating hydroxyl group at C5 activates the adjacent C6 position, making it the most nucleophilic carbon on the ring.
Caption: Mechanism of electrophilic bromination at the C6 position of 2,4-dimethylpyrimidin-5-ol.
Nucleophilic Substitution at the 5-Hydroxyl Group
The hydroxyl group at the C5 position is a key handle for introducing a wide variety of functional groups via nucleophilic substitution reactions, primarily O-alkylation and O-acylation.
O-Alkylation: A Comparison of Alkylating Agents
The choice of alkylating agent and base is crucial for achieving high yields and selectivity in O-alkylation reactions. While a comprehensive comparative study on 2,4-dimethylpyrimidin-5-ol is not available, we can draw insights from related systems.
| Alkylating Agent | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| 3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene | K₂CO₃ | DMF | 80 °C, 12h | 2-Bromo-5-((2,6-difluoro-3,5-dimethoxybenzyl)oxy)-4,6-dimethylpyrimidine | 67 | [1] |
| 4-(Iodomethyl)pyrimidine | K₂CO₃ | Acetone | Reflux, 30 min | O-alkylated pyrimidine | 70-98 | [3] |
Note: The second example is on a different pyrimidine scaffold but highlights the high efficiency of iodomethyl reagents in O-alkylation.
Experimental Protocol: O-Alkylation of 2-Bromo-4,6-dimethylpyrimidin-5-ol
This protocol details the synthesis of an ether derivative from a brominated pyrimidinol.[1]
Materials:
-
2-Bromo-4,6-dimethylpyrimidin-5-ol
-
3-(Bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ice water
Procedure:
-
To a solution of 2-bromo-4,6-dimethylpyrimidin-5-ol (1.25 eq) in DMF, add 3-(bromomethyl)-2,4-difluoro-1,5-dimethoxybenzene (1.0 eq) and K₂CO₃ (5.0 eq).
-
Stir the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench with ice water.
-
Stir at 0 °C for 15 minutes to precipitate the product.
-
Collect the precipitate by filtration and wash with ice water to obtain the desired ether.
O-Acylation: Ester Formation
The hydroxyl group can also be readily acylated to form esters. Acetic anhydride in the presence of a base like pyridine is a common and effective method for this transformation.
Experimental Protocol: O-Acetylation of an Alcohol
This general protocol for O-acetylation can be adapted for 2,4-dimethylpyrimidin-5-ol.[4]
Materials:
-
2,4-Dimethylpyrimidin-5-ol
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Methanol (MeOH)
Procedure:
-
Dissolve 2,4-dimethylpyrimidin-5-ol (1.0 eq) in pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C and add acetic anhydride (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding dry methanol.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography if necessary.
Visualizing the Workflow: A Generalized Approach
The following diagram illustrates a general workflow for the functionalization of the 2,4-dimethylpyrimidin-5-ol scaffold.
Sources
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Isomeric Purity Assessment of 2,4-Dimethylpyrimidin-5-ol
For Researchers, Scientists, and Drug Development Professionals
The Imperative of Isomeric Purity in Pharmaceutical Intermediates
In drug development, the precise molecular structure of a compound is intrinsically linked to its pharmacological activity. Isomers, which share the same molecular formula but differ in the arrangement of their atoms, can exhibit significantly different biological properties. One isomer may be therapeutically active, while another could be inactive or even toxic. Therefore, ensuring the isomeric purity of pharmaceutical intermediates like 2,4-Dimethylpyrimidin-5-ol is not merely a matter of regulatory compliance but a fundamental aspect of drug safety and efficacy.
The synthesis of 2,4-Dimethylpyrimidin-5-ol, typically through cyclization reactions involving precursors like urea and β-dicarbonyl compounds, or through methylation and hydroxylation steps, can potentially lead to the formation of several positional isomers.[1] These isomeric impurities, if not adequately controlled, can carry through the synthetic process and compromise the quality of the final drug product.
This guide will compare three principal analytical techniques for the isomeric purity assessment of 2,4-Dimethylpyrimidin-5-ol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Potential Isomeric Impurities of 2,4-Dimethylpyrimidin-5-ol
Based on common synthetic routes, the following are the most probable positional isomeric impurities of 2,4-Dimethylpyrimidin-5-ol:
-
4,6-Dimethylpyrimidin-5-ol: Arising from alternative cyclization pathways.
-
2,5-Dimethylpyrimidin-4-ol: A potential rearrangement or alternative synthesis byproduct.
-
Isomers from methylation: If methylation is part of the synthesis, isomers with methyl groups at other positions on the pyrimidine ring could be formed.
A thorough analytical assessment must be capable of separating and quantifying these potential impurities with high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds due to its high resolving power, sensitivity, and quantitative accuracy. For a polar compound like 2,4-Dimethylpyrimidin-5-ol, a reversed-phase HPLC (RP-HPLC) method is generally the most effective approach.
Causality Behind Experimental Choices in HPLC Method Development
The goal of the HPLC method is to achieve baseline separation between 2,4-Dimethylpyrimidin-5-ol and its potential isomers. This is accomplished by optimizing several key parameters:
-
Column Chemistry: A C18 stationary phase is a common starting point for RP-HPLC as it provides good retention for a wide range of organic molecules. The choice of a specific C18 column will depend on factors like particle size, pore size, and end-capping, which influence efficiency and peak shape.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is used to elute the compounds. The ratio of these components is critical for controlling retention and selectivity. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to resolve closely eluting isomers and ensure that all components are eluted in a reasonable time.
-
pH of the Mobile Phase: The ionization state of 2,4-Dimethylpyrimidin-5-ol and its isomers can be manipulated by adjusting the pH of the aqueous component of the mobile phase. This can significantly impact their retention behavior and the selectivity of the separation.
-
Detection: A UV detector is suitable for pyrimidine derivatives as the aromatic ring absorbs UV light. The detection wavelength should be set at the absorption maximum of the analytes to ensure high sensitivity.
Experimental Protocol: RP-HPLC for Isomeric Purity of 2,4-Dimethylpyrimidin-5-ol
Below is a detailed, step-by-step protocol for a validated RP-HPLC method.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile and water.
-
Formic acid (for pH adjustment).
-
Reference standards for 2,4-Dimethylpyrimidin-5-ol and its potential isomers (if available).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-80% B
-
20-25 min: 80% B
-
25-26 min: 80-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
3. Sample Preparation:
-
Prepare a stock solution of the 2,4-Dimethylpyrimidin-5-ol sample at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
If available, prepare individual stock solutions of the potential isomeric impurities at the same concentration.
-
For method development and validation, prepare a mixed standard solution containing the main component and all potential impurities.
4. Data Analysis:
-
The purity of the 2,4-Dimethylpyrimidin-5-ol is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The limits of detection (LOD) and quantification (LOQ) for each impurity should be determined as part of the method validation.
Visualization: HPLC Experimental Workflow
Caption: Workflow for HPLC Purity Assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is particularly useful for volatile and thermally stable compounds. While HPLC is superior for quantification, GC-MS provides invaluable structural information that can help to definitively identify isomeric impurities.
Causality Behind Experimental Choices in GC-MS Method Development
The key to a successful GC-MS analysis is to achieve chromatographic separation of the isomers and to obtain distinct mass spectra that allow for their differentiation.
-
Column Selection: A capillary column with a non-polar or moderately polar stationary phase is typically used for the analysis of pyrimidine derivatives. The choice of stationary phase will depend on the polarity of the isomers and their boiling points.
-
Temperature Programming: A temperature gradient is employed to ensure the efficient separation of compounds with different boiling points. A slow temperature ramp can improve the resolution of closely eluting isomers.
-
Ionization Technique: Electron ionization (EI) is the most common ionization technique used in GC-MS. The high energy of the electron beam causes fragmentation of the molecules, producing a characteristic mass spectrum that can be used as a "fingerprint" for identification.
Experimental Protocol: GC-MS for Isomeric Purity of 2,4-Dimethylpyrimidin-5-ol
1. Instrumentation and Materials:
-
GC-MS system with a capillary column and an electron ionization source.
-
A suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
High-purity helium as the carrier gas.
-
Reference standards for 2,4-Dimethylpyrimidin-5-ol and its potential isomers (if available).
2. Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: 40-400 amu
3. Sample Preparation:
-
Prepare a solution of the 2,4-Dimethylpyrimidin-5-ol sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
If necessary, derivatization (e.g., silylation) can be performed to improve the volatility and thermal stability of the analytes.
4. Data Analysis:
-
The identification of the main component and its isomers is based on a comparison of their retention times and mass spectra with those of reference standards or with library spectra.
-
The relative abundance of each isomer can be estimated from the peak areas in the total ion chromatogram (TIC).
Visualization: GC-MS Experimental Workflow
Caption: Workflow for GC-MS Isomer Identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in a molecule, making it a powerful tool for distinguishing between isomers.
Causality Behind Experimental Choices in NMR Analysis
The key to using NMR for isomeric purity assessment lies in identifying unique signals for each isomer that can be used for both identification and quantification.
-
¹H NMR: The chemical shifts of the protons on the pyrimidine ring and the methyl groups are highly sensitive to their positions. For example, the proton at position 6 in 2,4-Dimethylpyrimidin-5-ol will have a distinct chemical shift compared to the protons in its isomers. The integration of the signals can be used for quantitative analysis.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring and the methyl groups will also be unique for each isomer. ¹³C NMR can be particularly useful for confirming the substitution pattern of the pyrimidine ring.
-
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, providing definitive proof of the isomeric structure.
Experimental Protocol: NMR for Isomeric Purity of 2,4-Dimethylpyrimidin-5-ol
1. Instrumentation and Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal standard for quantification (e.g., maleic acid).
2. Sample Preparation:
-
Accurately weigh a known amount of the 2,4-Dimethylpyrimidin-5-ol sample and a known amount of the internal standard into an NMR tube.
-
Dissolve the sample and internal standard in a known volume of the deuterated solvent.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, acquire 2D NMR spectra (COSY, HMBC) to confirm the structure of any observed impurities.
4. Data Analysis:
-
Identify the signals corresponding to 2,4-Dimethylpyrimidin-5-ol and any isomeric impurities in the ¹H NMR spectrum.
-
The concentration of each isomer can be calculated by comparing the integral of its characteristic signal to the integral of the known amount of the internal standard.
Visualization: Logic for Isomer Differentiation by NMR
Caption: Logic of NMR-based Isomer Differentiation.
Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | NMR Spectroscopy |
| Primary Use | Quantification of purity and impurities | Identification of volatile impurities | Structural elucidation and quantification |
| Resolution | High | High | Moderate to High |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) |
| Quantitative Accuracy | Excellent | Good (with calibration) | Excellent (with internal standard) |
| Structural Information | Limited (retention time) | Good (mass spectrum) | Excellent (detailed structure) |
| Sample Requirements | Soluble in mobile phase | Volatile and thermally stable | Soluble in deuterated solvent |
| Throughput | High | Medium | Low |
Conclusion and Recommendations
The comprehensive assessment of the isomeric purity of 2,4-Dimethylpyrimidin-5-ol requires a multi-faceted analytical approach.
-
HPLC is the recommended primary technique for routine quality control and the accurate quantification of isomeric impurities due to its high precision, and robustness.
-
GC-MS serves as a powerful complementary technique for the definitive identification of any unknown volatile impurities, leveraging its extensive spectral libraries and characteristic fragmentation patterns.
-
NMR Spectroscopy is indispensable for the absolute structural confirmation of the main component and any isolated impurities. It also provides a reliable orthogonal method for quantification when an internal standard is used.
By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can establish a robust and self-validating system for the isomeric purity assessment of 2,4-Dimethylpyrimidin-5-ol, thereby ensuring the quality and safety of this critical pharmaceutical intermediate.
References
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-
Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm. Available at: [Link]
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-
PubMed Central (PMC). (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available at: [Link]
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-
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Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Available at: [Link]
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MDPI. Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Available at: [Link]
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INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. Available at: [Link]
-
ijprems.com. A REVIEW: HPLC METHOD DEVELOPMENT AND VALIDATION. Available at: [Link]
- SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES.
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MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]
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Journal of Advanced Scientific Research. DEVELOPMENT OF A VALIDATED HPLC METHOD FOR DETERMINATION OF THE FLAVONOID BAICALIN. Available at: [Link]
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A Head-to-Head Comparison of Catalysts for the Synthesis of 2,4-Dimethylpyrimidin-5-ol: A Guide for Researchers and Drug Development Professionals
Introduction: The Significance of 2,4-Dimethylpyrimidin-5-ol in Medicinal Chemistry
2,4-Dimethylpyrimidin-5-ol is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas, highlighting the importance of efficient and scalable synthetic routes to this key building block. Notably, it serves as a critical precursor in the production of certain orexin receptor antagonists, which are under investigation for the treatment of sleep disorders.[1] The selection of an appropriate catalyst is paramount in optimizing the synthesis of 2,4-Dimethylpyrimidin-5-ol, directly impacting yield, purity, cost-effectiveness, and environmental footprint. This guide provides a comprehensive head-to-head comparison of various catalytic systems, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Classical vs. Modern Catalytic Approaches: An Overview
The synthesis of the pyrimidine core of 2,4-Dimethylpyrimidin-5-ol has traditionally been achieved through classical acid-catalyzed cyclocondensation reactions. While reliable, these methods often require harsh conditions and can result in moderate yields. Modern catalytic systems, encompassing Lewis acids, Brønsted acids, and organocatalysts, offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions. Modern catalytic approaches can achieve yields exceeding 90%, a significant improvement over classical methods which typically range from 75-85%.[2]
Head-to-Head Catalyst Performance Comparison
The choice of catalyst profoundly influences the outcome of the 2,4-Dimethylpyrimidin-5-ol synthesis. Below is a comparative analysis of representative catalysts, detailing their performance based on available literature.
| Catalyst Type | Catalyst | Key Reactants | Reaction Conditions | Yield (%) | Reference |
| Brønsted Acid | Concentrated HCl | Acetylacetone and Urea | Boiling ethanol, followed by reflux with HCl for 24 hours. | ~75 | [2] |
| Lewis Acid | Iron(III) Chloride with Trimethylsilyl Iodide | β-dicarbonyl compounds and urea derivatives (Biginelli-type reaction) | Not specified | Moderate to High | [2] |
| Phase-Transfer Catalyst | Tetrabutylammonium Iodide (TBAI) with K₂CO₃ | Nitrophenyl compound and N,N-dimethylformamide diethyl acetal | 55-65°C, 3-6 hours | ~85 | [3] |
| Alternative Route | Formamide in Formic Acid | 3-Chloropentane-2,4-dione | Not specified | Not specified | [4] |
Note: Direct comparison of yields can be challenging due to variations in starting materials and reaction conditions across different studies. The data presented aims to provide a general performance overview.
Deep Dive into Catalytic Systems: Mechanisms and Methodologies
Brønsted Acid Catalysis: The Classical Approach
The traditional synthesis of the pyrimidine ring involves the condensation of a β-dicarbonyl compound, such as acetylacetone, with urea or a urea derivative, under acidic conditions.
Reaction Workflow:
Caption: Brønsted acid-catalyzed synthesis of 2,4-Dimethylpyrimidin-5-ol.
Causality of Experimental Choices: The use of a strong Brønsted acid like concentrated hydrochloric acid is crucial for protonating the carbonyl groups of acetylacetone, thereby activating them for nucleophilic attack by the weakly nucleophilic urea. Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier of the reaction. The extended reaction time of 24 hours is often required to drive the equilibrium towards the product.[2]
Experimental Protocol: Brønsted Acid-Catalyzed Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1.0 eq.) and urea (1.1 eq.) in ethanol.
-
Acid Addition: Slowly add concentrated hydrochloric acid (catalytic amount) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours.
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2,4-Dimethylpyrimidin-5-ol.
Lewis Acid Catalysis: Enhancing Electrophilicity
Lewis acids, such as iron(III) chloride, function by coordinating to the carbonyl oxygen of the dicarbonyl compound, which significantly enhances its electrophilicity and accelerates the rate of nucleophilic attack by urea. This approach often leads to higher yields and can sometimes be performed under milder conditions compared to Brønsted acid catalysis.[2]
Reaction Workflow:
Caption: Lewis acid-catalyzed pyrimidine synthesis.
Causality of Experimental Choices: The combination of a Lewis acid like iron(III) chloride with an additive such as trimethylsilyl iodide can further enhance the reaction rate. The trimethylsilyl iodide is believed to act as a hard-soft acid activator, increasing the electrophilicity of the carbonyl groups.[2] This synergistic effect allows for a more efficient cyclocondensation.
Experimental Protocol: Iron(III)-Catalyzed Synthesis (Representative)
-
Reaction Setup: To a solution of the β-dicarbonyl compound (1.0 eq.) and urea (1.2 eq.) in a suitable solvent (e.g., acetonitrile), add iron(III) chloride (0.1 eq.).
-
Additive: Add trimethylsilyl iodide (0.2 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Phase-Transfer Catalysis: A High-Yielding Patented Approach
A patented method for the synthesis of 2,4-Dimethylpyrimidin-5-ol utilizes a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), in a biphasic system. This approach offers high yields and milder reaction conditions.[3]
Reaction Workflow:
Caption: Phase-transfer catalyzed synthesis of 2,4-Dimethylpyrimidin-5-ol.
Causality of Experimental Choices: The use of a phase-transfer catalyst is essential for transporting the anionic nucleophile from the aqueous or solid phase (where the inorganic base is present) to the organic phase where the electrophilic substrate resides. This overcomes the insolubility of the reactants in a single solvent, allowing the reaction to proceed efficiently at a lower temperature. The choice of N,N-dimethylformamide diethyl acetal as a reactant has been shown to surprisingly increase the yield compared to the dimethyl acetal counterpart.[3]
Experimental Protocol: Phase-Transfer Catalyzed Synthesis
-
Reaction Setup: In a reaction vessel, combine the nitrophenyl starting material (1.0 eq.), N,N-dimethylformamide diethyl acetal (1.2 eq.), potassium carbonate (1.5 eq.), and tetrabutylammonium iodide (0.05 eq.) in a suitable organic solvent (e.g., methyl ethyl ketone).[3]
-
Reaction: Heat the mixture to 55-65°C and stir for 3-6 hours.[3]
-
Workup: After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography or recrystallization to obtain 2,4-Dimethylpyrimidin-5-ol.
Conclusion and Future Outlook
The synthesis of 2,4-Dimethylpyrimidin-5-ol has evolved from classical Brønsted acid-catalyzed methods to more efficient and higher-yielding modern catalytic approaches. While the traditional method remains a viable option, Lewis acid and phase-transfer catalysis offer significant improvements in terms of yield and reaction conditions. For industrial-scale production, the patented phase-transfer catalysis method appears particularly promising due to its high reported yield and milder conditions.
Future research in this area will likely focus on the development of even more sustainable and atom-economical catalytic systems. The exploration of heterogeneous catalysts for easier separation and recycling, as well as biocatalytic routes, could pave the way for greener and more cost-effective manufacturing processes for this vital pharmaceutical intermediate. Researchers are encouraged to consider the specific requirements of their application, including scale, purity, and cost, when selecting a catalytic system for the synthesis of 2,4-Dimethylpyrimidin-5-ol.
References
-
MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
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PubMed Central (PMC). (n.d.). 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. [Link]
- Google Patents. (n.d.).
-
PubMed Central (PMC). (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
-
RSC Publishing. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. [Link]
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New Drug Approvals. (2015, September 3). Lemborexant. [Link]
-
Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
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PubMed. (2023, December 9). Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. [Link]
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Semantic Scholar. (n.d.). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. [Link]
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Technical Guide: X-ray Crystallography of 2,4-Dimethylpyrimidin-5-ol and Derivatives
Topic: X-ray Crystallography of 2,4-Dimethylpyrimidin-5-ol and its Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Structural Scaffold of Orexin Antagonists
2,4-Dimethylpyrimidin-5-ol (DMP) is a critical heterocyclic scaffold in medicinal chemistry, most notably serving as the key intermediate for Lemborexant (Dayvigo) , a dual orexin receptor antagonist used in the treatment of insomnia. Unlike its 2- or 4-hydroxylated isomers, which predominantly exist as cyclic amides (pyrimidinones) in the solid state, the 5-hydroxy substitution pattern of DMP presents a unique crystallographic profile characterized by phenolic hydrogen bonding and robust aromaticity.
This guide provides a structural analysis of DMP, comparing its crystallographic behavior with isomeric alternatives (e.g., 4,6-dimethylpyrimidin-5-ol) and downstream derivatives. It focuses on supramolecular synthons, tautomeric stability, and experimental protocols for structure solution.[1]
Structural & Crystallographic Characterization[1][2][3][4]
Tautomeric Preferences: The 5-Hydroxy Anomaly
A defining feature of pyrimidinols is their potential for keto-enol tautomerism. However, X-ray diffraction studies reveal a critical distinction for the 5-position.
-
2- or 4-Hydroxypyrimidines: Crystallize almost exclusively as oxo-tautomers (amides/lactams) due to the stabilization of the N-H motif adjacent to the carbonyl.
-
2,4-Dimethylpyrimidin-5-ol (DMP): Crystallizes in the hydroxy-tautomer (enol) form. The formation of a keto-tautomer at the 5-position would disrupt the aromatic sextet without the compensatory stability of an adjacent nitrogen donor.
Implication for Drug Design: The persistent aromaticity of the 5-ol scaffold allows for predictable
Supramolecular Synthons
In the crystalline state, DMP and its derivatives utilize the 5-OH group as both a hydrogen bond donor and acceptor, typically forming infinite 1D chains or centrosymmetric dimers.
| Interaction Type | Donor | Acceptor | Distance ( | Motif |
| Primary H-Bond | O(5)-H | N(1) or N(3) | 2.75 - 2.85 Å | |
| Weak H-Bond | C(Methyl)-H | O(5) | 3.20 - 3.40 Å | Crystal Packing Stabilization |
| Pyrimidine Ring | Pyrimidine Ring | 3.60 - 3.80 Å | Offset Face-to-Face |
Visualizing the Tautomeric & Crystallization Landscape
Figure 1: Tautomeric stability and crystallization pathways. The 5-ol form is energetically favored, leading to specific H-bond networks.
Comparative Performance Guide
This section compares DMP with its structural isomer (4,6-dimethyl) and the final drug product (Lemborexant) to highlight how methyl positioning alters packing efficiency.
Comparative Metrics Table
| Feature | 2,4-Dimethylpyrimidin-5-ol (Target) | 4,6-Dimethylpyrimidin-5-ol (Alternative) | Lemborexant (Drug Product) |
| CAS Registry | 412003-95-3 | 108-79-2 | 1369764-02-2 |
| Tautomer State | Enol (Aromatic) | Enol (Aromatic) | N/A (Etherified) |
| Symmetry | Asymmetric substitution ( | Low Symmetry ( | |
| H-Bond Capacity | 1 Donor / 3 Acceptors | 1 Donor / 3 Acceptors | 0 Donors / 4+ Acceptors |
| Lattice Stability | Moderate (MP ~160-165°C) | High (MP ~190-192°C) | Polymorph Dependent |
| Primary Use | Intermediate (Orexin Antagonists) | Ligand / Building Block | Insomnia Treatment |
Analysis of Alternatives
-
4,6-Dimethylpyrimidin-5-ol: Due to its symmetry, the 4,6-isomer often packs more efficiently, resulting in a higher melting point. However, the 2,4-isomer (DMP) is preferred for Lemborexant synthesis because the asymmetry allows for regiospecific nucleophilic aromatic substitution (S_NAr) or coupling reactions at the distinct C-6 position if required, or specific binding orientations in the enzyme pocket.
-
Lemborexant: The crystal structure of the final drug (often crystallized as a succinate salt) reveals that the pyrimidine ring participates in critical
interactions with tyrosine residues in the OX2 receptor, a feature preserved from the planar DMP scaffold.
Experimental Protocols
Crystallization Protocol for DMP Derivatives
To obtain high-quality single crystals suitable for X-ray diffraction, a slow evaporation or vapor diffusion method is recommended. The 5-OH group makes these compounds moderately polar.
Materials:
-
2,4-Dimethylpyrimidin-5-ol ( >98% purity).
-
Solvents: Ethanol (EtOH), Acetonitrile (MeCN), Water.
Workflow:
-
Dissolution: Dissolve 20 mg of DMP in 2 mL of warm EtOH/MeCN (1:1 v/v). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.
-
Vapor Diffusion: Place the solution in a small inner vial. Place this vial inside a larger jar containing 5 mL of a precipitant (e.g., Diethyl ether or Hexane). Cap tightly.
-
Incubation: Store at 4°C in a vibration-free environment for 3-7 days.
-
Harvesting: Colorless block-like crystals should form. Mount on a Kapton loop using Paratone oil immediately to prevent desolvation.
Data Collection & Structure Solution
-
Source: Cu-K
( Å) is preferred for light-atom organic molecules to maximize diffraction intensity. -
Temperature: Collect data at 100 K to reduce thermal motion of the methyl groups.
-
Space Group Determination: Expect monoclinic (
) or triclinic ( ) systems common for planar heterocycles. -
Refinement: Methyl groups at C2 and C4 often exhibit rotational disorder. Refine hydrogen atoms on the 5-OH group based on difference Fourier map peaks to confirm the enol tautomer.
Workflow Diagram
Figure 2: Step-by-step workflow for the structural determination of DMP derivatives.
References
-
Lemborexant Crystal Forms
-
Title: Crystal form of orexin receptor antagonist, preparation method therefor and use thereof.[2]
- Source: Patent WO2019024845A1 (Eisai R&D Management Co Ltd).
- URL
-
- Title: Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant.
-
Tautomerism in Pyrimidines
- Title: Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one.
- Source: Acta Crystallographica Section C (2016).
-
URL:[Link]
-
Lemborexant Receptor Binding
- Title: Crystal structure of the human OX2R bound to the insomnia drug lemborexant.
- Source: RCSB Protein D
-
URL:[Link]
-
Comparative Isomer Data
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2019024845A1 - Crystal form of orexin receptor antagonist, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of a Synthetic Route to 2,4-Dimethylpyrimidin-5-ol: A Comparative Guide
Introduction
2,4-Dimethylpyrimidin-5-ol is a critical heterocyclic building block in medicinal chemistry. Its structure is a key component in the synthesis of various pharmaceuticals, most notably as an intermediate for Lemborexant, a dual orexin receptor antagonist used for the treatment of insomnia.[1][2][3] The efficiency, scalability, and purity of the synthetic route to this intermediate directly impact the manufacturability and cost of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison between the classical synthetic approach to 2,4-Dimethylpyrimidin-5-ol and a more recent, novel method, offering field-proven insights for researchers and drug development professionals.
Section 1: The Classical Approach: Acid-Catalyzed Cyclocondensation
The most established and widely recognized method for synthesizing 2,4-Dimethylpyrimidin-5-ol is the cyclocondensation reaction between a β-dicarbonyl compound, acetylacetone (pentane-2,4-dione), and a urea derivative.[4] This reaction is a cornerstone of pyrimidine synthesis.
Reaction Mechanism and Rationale
The underlying chemistry involves an acid-catalyzed nucleophilic attack of urea on the keto-enol tautomer of acetylacetone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.[4] The use of a strong acid catalyst is crucial for protonating the carbonyl oxygen of acetylacetone, thereby increasing its electrophilicity and facilitating the initial attack by the weakly nucleophilic urea. The subsequent reflux in acid ensures the dehydration and aromatization steps proceed to completion.
Caption: Classical synthesis via acid-catalyzed cyclocondensation.
Advantages and Limitations The primary advantage of this route is its reliance on simple, inexpensive, and readily available starting materials. However, it suffers from several drawbacks that are particularly concerning for pharmaceutical manufacturing:
-
Harsh Conditions: The requirement for prolonged reflux in concentrated hydrochloric acid is corrosive, energy-intensive, and requires specialized equipment for industrial-scale production.
-
Long Reaction Times: A 24-hour reflux period can be a significant bottleneck in a multi-step synthesis.
-
Potential for Impurities: The harsh acidic conditions can lead to side reactions and degradation, potentially complicating purification and affecting the final product's purity.
Section 2: A Novel Patented Approach from a Nitrophenyl Precursor
A recent patent application outlines a novel synthetic strategy that circumvents the issues associated with the classical method.[1] This innovative route begins with a nitrophenyl compound and proceeds through several intermediates, utilizing milder and more selective reagents.[1]
Reaction Mechanism and Rationale
This multi-step method involves the reaction of a nitrophenyl compound with N,N-dimethylformamide diethyl acetal, followed by subsequent transformations including hydrolysis to yield the final 2,4-dimethylpyrimidin-5-ol.[1] The key innovation lies in building the pyrimidine ring under significantly gentler conditions. The use of reagents like N,N-dimethylformamide diethyl acetal allows for controlled C-N bond formation without resorting to aggressive acid catalysis and high temperatures. The final purification steps often involve simple cooling and filtration, which is advantageous for achieving high purity on a large scale.[1]
Caption: Simplified workflow of the novel synthesis route.
Advantages and Limitations This novel route was specifically developed to be more suitable for industrial manufacturing.[1]
-
High Purity: The patent emphasizes that the intermediate, 2,4-dimethylpyrimidin-5-ol, is obtained with high levels of purity, a critical factor for APIs.[1]
-
Milder Conditions: The reaction steps avoid the use of corrosive strong acids and high-temperature reflux, enhancing safety and reducing equipment demands.
-
Improved Scalability: The described workup procedures, such as cooling and filtration with solvents like diisopropyl ether, are generally more amenable to large-scale industrial processes than complex chromatographic purifications that might be needed to clean up the classical reaction.[1]
The main potential limitation is the accessibility and cost of the starting nitrophenyl precursor compared to acetylacetone and urea. However, for a high-value application like an API, the benefits of improved purity and process safety can often outweigh higher initial raw material costs.
Section 3: Head-to-Head Comparison
The choice of a synthetic route in drug development is a multi-faceted decision. The following table provides a direct comparison of the key performance indicators for both methods.
| Parameter | Classical Cyclocondensation Route | Novel Patented Route |
| Starting Materials | Acetylacetone, Urea (Inexpensive, common) | Nitrophenyl precursor, N,N-dimethylformamide diethyl acetal (More complex) |
| Key Reagents | Concentrated Hydrochloric Acid | Mild reagents, specific solvents (e.g., diisopropyl ether)[1] |
| Reaction Conditions | High Temperature (Reflux), Prolonged Time (24h) | Mild Temperatures (0-25°C for workup), Controlled Steps[1] |
| Process Safety | Corrosive acid, high energy input | Significantly safer, avoids harsh acids and temperatures |
| Product Purity | Variable, potential for acid-catalyzed side products | High purity is a key advantage cited in the patent[1] |
| Scalability | Challenging due to corrosive nature and long duration | Designed for industrial applicability[1] |
| Novelty & Innovation | Well-established, traditional chemistry | Innovative approach, modern process chemistry principles |
Section 4: Experimental Protocols
The following protocols are provided as self-validating systems. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.
Protocol 4.1: Classical Synthesis via Cyclocondensation
This protocol is based on the classical literature procedure. It is effective but requires careful handling of concentrated acid.
-
Initial Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve urea (1.0 eq) in ethanol. Add acetylacetone (1.0 eq) to the solution.
-
Rationale: Ethanol serves as a suitable solvent for both reactants. The initial reaction can proceed at a moderate temperature.
-
-
Acid-Catalyzed Cyclization: Heat the mixture to a gentle boil for 4 hours. After this period, cool the mixture to room temperature.
-
Dehydration and Aromatization: Carefully add concentrated hydrochloric acid (sufficient volume to create strongly acidic conditions). Heat the mixture to reflux and maintain for 24 hours.
-
Rationale: Concentrated HCl is the catalyst for the dehydration of the cyclic intermediate and subsequent tautomerization to the stable aromatic pyrimidinol. Prolonged reflux is necessary to drive the reaction to completion.
-
-
Workup and Isolation: Cool the reaction mixture in an ice bath. Neutralize carefully with a suitable base (e.g., concentrated NaOH solution) until the pH is approximately 7. The product may precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be required to achieve desired purity.
Protocol 4.2: Illustrative Steps of the Novel Synthesis
This protocol is a conceptual representation based on the process described in patent US20230092143A1. It highlights the milder conditions employed.
-
Intermediate Formation: React the appropriate nitrophenyl precursor with N,N-dimethylformamide diethyl acetal in a suitable solvent. This is followed by a series of transformations as detailed in the patent to form a key intermediate (referred to as compound of formula V).[1]
-
Hydrolysis to Final Product: Subject the intermediate from the previous step to hydrolysis to yield 2,4-dimethylpyrimidin-5-ol.[1]
-
Rationale: This final step cleaves precursor groups under controlled conditions to unmask the target hydroxyl group.
-
-
Workup and Isolation: To the reaction mixture, add diisopropyl ether.
-
Rationale: Diisopropyl ether is chosen as an anti-solvent or extraction solvent to facilitate the selective precipitation or isolation of the product, leaving impurities behind in the solution.[1]
-
-
Crystallization: Stir the resulting mixture at 20-25°C for 10-15 hours, followed by cooling to 0-5°C.[1]
-
Rationale: This controlled, multi-stage cooling profile is a classic technique in industrial chemistry to maximize the yield and purity of the crystalline product by allowing for slow, selective crystal growth.
-
-
Purification: Collect the high-purity solid product by filtration and dry under vacuum.
Conclusion and Assessment of Novelty
The novel synthetic route to 2,4-Dimethylpyrimidin-5-ol, as detailed in patent literature, represents a significant advancement over the classical acid-catalyzed cyclocondensation method. Its novelty is not merely in the use of different starting materials, but in its fundamental design philosophy, which prioritizes process safety, product purity, and industrial scalability. While the classical method remains a valid approach for small-scale or academic synthesis due to its simple starting materials, its harsh conditions and potential for impurities make it less desirable for the stringent requirements of pharmaceutical manufacturing. The novel route, with its milder conditions and focus on producing a high-purity final product, is demonstrably superior for the synthesis of a key pharmaceutical intermediate like 2,4-Dimethylpyrimidin-5-ol. For drug development professionals, adopting such modern, purpose-designed synthetic routes is crucial for ensuring a robust, safe, and efficient supply chain for new medicines.
References
- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (2023). Google Patents.
-
Synthesis of 4(5)-nitroimidazole - the convenient synthon for the selective production of dinitroimidazoles. (2016). ResearchGate. Retrieved from [Link]
- A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters.
-
Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine. (2022). Medicines for All Institute (M4ALL). Retrieved from [Link]
- Novel pyrimidine derivatives and processes for the preparation thereof. (1996). Google Patents.
-
Mechanistic studies in the chemistry of urea. Part I. Reaction with pentane-2,4-dione (acetylacetone). (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Lemborexant - New Drug Approvals. (2015). New Drug Approvals. Retrieved from [Link]
-
METHOD AND COMPOUND USEFUL IN PREPARATION OF OREXIN-2 RECEPTOR ANTAGONIST, AND LEMBOREXANT HAVING FEW IMPURITIES. (2022). EPO. Retrieved from [Link]
-
Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. (n.d.). Semantic Scholar. Retrieved from [Link]
- A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable C
-
Surfactant TBAB as a Catalyst for the Synthesis of 3, 4-Dihydropyrimidine Derivatives. (2024). Journal of Synthetic Chemistry. Retrieved from [Link]
-
Acetylacetone. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Methods and compounds useful in the synthesis of orexin-2 receptor antagonists. (2013). Google Patents.
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2016). ResearchGate. Retrieved from [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- 2-(2,4,5-substituted-anilino) pyrimidine compounds. (n.d.). Google Patents.
-
Solved Materials Required: CrCl3·6H2O Urea 2,4-Pentanedione. (2020). Chegg.com. Retrieved from [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters. Retrieved from [Link]
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Safety Operating Guide
Field Guide: Safe Handling & Logistics for 2,4-Dimethylpyrimidin-5-ol
Executive Summary & Core Directive
2,4-Dimethylpyrimidin-5-ol (CAS: 412003-95-3) is a critical heterocyclic building block, often employed as an intermediate in the synthesis of orexin receptor antagonists (e.g., Lemborexant).[1] While not classified as highly toxic (e.g., Category 1 or 2), its specific hazard profile—particularly respiratory irritation (H335) and ocular damage (H319) —demands rigorous dust control and mucosal protection.
The Golden Rule: Treat this compound as a dust hazard first . Its solid state (light-yellow to off-white powder) combined with static susceptibility makes inhalation the primary exposure vector during weighing and transfer.
Risk Assessment & Hazard Profile
This compound is an irritant that targets the mucous membranes. The following data synthesizes GHS classifications with practical laboratory implications.
| Hazard Class | Category | H-Code | Operational Implication |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. Do not touch face/mouth after handling.[2] Wash hands immediately upon glove removal. |
| Skin Irritation | 2 | H315 | Causes inflammation upon contact. Double-gloving recommended during solution preparation. |
| Eye Irritation | 2/2A | H319 | Causes serious eye irritation. Particulates can cause corneal abrasion and chemical burns. Goggles are non-negotiable. |
| STOT - Single Exp. | 3 | H335 | Respiratory Irritation. Weighing must occur inside a certified chemical fume hood or powder containment enclosure. |
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and gloves" are insufficient for solid handling of H335 compounds. Use this tiered approach based on the operation.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile (0.11 mm min) | Standard latex is permeable to many organic solvents used with this compound (e.g., DMSO). |
| Eye Protection | Chemical Splash Goggles | Safety glasses with side shields do not seal against airborne dust or splashes during dissolution. |
| Respiratory | N95/P100 (if outside hood) | If weighing must occur on an open bench (strongly discouraged), a fit-tested respirator is mandatory. |
| Body Defense | Lab Coat + Tyvek Sleeves | Prevents powder accumulation on forearms/cuffs, a common source of secondary exposure. |
Operational Protocols
Phase 1: Receipt & Storage Logistics
This compound is temperature-sensitive. Improper storage degrades purity, leading to unknown by-products that may alter the safety profile.
-
Receipt: Verify cold chain integrity immediately.
-
Storage: Store at -20°C (long-term) or 4°C (short-term) in a desiccated environment.
-
Equilibration: Allow the sealed container to reach room temperature before opening. This prevents condensation, which causes hydrolysis and clumping (increasing handling difficulty).
Phase 2: Weighing & Transfer (The Critical Step)
Objective: Transfer solid without generating airborne particulate.
-
Engineering Control: Set up the balance inside the fume hood. Verify face velocity (0.3–0.5 m/s).
-
Static Control: Use an antistatic gun or ionizer bar if the powder is "flyaway."
-
Transfer: Use a disposable antistatic weighing boat. Do not use spatulas that retain static charge.
-
Dissolution: Add the solvent (typically DMSO or Methanol) to the solid immediately after weighing to capture dust.
Phase 3: Reaction & Waste
-
Solubility: Highly soluble in DMSO. Pre-dissolve in a vial before adding to the main reactor to avoid "dust puff" upon addition.
-
Quenching: Standard aqueous workup is generally safe, but assume the aqueous layer retains irritant properties until pH is neutralized.
Visualizations
Diagram 1: Safe Handling Workflow
This logic flow ensures the compound is contained from freezer to reactor.
Caption: Operational workflow emphasizing temperature equilibration and dust containment.
Diagram 2: Spill Response Decision Tree
Immediate actions for accidental release.
Caption: Decision logic for spills. Note: Wetting powder prevents airborne dispersion.
Emergency Response & Disposal
Accidental Exposure[3]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (H335).
-
Eye Contact: Rinse cautiously with water for 15 minutes .[3][4][5][6] Remove contact lenses if present and easy to do (H319).[4][7]
-
Skin Contact: Wash with soap and water.[8][4][5][7] Remove contaminated clothing to prevent secondary exposure.[9]
Disposal Logistics[2][6]
-
Waste Classification: Classify as Hazardous Organic Waste .
-
Segregation: Do not mix with strong oxidizers.
-
Packaging: Double-bag solid waste (weighing boats, contaminated gloves) in clear polyethylene bags labeled "Toxic/Irritant Solid."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45080082, 2,4-Dimethylpyrimidin-5-ol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]
Sources
- 1. 2,4-dimethylpyrimidin-5-ol , Supplier | CAS 412003-95-3 | Sun-shinechem [sun-shinechem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
